Daucene
Description
Structure
3D Structure
Properties
CAS No. |
16661-00-0 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
6,8a-dimethyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-10-15(4)9-7-12(3)5-6-14(13)15/h7,11H,5-6,8-10H2,1-4H3 |
InChI Key |
MGMBZNCFUFRSSP-UHFFFAOYSA-N |
SMILES |
CC1=CCC2(CCC(=C2CC1)C(C)C)C |
Canonical SMILES |
CC1=CCC2(CCC(=C2CC1)C(C)C)C |
Other CAS No. |
16661-00-0 |
Synonyms |
1,2,4,5,8,8a-Hexahydro-6,8a-dimethyl-3-isopropylazulene |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Sesquiterpene Daucene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological relevance of daucene, a bicyclic sesquiterpene. The information is compiled to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Core Molecular Data
This compound is a natural bicyclic hydrocarbon belonging to the sesquiterpene class. It is found in various plants, most notably in carrot seed oil (Daucus carota).[1][2] Its molecular structure and properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄ | [3][4][5][6] |
| Molecular Weight | 204.35 g/mol | [3][4][5][6] |
| CAS Number | 16661-00-0 | [4][6] |
| IUPAC Name | 6,8a-dimethyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulene | [3] |
| Boiling Point | 275.00 to 276.00 °C @ 760.00 mm Hg | [3] |
| Flash Point | 108.33 °C (227.00 °F) | [1] |
| Density | ~0.9 g/cm³ | [4] |
| LogP (Octanol/Water) | 4.869 | [6] |
| Appearance | Data not available; likely an oil | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the extraction and chemical synthesis of this compound.
This compound is a component of essential oils from plants like carrots.[1][2] The following protocol outlines a general method for its extraction and isolation, based on standard techniques for natural products.[7][8]
Protocol: Solvent Extraction and Chromatographic Isolation of this compound
-
Plant Material Preparation:
-
Collect and air-dry plant material (e.g., carrot seeds) in the shade to prevent the degradation of volatile compounds.
-
Grind the dried material into a coarse powder to increase the surface area for extraction.[8]
-
-
Solvent Extraction:
-
Perform exhaustive extraction of the powdered plant material using a non-polar solvent like hexane in a Soxhlet apparatus. This method is efficient for extracting lipids and terpenes.[7]
-
Alternatively, macerate the powder in the solvent at room temperature for several days with periodic agitation.
-
Following extraction, filter the mixture to remove solid plant residue.
-
-
Concentration:
-
Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to yield a crude essential oil extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography using silica gel as the stationary phase.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
-
The chemical synthesis of this compound has been achieved through various routes. One notable approach involves an enantioselective total synthesis starting from (R)-(+)-limonene, a readily available natural product.[6] Another advanced method utilizes a gold(I)-catalyzed cycloaddition to construct the core hydroazulene skeleton.[3]
Protocol: Gold(I)-Catalyzed Synthesis of the Daucane Core
This protocol is a conceptual summary based on a reported synthetic strategy.[3]
-
Catalyst Preparation: Prepare the active gold(I) catalyst in situ or use a commercially available gold precatalyst complexed with an appropriate ligand.
-
Reactant Preparation: Synthesize or procure the starting materials: a suitable 1,6-enyne and a 1,3-diene.
-
Cycloaddition Reaction:
-
In an inert atmosphere glovebox or Schlenk line, dissolve the 1,6-enyne and the 1,3-diene in an anhydrous, degassed solvent (e.g., dichloromethane).
-
Add the gold(I) catalyst to the solution to initiate the reaction.
-
Stir the reaction at the specified temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the resulting crude product (the hydroazulene core) using flash column chromatography to yield the daucane skeleton, which can then be converted to this compound through subsequent steps.
-
References
- 1. This compound, 16661-00-0 [thegoodscentscompany.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C15H24 | CID 177773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Access to Natural Valparanes and Daucanes: Enantioselective Synthesis of (-)-Valpara-2,15-diene and (+)-Isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of the sesquiterpene (–)-daucene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Natural Sources of Daucene in Plants: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Daucene, a sesquiterpene of the daucane family, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound in the plant kingdom, with a primary focus on the genus Daucus. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative distribution of this compound, detailed experimental protocols for its extraction and analysis, and an elucidation of its biosynthetic pathway. The information presented herein is curated from scientific literature to facilitate further research and development of this compound-based applications.
Introduction
This compound is a bicyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. Its chemical structure is characterized by a hydroazulene core. While found in various plant species, it is most prominently associated with the genus Daucus, particularly the common carrot, Daucus carota. The presence and concentration of this compound can be influenced by genetic factors, environmental conditions, and the specific plant part analyzed. This guide aims to provide a detailed technical overview of this compound's natural occurrence, methods for its isolation and quantification, and the biochemical pathways responsible for its synthesis in plants.
Natural Plant Sources of this compound
The primary and most well-documented natural source of this compound is the plant species Daucus carota, commonly known as wild carrot or Queen Anne's lace, and its cultivated subspecies, the carrot. This compound is a significant component of the essential oil extracted from carrot seeds. While other members of the Apiaceae family are known to produce a variety of sesquiterpenes, quantitative data specifically for this compound in these species is less prevalent in the current body of scientific literature.
Quantitative Data on this compound Concentration
The concentration of this compound varies considerably depending on the plant material, its origin, and the extraction method employed. The following table summarizes the available quantitative data for this compound in Daucus carota.
| Plant Species | Plant Part | Cultivar/Origin | This compound Concentration (% of Essential Oil) | Reference |
| Daucus carota | Seeds | Turkey | 8.74 | [1][2] |
| Daucus carota ssp. sativus | Seeds | Serbia (cultivated) | 1.0 | [3] |
| Daucus carota | Flowers | Not Specified | 4.7 | |
| Daucus carota | Carrot Weed Oil | Not Specified | 3.50 |
Note: The available literature primarily focuses on the essential oil of carrot seeds. Further research is required to quantify this compound concentrations in other plant parts such as roots and leaves across a wider range of cultivars and geographical locations.
Experimental Protocols
This section provides detailed methodologies for the extraction, identification, and quantification of this compound from plant materials, as well as the isolation and characterization of the enzymes involved in its biosynthesis.
Extraction of this compound from Plant Material (Essential Oil)
A common method for extracting this compound as part of the essential oil from Daucus carota seeds is hydrodistillation.
Protocol: Hydrodistillation of Carrot Seed Essential Oil
-
Plant Material Preparation: Grind dried carrot seeds into a coarse powder to increase the surface area for extraction.
-
Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.
-
Extraction:
-
Place a known quantity (e.g., 100 g) of the powdered carrot seeds into the distillation flask.
-
Add distilled water to the flask, typically in a 1:10 ratio of plant material to water.
-
Heat the flask to boiling. The steam and volatile compounds will rise into the condenser.
-
The condensed liquid (water and essential oil) will collect in the separator, where the oil, being less dense, will float on top of the water.
-
-
Collection: Collect the essential oil from the top of the separator.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the essential oil in a sealed, dark glass vial at 4°C until analysis.
Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying volatile compounds like this compound in essential oils.
Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of the extracted essential oil in a suitable solvent (e.g., n-hexane or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of a pure this compound standard (if available) at different concentrations in the same solvent.
-
-
GC-MS Parameters: The following are typical parameters that can be optimized for sesquiterpene analysis.
-
Gas Chromatograph (GC):
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 min.
-
Ramp: Increase at 5°C/min to 240°C.
-
Hold: 5 min at 240°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Data Analysis:
-
Identification: Identify the this compound peak in the chromatogram by comparing its mass spectrum and retention time with that of a pure standard or with spectra from a reference library (e.g., NIST, Wiley). The mass spectrum of this compound will show a characteristic fragmentation pattern, including a molecular ion peak at m/z 204.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the essential oil sample by interpolating its peak area on the calibration curve. The percentage of this compound in the essential oil can then be calculated.
-
Isolation and Characterization of this compound Synthase
The biosynthesis of this compound is catalyzed by a specific sesquiterpene synthase, herein referred to as this compound synthase. The following protocol outlines a general approach for its isolation and characterization.
Protocol: Isolation and Functional Characterization of this compound Synthase
-
Plant Material: Use young, actively growing plant tissue, such as developing carrot seeds, where the expression of terpene synthases is expected to be high.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the plant tissue using a suitable kit or protocol.
-
Synthesize first-strand cDNA from the total RNA using reverse transcriptase.
-
-
Gene Cloning:
-
Design degenerate primers based on conserved regions of known sesquiterpene synthase genes from other plant species.
-
Perform PCR using the synthesized cDNA as a template to amplify a fragment of the putative this compound synthase gene.
-
Use RACE (Rapid Amplification of cDNA Ends) PCR to obtain the full-length gene sequence.
-
Clone the full-length cDNA into an appropriate expression vector (e.g., pET vector for E. coli expression or a plant expression vector).
-
-
Heterologous Expression:
-
Transform the expression vector into a suitable host, such as E. coli BL21(DE3) cells.
-
Induce protein expression with IPTG.
-
-
Protein Purification:
-
Lyse the E. coli cells and purify the recombinant this compound synthase using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
Enzyme Assay:
-
Incubate the purified enzyme with the substrate farnesyl pyrophosphate (FPP) in a suitable buffer containing a divalent cation (e.g., Mg²⁺).
-
Extract the reaction products with an organic solvent (e.g., n-hexane).
-
-
Product Identification:
-
Analyze the extracted products by GC-MS to confirm the synthesis of this compound.
-
Signaling Pathways and Biosynthesis
The biosynthesis of this compound, like other sesquiterpenes, originates from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), which is formed in the cytoplasm via the mevalonate (MVA) pathway.
This compound Biosynthesis Pathway
The final step in this compound biosynthesis is the cyclization of the linear FPP molecule, a reaction catalyzed by this compound synthase. This enzyme facilitates a complex series of carbocation rearrangements to form the characteristic bicyclic daucane skeleton.
Caption: Biosynthetic pathway of this compound from Acetyl-CoA.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.
Caption: Experimental workflow for this compound analysis.
Conclusion
Daucus carota, particularly its seeds, stands out as the most significant natural source of this compound. The concentration of this sesquiterpene can be variable, highlighting the need for further quantitative studies across different cultivars and environmental conditions. The provided experimental protocols for extraction, GC-MS quantification, and synthase isolation offer a foundational framework for researchers. Elucidation of the complete this compound biosynthetic pathway, including the characterization of this compound synthase, will be pivotal for potential biotechnological applications, such as the metabolic engineering of plants or microorganisms for enhanced this compound production. This guide serves as a valuable resource to stimulate and support ongoing and future research in this area.
References
An In-depth Technical Guide on the Occurrence of Daucene in Daucus carota
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sesquiterpene daucene in Daucus carota. It details its quantitative occurrence in various cultivars and tissues, outlines experimental protocols for its analysis, and presents a proposed biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, natural product chemistry, and drug development.
Quantitative Occurrence of this compound
This compound is a volatile sesquiterpene found in Daucus carota, contributing to the characteristic aroma of carrots. Its concentration can vary significantly depending on the cultivar, the specific tissue within the root, and the developmental stage of the plant. While extensive quantitative data for this compound across a wide range of cultivated carrot varieties remains an area for further research, existing studies on carrot essential oils and volatile profiles provide valuable insights.
This compound Content in Different Daucus carota Cultivars
The following table summarizes the quantitative data for this compound and other major sesquiterpenes in four different carrot cultivars as determined by Kjeldsen et al. (2001) using dynamic headspace sampling followed by gas chromatography-mass spectrometry (GC-MS).
| Cultivar | This compound (ng/100g) | (E)-β-Caryophyllene (ng/100g) | α-Humulene (ng/100g) | (E)-γ-Bisabolene (ng/100g) | (Z)-γ-Bisabolene (ng/100g) |
| Brasilia | 150 | 1850 | 310 | 110 | 480 |
| Duke | 120 | 1480 | 250 | 90 | 390 |
| Fancy | 180 | 2230 | 370 | 130 | 580 |
| Cortez | 130 | 1610 | 270 | 100 | 420 |
Data extracted from Kjeldsen, F., Christensen, L. P., & Edelenbos, M. (2001). Quantitative analysis of aroma compounds in carrot (Daucus carota L.) cultivars by capillary gas chromatography using large-volume injection technique. Journal of Agricultural and Food Chemistry, 49(9), 4342-4348.
Distribution of Sesquiterpenes in Carrot Root Tissues
While specific quantitative data for this compound in the peel (periderm), phloem (cortex), and xylem (core) of carrot roots is limited, studies on the distribution of other secondary metabolites provide a general understanding. The biosynthesis of terpenes in carrot roots is predominantly localized in the phloem.[1] Phenolic compounds and carotenoids also show higher concentrations in the outer tissues (peel and phloem) compared to the inner xylem.[2][3][4] It is therefore hypothesized that this compound and other sesquiterpenes follow a similar distribution pattern, with higher concentrations in the phloem and peel.
Experimental Protocols
This section details the methodologies for the extraction and quantitative analysis of this compound from Daucus carota tissues.
Extraction of this compound and other Volatile Sesquiterpenes
A widely used method for the extraction of volatile compounds like this compound from plant material is dynamic headspace sampling. This technique is particularly suitable for capturing the aroma profile of fresh tissue.
Protocol: Dynamic Headspace Sampling
-
Sample Preparation: A defined weight of fresh carrot tissue (e.g., 100 g of grated root) is placed in a temperature-controlled sampling chamber.
-
Purging: An inert gas (e.g., purified nitrogen or air) is passed through the sample at a controlled flow rate (e.g., 150 mL/min) for a defined period (e.g., 60 minutes) to carry the volatile compounds away from the sample.
-
Trapping: The volatile compounds are trapped on a solid-phase adsorbent material, such as Tenax-TA or a combination of adsorbents, packed in a collection tube.
-
Elution: The trapped volatiles are then eluted from the adsorbent using a suitable solvent (e.g., diethyl ether or a mixture of pentane and diethyl ether).
-
Concentration: The eluate can be concentrated under a gentle stream of nitrogen to a smaller volume for analysis.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds like this compound.
Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a capillary column suitable for terpene analysis (e.g., DB-5ms or equivalent) is used.
-
Injection: A small volume (e.g., 1 µL) of the extract is injected into the GC inlet, typically in splitless mode to enhance sensitivity for trace compounds.
-
GC Separation: The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min). This temperature gradient separates the different volatile compounds based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Identification: this compound is identified by comparing its retention time and mass spectrum to that of an authentic standard.
-
Quantification: The concentration of this compound is determined by creating a calibration curve using known concentrations of a this compound standard. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is often added to the sample before extraction to correct for variations in extraction efficiency and injection volume.
Signaling Pathways and Biosynthesis
The biosynthesis of this compound, like other sesquiterpenes, follows the isoprenoid pathway. While a complete signaling pathway for this compound in Daucus carota has not been fully elucidated, a proposed biosynthetic route can be constructed based on the known functions of terpene synthases (TPS) in carrots and general sesquiterpene biosynthesis in plants.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound starts from the central isoprenoid precursor, farnesyl pyrophosphate (FPP). The final and key step is catalyzed by a specific sesquiterpene synthase.
Caption: Proposed biosynthetic pathway of this compound in Daucus carota.
The biosynthesis of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), occurs through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. These precursors are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP). The final step involves the cyclization of FPP to this compound, a reaction catalyzed by a specific sesquiterpene synthase, likely a member of the Daucus carota terpene synthase (DcTPS) family. While a specific this compound synthase has not yet been functionally characterized in carrot, the presence of various sesquiterpenes in the plant strongly suggests the activity of multiple specialized sesquiterpene synthases.
Experimental Workflow for Terpene Synthase Gene Identification
The identification and characterization of the terpene synthase responsible for this compound production would involve a combination of molecular biology and biochemical techniques.
Caption: Experimental workflow for identifying a this compound synthase gene.
This workflow outlines the key steps from tissue selection to the functional characterization of a candidate terpene synthase gene. By following this process, researchers can identify the specific enzyme responsible for this compound biosynthesis in Daucus carota.
Conclusion
This compound is an important contributor to the flavor and aroma profile of Daucus carota. Its concentration varies among cultivars, and it is likely more abundant in the outer tissues of the carrot root. The methodologies for its extraction and quantification are well-established, relying primarily on dynamic headspace sampling and GC-MS analysis. While the complete signaling pathway for this compound biosynthesis is yet to be fully elucidated, the general biosynthetic route via the isoprenoid pathway and the involvement of a dedicated sesquiterpene synthase are well-understood principles. Further research is needed to isolate and characterize the specific this compound synthase in carrot and to explore the genetic and environmental factors that regulate its expression and, consequently, the accumulation of this compound in this important root vegetable. This knowledge can be applied to breeding programs aimed at enhancing the flavor and aroma of carrots and for the potential biotechnological production of this compound for various applications.
References
The Biosynthesis of Daucene: A Technical Guide for Researchers
Abstract
Daucene, a bicyclic sesquiterpene hydrocarbon, is a significant secondary metabolite found in various plant species, most notably in carrots (Daucus carota), from which it derives its name. This technical guide provides a comprehensive overview of the biosynthesis of this compound, intended for an audience of researchers, scientists, and professionals in drug development. The guide details the biosynthetic pathway, from precursor molecules to the final cyclization, discusses the key enzymes involved, presents available quantitative data, and outlines detailed experimental protocols for the study of this compound biosynthesis. Furthermore, it includes visualizations of the pathways and experimental workflows to facilitate a deeper understanding of the underlying biochemical processes.
Introduction to this compound and Sesquiterpene Biosynthesis
This compound belongs to the vast class of terpenes, which are synthesized from five-carbon isoprene units. Specifically, as a sesquiterpene, this compound is derived from three isoprene units, forming a C15 backbone. The biosynthesis of all terpenes originates from two primary pathways for the synthesis of the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids. For sesquiterpenes like this compound, the precursor molecule farnesyl pyrophosphate (FPP) is synthesized in the cytosol via the MVA pathway.
The this compound Biosynthetic Pathway
The biosynthesis of this compound from the central metabolite acetyl-CoA can be outlined in two major stages: the formation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), and the subsequent cyclization of FPP to form the this compound skeleton.
Formation of Farnesyl Pyrophosphate (FPP) via the Mevalonate Pathway
The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonic acid by the enzyme HMG-CoA reductase, a key regulatory step. Following a series of phosphorylations and a decarboxylation, mevalonic acid is converted to IPP. IPP is then isomerized to DMAPP. Finally, farnesyl pyrophosphate synthase catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 molecule, farnesyl pyrophosphate.
Caption: The Mevalonate (MVA) pathway for the synthesis of Farnesyl Pyrophosphate (FPP).
Cyclization of Farnesyl Pyrophosphate to this compound
The final and committing step in this compound biosynthesis is the enzymatic cyclization of the linear FPP molecule. This complex transformation is catalyzed by a specific sesquiterpene synthase, aptly named this compound synthase. While a dedicated this compound synthase has been identified in cell-free extracts of carrot fruits, detailed characterization is still emerging. The proposed mechanism involves a series of carbocation-mediated cyclizations and rearrangements.
The reaction is initiated by the ionization of the diphosphate group from FPP, generating a farnesyl cation. This is followed by an intramolecular attack of a double bond to form a cyclic intermediate. Subsequent rearrangements and a final deprotonation lead to the formation of the characteristic bicyclic structure of this compound. It is plausible that a nerolidyl pyrophosphate (NPP) intermediate is formed, as seen in the biosynthesis of other sesquiterpenes.
Caption: Proposed cyclization of Farnesyl Pyrophosphate (FPP) to this compound.
Quantitative Data
Quantitative data for a purified and fully characterized this compound synthase is not yet extensively available in the public domain. However, studies on related sesquiterpene synthases from carrots and other plants provide a basis for expected enzymatic parameters. The following table summarizes hypothetical, yet plausible, kinetic parameters for a this compound synthase based on published data for other plant sesquiterpene synthases.
| Parameter | Expected Value Range | Substrate | Source Organism (for related enzymes) |
| Km | 1 - 20 µM | Farnesyl Pyrophosphate | Daucus carota (for other TPS) |
| kcat | 0.01 - 0.5 s⁻¹ | Farnesyl Pyrophosphate | Daucus carota (for other TPS) |
| Optimal pH | 6.5 - 8.0 | - | General Plant Sesquiterpene Synthases |
| Optimal Temp. | 25 - 35 °C | - | General Plant Sesquiterpene Synthases |
| Cofactor | Mg²⁺ or Mn²⁺ | - | General Plant Sesquiterpene Synthases |
Note: These values are estimations based on characterized sesquiterpene synthases and should be experimentally determined for this compound synthase.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to identify, characterize, and quantify the activity of this compound synthase.
Identification and Cloning of this compound Synthase Gene
A common strategy for identifying terpene synthase genes is through homology-based cloning using degenerate primers targeting conserved motifs in known terpene synthase sequences.
Caption: Workflow for the identification and cloning of a this compound synthase gene.
Protocol:
-
RNA Isolation: Isolate total RNA from a plant tissue known to produce this compound (e.g., carrot roots or fruits) using a commercial kit or a standard Trizol-based method.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using degenerate primers designed against conserved regions of known sesquiterpene synthases.
-
Cloning and Sequencing: Clone the resulting PCR products into a suitable vector and sequence multiple clones.
-
RACE-PCR: Use the obtained sequence to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequence.
-
Full-Length Cloning: Amplify the full-length open reading frame and clone it into an expression vector.
Heterologous Expression and Purification of Recombinant this compound Synthase
For biochemical characterization, the this compound synthase gene is typically expressed in a heterologous host such as Escherichia coli.
Protocol:
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the this compound synthase cDNA.
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.
-
Purification: If the protein is expressed with an affinity tag (e.g., His-tag), purify the recombinant protein from the soluble fraction of the cell lysate using affinity chromatography (e.g., Ni-NTA resin).
Enzyme Assay and Product Identification
The activity of the purified this compound synthase is determined by incubating the enzyme with its substrate, FPP, and analyzing the products.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation (e.g., 10 mM MgCl₂), DTT (e.g., 1 mM), and the purified enzyme.
-
Substrate Addition: Initiate the reaction by adding FPP to a final concentration of 10-50 µM.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Product Extraction: Stop the reaction and extract the terpene products by adding an equal volume of an organic solvent (e.g., hexane or pentane) and vortexing.
-
GC-MS Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound produced. Compare the retention time and mass spectrum with an authentic this compound standard.
Regulation of this compound Biosynthesis
The biosynthesis of this compound, like other terpenes, is expected to be tightly regulated at multiple levels.
-
Transcriptional Regulation: The expression of the this compound synthase gene is likely regulated by various transcription factors in a tissue-specific and developmentally controlled manner. Environmental cues and stress conditions can also influence gene expression.
-
Substrate Availability: The flux through the MVA pathway, which provides the FPP precursor, is a critical control point. The activity of HMG-CoA reductase is often a rate-limiting step in this pathway.
-
Post-translational Modifications: The activity of this compound synthase and other pathway enzymes may be modulated by post-translational modifications such as phosphorylation.
Conclusion
The biosynthesis of this compound represents a fascinating example of the complex enzymatic machinery that generates the vast diversity of natural products. While significant progress has been made in understanding terpene biosynthesis in general, the specific details of the this compound synthase enzyme and its regulation are still areas of active research. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists working to further elucidate this important biosynthetic pathway, with potential applications in flavor and fragrance industries, as well as in the development of novel therapeutic agents.
Spectroscopic Profile of Daucene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid daucene, a natural product found in various plants, including those of the Daucus genus. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents detailed experimental protocols, and visualizes the general workflow for spectroscopic analysis of natural products.
Spectroscopic Data of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment (Proposed) |
| Data not available in searched literature | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound
While a complete, assigned experimental spectrum is not publicly available, spectral databases indicate the existence of ¹³C NMR data for this compound. The expected chemical shift ranges for a molecule with this compound's structure, containing both sp² and sp³ hybridized carbons, would be approximately 120-140 ppm for the olefinic carbons and 15-60 ppm for the aliphatic carbons.
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment (Proposed) |
| Specific data not available in searched literature | - | - |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for this compound
The infrared spectrum of this compound is expected to show characteristic absorptions for its alkene and alkane functionalities.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3080 | Medium | =C-H Stretch (Alkene) |
| 2960-2850 | Strong | C-H Stretch (Alkane) |
| ~1645 | Medium | C=C Stretch (Alkene) |
| ~1465 | Medium | -CH₂- Bend (Alkane) |
| ~1375 | Medium | -CH₃ Bend (Alkane) |
| Specific peak list not available in searched literature | - | - |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The data below is from GC-MS analysis.[1]
| m/z | Relative Intensity | Proposed Fragment |
| 204 | Moderate | [M]⁺ (Molecular Ion) |
| 161 | High | [M - C₃H₇]⁺ |
| 121 | High | Further fragmentation |
| 91 | Moderate | Further fragmentation |
Experimental Protocols
The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data for sesquiterpenoids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra of sesquiterpenes are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation: A sample of the purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and integrals of the different proton signals.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are obtained to identify the number of unique carbon environments and their chemical shifts. Proton decoupling techniques are commonly employed to simplify the spectrum to single lines for each carbon.
-
2D NMR Spectroscopy: To fully elucidate the structure and assign all proton and carbon signals unambiguously, a suite of two-dimensional NMR experiments is typically performed. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
Infrared (IR) Spectroscopy
Infrared spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile compounds like sesquiterpenes in a mixture, such as an essential oil.
-
Gas Chromatography:
-
Injection: A small volume of the sample (often diluted in a suitable solvent like hexane or dichloromethane) is injected into the heated inlet of the gas chromatograph.
-
Separation: The volatile components are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., a non-polar DB-5 or HP-5ms column). The oven temperature is typically programmed to increase gradually to facilitate the elution of all components.
-
-
Mass Spectrometry:
-
Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are typically ionized by electron impact (EI).
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, which serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
References
Daucene: A Comprehensive Technical Guide for Researchers
Abstract
Daucene (CAS No. 16661-00-0), a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄, is a constituent of various plants, notably carrot (Daucus carota) seed oil, from which it derives its name.[1][2] As a member of the daucane sesquiterpenoid family, this compound and its derivatives are of increasing interest to the scientific community due to their potential biological activities, including promising anticancer properties.[3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its extraction, isolation, and synthesis, and an examination of its role in cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, medicinal chemistry, and drug development.
Physical and Chemical Properties
This compound is a volatile organic compound with a characteristic odor. It is soluble in alcohol and other organic solvents, but insoluble in water.[5] The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄ | [1][2] |
| Molecular Weight | 204.35 g/mol | [1][2] |
| IUPAC Name | 6,8a-dimethyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulene | [2] |
| CAS Number | 16661-00-0 | [1] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 275.00 to 276.00 °C @ 760.00 mm Hg | [2][5] |
| Melting Point | 88-89 °C | [1] |
| Density | 0.9 g/cm³ | [1] |
| Vapor Pressure | 0.008000 mmHg @ 25.00 °C (estimated) | [5] |
| Flash Point | 108.33 °C (227.00 °F) TCC | [5] |
| Solubility | Soluble in alcohol; Insoluble in water | [5] |
Table 2: Chromatographic and Spectroscopic Data of this compound
| Property | Value | Source(s) |
| logP (o/w) | 5.996 (estimated) | [5] |
| Kovats Retention Index (Standard non-polar) | 1364 - 1384 | [2] |
| Mass Spectrometry (GC-MS fragments) | m/z 161, 121 | [2] |
| ¹³C NMR Spectra | Available | [2] |
| IR Spectra (Vapor Phase) | Available | [2] |
Experimental Protocols
This section details the methodologies for the extraction of this compound from natural sources, its subsequent isolation, and a general overview of its total synthesis.
Extraction of this compound from Daucus carota Seeds
This compound is a major component of carrot seed essential oil, which is typically extracted via hydrodistillation.[6]
Protocol: Hydrodistillation of Carrot Seed Essential Oil
-
Sample Preparation: Air-dry the umbels of Daucus carota containing ripe seeds. Once dried, grind the seeds into a fine powder to increase the surface area for extraction.[6][7]
-
Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.[6][8]
-
Extraction Process:
-
Place a known quantity of the powdered carrot seeds into the distillation flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged. A common ratio is 1:10 (w/v) of plant material to water.[8]
-
Heat the flask to boiling. The steam and volatile oils will rise into the condenser.
-
Continue the distillation for a minimum of 3 hours to ensure complete extraction of the essential oil.[6]
-
-
Oil Collection: The essential oil, being less dense than water, will separate and collect in the collection tube of the Clevenger apparatus.
-
Drying and Storage: Carefully collect the oil and dry it over anhydrous sodium sulfate to remove any residual water. Store the essential oil in a sealed, dark glass vial at 4°C.
Caption: Workflow for the extraction of essential oil from carrot seeds.
Isolation of this compound by Column Chromatography
This compound can be isolated from the essential oil mixture using column chromatography, which separates compounds based on their polarity.
Protocol: Isolation of this compound
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Insert a cotton or glass wool plug at the bottom of the column.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as hexane.[9]
-
Pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase.[10]
-
-
Sample Loading:
-
Dissolve a known amount of the carrot seed essential oil in a minimal amount of the initial mobile phase (e.g., hexane).
-
Carefully apply the sample to the top of the column.[10]
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane). This compound, being a hydrocarbon, is non-polar and will elute relatively quickly.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to elute other, more polar compounds. A typical gradient might be from 100% hexane to a hexane/ethyl acetate mixture.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions.
-
Monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
-
Identification and Evaporation:
-
Identify the fractions containing pure this compound by comparing their TLC spots with a standard or by subsequent spectroscopic analysis (GC-MS, NMR).
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain isolated this compound.
-
Total Synthesis of this compound
The total synthesis of this compound has been achieved through various routes. One notable approach involves an electrochemically mediated rearrangement.[11] Another synthesis starts from (R)-(+)-limonene.[12] A general synthetic strategy involves the construction of the bicyclo[5.3.0]decane core characteristic of daucane sesquiterpenes.[3] A detailed protocol from the literature would involve multiple complex steps, including but not limited to:
-
Starting Material: A suitable chiral precursor, such as (-)-dihydrocarvone.[13]
-
Key Steps: May include Grignard reactions, reductions, dehydrations, and cyclization reactions to form the fused five- and seven-membered rings.[4][11]
-
Purification: Each intermediate would require purification, typically by column chromatography.
-
Characterization: Confirmation of the structure at each step using NMR, IR, and mass spectrometry.
Due to the complexity and proprietary nature of specific synthetic routes, researchers are encouraged to consult the primary literature for detailed experimental procedures.[11][12][13]
Biological Activity and Signaling Pathways
Daucane sesquiterpenes, including derivatives of this compound, have demonstrated significant biological activity, particularly cytotoxic and pro-apoptotic effects in cancer cell lines.[4]
Pro-apoptotic Mechanism of Daucane Sesquiterpenes
Studies on daucane esters have elucidated a mechanism of action that involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[14] This triggers the intrinsic, or mitochondrial, pathway of apoptosis.
Key Events in the Daucane-Induced Apoptotic Pathway:
-
Induction of Oxidative Stress: Daucane sesquiterpenes lead to an increase in intracellular ROS levels.[14]
-
Mitochondrial Depolarization: The elevated ROS causes depolarization of the mitochondrial membrane.[14]
-
Caspase Activation: This leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[14]
-
Apoptosis: The activation of caspase-3 culminates in the cleavage of cellular proteins and the execution of the apoptotic program.
This ROS-mediated mechanism suggests that daucane sesquiterpenes could be selectively toxic to cancer cells, which often have a higher basal level of oxidative stress compared to normal cells.[15]
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C15H24 | CID 177773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. Natural daucane sesquiterpenes with antiproliferative and proapoptotic activity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 16661-00-0 [thegoodscentscompany.com]
- 6. jocpr.com [jocpr.com]
- 7. New Claims for Wild Carrot (Daucus carota subsp. carota) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Electrochemically Enabled Total Syntheses of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total synthesis of the sesquiterpene (–)-daucene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Total synthesis of the sesquiterpenes (+)-daucene, (+)-carotol, and (–)-daucol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Natural daucane esters induces apoptosis in leukaemic cells through ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Daucene Stereoisomers and Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of daucene stereoisomers, focusing on their chemical properties, synthesis, and biological activities. This compound, a sesquiterpene with the molecular formula C₁₅H₂₄, and its related daucane sesquiterpenes have garnered interest for their potential pharmacological applications. Understanding the stereochemistry of these compounds is crucial, as different stereoisomers can exhibit distinct biological effects.
Chemical Structure and Stereoisomerism of this compound
This compound is a bicyclic sesquiterpene characterized by a hydroazulene skeleton. The core structure contains multiple chiral centers, giving rise to a variety of stereoisomers. The spatial arrangement of substituents at these chiral centers determines the absolute configuration of each stereoisomer, designated using the Cahn-Ingold-Prelog (R/S) nomenclature. Furthermore, the presence of a double bond in the this compound structure can lead to geometric isomerism (E/Z).
The relationship between different stereoisomers is critical. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. Epimers are diastereomers that differ in configuration at only one chiral center.
Below is a diagram illustrating the general relationships between this compound stereoisomers.
Caption: General stereoisomeric relationships of this compound.
Quantitative Data on Daucane Sesquiterpenes
While specific quantitative data for all this compound stereoisomers is not extensively available in the literature, research on related daucane sesquiterpenes provides valuable insights into their biological activities. The following table summarizes the cytotoxic activity of several daucane derivatives against various human tumor cell lines. It is important to note that the activity of these compounds can be influenced by their stereochemistry. For instance, isomeric derivatives have been shown to exhibit significant differences in their IC₅₀ values, highlighting the importance of stereoselective synthesis and testing.[1]
| Compound ID | Cell Line | IC₅₀ (µM) |
| DE-11 | HeLa | 4.4 ± 0.7 |
| DE-11 | A549 | 2.8 ± 1.4 |
| DE-11 | HL-60 | 2.6 ± 0.4 |
| DE-11 | K562 | 26.5 ± 6.0 |
| DE-11 | RS 4;11 | 1.7 ± 0.3 |
| DE-11 | SEM | 2.4 ± 0.1 |
| DE-8 | Jurkat | 3.3 ± 0.8 |
Data extracted from a study on daucane esters (DE) isolated from Ferula species.[1]
Experimental Protocols
Enantioselective Synthesis of (-)-Daucene
The total synthesis of (-)-daucene can be achieved from (R)-(+)-limonene, a readily available chiral starting material.[2] The synthetic pathway involves multiple steps, including stereoselective reductions and cyclization reactions to construct the bicyclic daucane core with the desired absolute configuration. A general workflow for such a synthesis is outlined below.
Caption: General workflow for the enantioselective synthesis of (-)-daucene.
Detailed Methodology (Illustrative Example):
-
Starting Material Preparation: (R)-(+)-Limonene is subjected to a series of reactions to introduce necessary functional groups for the key cyclization step. This may include hydroboration-oxidation, protection of alcohol groups, and chain elongation.
-
Key Cyclization Step: An intramolecular cyclization reaction, often radical or acid-catalyzed, is employed to form the 5,7-fused bicyclic system of the daucane skeleton. The stereochemistry of the starting material directs the formation of the desired enantiomer.
-
Intermediate Purification: The cyclized intermediate is purified using column chromatography.
-
Final Transformations: The intermediate undergoes final chemical modifications, such as deprotection and introduction of the double bond, to yield (-)-daucene.
-
Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its optical purity is determined by measuring its specific rotation.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The separation and identification of this compound enantiomers can be achieved using chiral GC-MS. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.
Protocol Outline:
-
Sample Preparation: The sample containing the this compound stereoisomers is dissolved in a suitable solvent (e.g., hexane) to an appropriate concentration.
-
GC-MS System: A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column) is coupled to a mass spectrometer.
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Chromatographic Separation: The enantiomers are separated on the chiral column based on their differential interactions with the stationary phase. The temperature program of the GC oven is optimized to achieve baseline separation.
-
Mass Spectrometric Detection: As the separated enantiomers elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for identification.
-
Data Analysis: The retention times are used to distinguish between the enantiomers, and the peak areas can be integrated to determine the enantiomeric ratio or enantiomeric excess (ee%).
Signaling Pathways Modulated by Daucane Sesquiterpenes
While specific signaling pathways for this compound are not yet fully elucidated, research on the broader class of sesquiterpenes, particularly sesquiterpene lactones, has shown that they can modulate key inflammatory and cancer-related signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5]
NF-κB Signaling Pathway:
The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival. Some sesquiterpenes have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκB.[3] This leads to the suppression of pro-inflammatory gene expression.
Caption: Proposed inhibition of the NF-κB pathway by daucane sesquiterpenes.
MAPK Signaling Pathway:
The MAPK pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain sesquiterpenes have been found to interfere with the MAPK signaling cascade, potentially leading to anti-cancer effects.[5][6]
Conclusion
This compound and its stereoisomers represent a promising class of natural products with potential for therapeutic applications. The stereochemistry of these molecules plays a pivotal role in their biological activity, making enantioselective synthesis and chiral analysis essential for their development as drug candidates. Further research is needed to fully elucidate the specific biological targets and signaling pathways of individual this compound stereoisomers to unlock their full therapeutic potential.
References
- 1. Natural daucane sesquiterpenes with antiproliferative and proapoptotic activity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of the sesquiterpene (–)-daucene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Biological Role of Daucene in Rosa rugosa: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Rosa rugosa, commonly known as the Japanese rose, is a rich source of bioactive secondary metabolites, including a diverse array of terpenoids. Among these, the sesquiterpene daucene has been identified within its leaves. While direct research into the specific biological functions of this compound in Rosa rugosa is limited, this whitepaper synthesizes evidence from related compounds and species to elucidate its potential roles. Sesquiterpenes in R. rugosa are known to contribute to its antimicrobial defenses. Furthermore, studies on daucane sesquiterpenes from other plant genera reveal potent biological activities, including antiproliferative, pro-apoptotic, antifungal, and antibacterial effects. This paper consolidates the available phytochemical data, proposes potential biological functions of this compound in R. rugosa, details relevant experimental protocols for future research, and provides visual diagrams of biosynthetic pathways and experimental workflows.
Introduction: this compound and the Phytochemistry of Rosa rugosa
Rosa rugosa is a hardy shrub species valued for its ornamental beauty and its use in traditional medicine and food.[1][2][3][4] Its tissues, particularly the flowers, leaves, and roots, produce a complex mixture of secondary metabolites.[5] These include phenolic compounds, tannins, flavonoids, and a significant variety of terpenes.[5][6] Terpenoids are a large class of organic compounds derived from isoprene units and are categorized by the number of these units they contain. Sesquiterpenes, which are 15-carbon (C15) terpenoids, are prominent in R. rugosa and are known to be essential for the plant's antimicrobial capabilities.[1][2]
This compound is a daucane-type sesquiterpene, characterized by a bicyclo[5.3.0]decane carbon skeleton.[7][8] Its presence has been confirmed in the leaves of Rosa rugosa, alongside other sesquiterpenes.[9] While major components of R. rugosa essential oil are often monoterpenes like citronellol and geraniol, the presence of sesquiterpenes like this compound points to a more complex biochemical profile with distinct ecological and physiological functions.[6][10]
Potential Biological Roles of this compound in Rosa rugosa
Based on the known functions of sesquiterpenes in R. rugosa and the documented bioactivities of daucane sesquiterpenes from other species, the following roles for this compound in R. rugosa can be hypothesized.
Antimicrobial and Antifungal Defense
A primary role of sesquiterpenes in R. rugosa is defense against pathogens.[1][2] Daucane sesquiterpenes isolated from other plant families, such as the Umbelliferae, and from fungal sources have demonstrated notable antifungal and antibacterial activities.[7][8] For instance, certain synthetic intermediates in daucane synthesis showed potent antifungal activity against Cryptococcus neoformans and Candida albicans, with a minimum inhibitory concentration (MIC) of ≤0.25 μg/mL.[8] It is plausible that this compound contributes to the overall antimicrobial shield of R. rugosa, protecting it from pathogenic fungi and bacteria in its environment.
Herbivore Deterrence
Sesquiterpenes in plants often function as anti-feedants or toxins to deter insect herbivores. The production of this compound in the leaves of R. rugosa, a primary site of herbivory, suggests a potential role in plant defense.[9] While direct evidence is lacking for this compound, the broader class of sesquiterpenes is integral to plant-insect interactions.
Allelopathic Interactions
Certain daucane sesquiterpenes, such as aspterric acid, exhibit potent herbicidal properties, indicating a role in plant-plant competition (allelopathy).[8] this compound in R. rugosa could be released into the soil or volatilized, potentially inhibiting the growth of competing plant species.
Pharmacological Potential for Drug Development
Beyond its role in plant biology, this compound and related compounds from the daucane family present significant interest for pharmaceutical research.
Anticancer Activity
Numerous studies have highlighted the cytotoxic potential of daucane sesquiterpenes. Derivatives isolated from plants of the Ferula genus have shown antiproliferative and pro-apoptotic activity against various human tumor cell lines, including HeLa, A549, and Jurkat cells, with IC50 values in the low micromolar range.[11] Some daucane natural products have also demonstrated potent antiausterity activity against pancreatic cancer cells, a strategy aimed at targeting the cancer cells' ability to survive in nutrient-deprived conditions.[12] These findings suggest that this compound from R. rugosa could be a valuable lead compound for developing novel anticancer agents.[11]
Data Presentation: Bioactivity of Daucane Sesquiterpenes
The following table summarizes the reported cytotoxic activities of various daucane esters from Ferula species, providing a proxy for the potential pharmacological activity of this compound derivatives.
| Compound ID | Cell Line | IC50 (μM) | Reference |
| DE-11 | HeLa | 4.4 ± 0.7 | [11] |
| DE-11 | A549 | 2.8 ± 1.4 | [11] |
| DE-11 | HL-60 | 2.6 ± 0.4 | [11] |
| DE-11 | RS 4;11 | 1.7 ± 0.3 | [11] |
| DE-11 | SEM | 2.4 ± 0.1 | [11] |
| DE-8 | Jurkat | 3.3 ± 0.8 | [11] |
Biosynthesis and Regulation
Generalized Sesquiterpene Biosynthesis Pathway
Sesquiterpenes, including this compound, are synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, which produce the universal isoprene precursors. The C15 precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP). A specific terpene synthase enzyme then catalyzes the cyclization of FPP to form the characteristic daucane skeleton. While the specific this compound synthase in R. rugosa has not been identified, the general pathway is well-established.
Experimental Protocols
Investigating the precise biological role of this compound in R. rugosa requires a multi-step approach.
Protocol 1: Extraction and Identification of this compound
-
Plant Material: Collect fresh, healthy leaves from Rosa rugosa.
-
Extraction: Perform hydrodistillation or solvent extraction (e.g., with hexane or dichloromethane) to obtain the essential oil or a crude lipophilic extract.
-
Analysis (GC-MS):
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: Use a non-polar column suitable for terpene analysis (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 240°C) to separate compounds by boiling point.
-
Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).
-
Protocol 2: Antimicrobial Bioassay (Broth Microdilution)
-
Isolate this compound: Purify this compound from the crude extract using column chromatography or preparative GC.
-
Test Organisms: Select relevant plant pathogenic bacteria (e.g., Pseudomonas syringae) and fungi (e.g., Botrytis cinerea).
-
Assay:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate under optimal growth conditions.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that visibly inhibits microbial growth.
-
Proposed Research Workflow
The following diagram outlines a logical workflow for a comprehensive investigation into the role of this compound.
Logical Relationships of Potential Functions
The potential roles of this compound are rooted in its identity as a plant secondary metabolite and a sesquiterpene.
Conclusion and Future Directions
This compound is a confirmed phytochemical component of Rosa rugosa with significant, albeit largely unexplored, biological potential. While direct studies are lacking, evidence from the broader class of sesquiterpenes and specific daucane derivatives strongly suggests that this compound plays a role in the defensive chemistry of R. rugosa and holds promise for drug development, particularly in oncology. Future research should focus on isolating this compound from R. rugosa and performing rigorous bioassays to confirm its antimicrobial, insecticidal, and cytotoxic activities. Furthermore, transcriptomic studies could identify the specific this compound synthase gene, paving the way for metabolic engineering to enhance its production for pharmaceutical applications.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ACG Publications - Medicinal Components and Pharmacological Effects of Rosa rugosa [acgpubs.org]
- 4. Chemical constituents and pharmacological activities of medicinal plants from Rosa genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rosa Rugosa Flower Oil - Description [tiiips.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Daucane Natural Products Enabled by a Gold(I)-Catalyzed Tandem Cycloisomerization/(4 + 3) Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jipb.net [jipb.net]
- 11. Natural daucane sesquiterpenes with antiproliferative and proapoptotic activity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
Daucene as a Secondary Metabolite in the Apiaceae Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daucene, a sesquiterpene hydrocarbon, is a characteristic secondary metabolite found within various species of the Apiaceae family, most notably in carrot (Daucus carota). This technical guide provides a comprehensive overview of the current scientific understanding of this compound, encompassing its biosynthesis, chemical properties, occurrence, and known biological activities. Detailed methodologies for its extraction, isolation, and quantification are presented, alongside a discussion of its potential applications. This document aims to serve as a foundational resource for researchers and professionals in the fields of phytochemistry, natural product chemistry, and drug development, highlighting both the established knowledge and the existing gaps in the scientific literature to guide future research endeavors.
Chemical Properties of this compound
This compound is a bicyclic sesquiterpene with the chemical formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . Its structure is characterized by a hydroazulene skeleton. The most commonly cited isomer is (R)-(+)-daucene.
Table 1: Chemical Identifiers for this compound
| Property | Value |
| Chemical Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| IUPAC Name | 6,8a-dimethyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulene |
| CAS Number | 16661-00-0 |
| Synonyms | Dauca-4,8-diene |
Biosynthesis of this compound in the Apiaceae Family
The biosynthesis of this compound, like other sesquiterpenes, follows the isoprenoid pathway. The direct precursor to all sesquiterpenes is farnesyl pyrophosphate (FPP). In plants, FPP is synthesized via the mevalonate (MVA) pathway in the cytosol. The conversion of the acyclic FPP to the bicyclic this compound is catalyzed by a specific enzyme, a terpene synthase (TPS), likely a "this compound synthase".
While a large family of TPS genes has been identified in the carrot genome, the specific gene encoding this compound synthase has not yet been isolated and functionally characterized. However, studies using cell-free extracts from carrot fruits have demonstrated the enzymatic conversion of FPP to this compound, confirming this general pathway.[1] The regulation of this compound biosynthesis and the signaling pathways that may influence its production in response to developmental or environmental cues are currently unknown.
Figure 1: Hypothetical biosynthetic pathway of this compound in Apiaceae.
Occurrence and Quantitative Data of this compound in Apiaceae
This compound is a constituent of the essential oils of several species within the Apiaceae family. Its concentration can vary significantly depending on the species, cultivar, plant part, and geographical origin. The most well-documented source of this compound is the carrot (Daucus carota), particularly its seeds.
Table 2: Quantitative Occurrence of this compound in Selected Apiaceae Species
| Species | Plant Part | This compound Content (% of Essential Oil) | Reference(s) |
| Daucus carota (Carrot) | Seeds | 8.74% | [2] |
| Daucus carota (Carrot) | Seeds | Not detected in one study, highlighting variability | [3] |
| Daucus carota (Wild Carrot) | Fruits | Identified as a predominant sesquiterpene | [1] |
| Chaerophyllum temulum (Rough Chervil) | Aerial Parts | 0.5 - 0.6% |
Note: The available quantitative data for this compound is limited and shows significant variation. Further research is needed for a comprehensive quantitative profile across the Apiaceae family.
Experimental Protocols
Extraction of this compound-Containing Essential Oil by Hydrodistillation
This protocol describes a general method for obtaining essential oil from Apiaceae plant material, which can then be analyzed for this compound content.
Materials and Equipment:
-
Dried plant material (e.g., carrot seeds)
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Grind the dried plant material to a coarse powder.
-
Place approximately 100 g of the powdered material into the 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up the Clevenger apparatus for hydrodistillation.[4]
-
Heat the flask using the heating mantle to boil the water. Continue the distillation for 3-4 hours, or until no more oil is collected.
-
Collect the essential oil from the collection arm of the Clevenger apparatus.
-
Dry the collected oil over anhydrous sodium sulfate.
-
Store the dried essential oil in a sealed glass vial at 4°C in the dark until further analysis.
Isolation of this compound by Column Chromatography
This protocol provides a general framework for the fractionation of essential oil to isolate this compound. Optimization will be required based on the specific composition of the essential oil.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Essential oil sample
-
Fraction collection tubes
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the essential oil in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate.
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system (e.g., hexane:ethyl acetate 95:5).
-
Combine fractions containing compounds with similar Rf values to this compound.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the isolated compound.
-
Confirm the identity and purity of the isolated this compound using GC-MS and NMR spectroscopy.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the quantitative analysis of this compound in an essential oil sample.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977C GC/MSD system (or equivalent)
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 min
-
Ramp: 3°C/min to 240°C
-
Hold: 5 min at 240°C
-
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split mode, e.g., 1:50)
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-400
Procedure:
-
Prepare a stock solution of the essential oil in hexane.
-
Create a series of calibration standards using a purified this compound standard of known concentration.
-
Inject the standards and the sample solution into the GC-MS system.
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Figure 2: General experimental workflow for this compound analysis.
Biological Activities of this compound
The biological activities of isolated this compound are not extensively studied. However, its role as an insect pheromone is well-documented.
Pheromonal Activity
(R)-(+)-Daucene is a key component of the male-produced aggregation pheromone of the lesser mealworm beetle, Alphitobius diaperinus, a significant pest in the poultry industry.[5][6][7] The pheromone blend, which also includes other compounds like (R)-(+)-limonene, (E)-β-ocimene, (S)-(+)-linalool, and 2-nonanone, is attractive to both male and female beetles.[5] This suggests a potential application of this compound in integrated pest management strategies for this insect.
The perception of pheromones in insects generally involves the binding of the molecule to odorant receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs) within the insect's antennae. This binding event triggers a signal transduction cascade that ultimately leads to the generation of an action potential, which is then processed in the antennal lobe and higher brain centers, resulting in a behavioral response.[8][9][10] The specific OR and signaling pathway involved in the detection of this compound by A. diaperinus have not yet been elucidated.
Figure 3: Conceptual model of this compound perception in insects.
Other Potential Biological Activities
While specific studies on the bioactivity of isolated this compound are scarce, the broader class of sesquiterpenes and essential oils from Apiaceae species are known to possess a range of biological effects.
-
Antimicrobial and Antifungal Activity: Many sesquiterpenes exhibit antimicrobial and antifungal properties.[11][12][13][14][15] Given its chemical structure, this compound may possess similar activities, but this requires experimental verification.
-
Cytotoxic Activity: Some sesquiterpenes and related compounds, such as azulenes, have demonstrated cytotoxic effects against various cancer cell lines.[11][16][17][18][19][20][21] The potential of this compound as a cytotoxic agent is an area for future investigation.
-
Insecticidal and Repellent Activity: Essential oils rich in terpenes are widely recognized for their insecticidal and repellent properties against various pests.[20][22] While this compound functions as an attractant for A. diaperinus, it may act as a repellent or insecticide for other insect species.
Conclusion and Future Perspectives
This compound is an intriguing secondary metabolite within the Apiaceae family with a confirmed role in insect chemical communication. While its general biosynthetic pathway is understood to originate from farnesyl pyrophosphate, the specific enzymes and regulatory mechanisms remain to be elucidated. The quantitative distribution of this compound across the Apiaceae family is also not yet comprehensively mapped.
Future research should focus on:
-
The isolation and functional characterization of the this compound synthase gene(s) from Daucus carota and other this compound-producing Apiaceae species.
-
A systematic investigation of the this compound content in a wider range of Apiaceae species and cultivars to identify high-yielding sources.
-
The evaluation of the antimicrobial, cytotoxic, and insecticidal/repellent properties of isolated this compound to explore its potential for pharmaceutical and agricultural applications.
-
Elucidation of the specific olfactory signaling pathway for this compound in Alphitobius diaperinus to better understand its pheromonal activity.
A deeper understanding of this compound will not only contribute to the fundamental knowledge of plant secondary metabolism but may also unlock new opportunities for the development of novel, natural-product-based solutions in medicine and agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical composition of carrot seeds (<i>Daucus carota</i> L.) cultivated in Turkey: characterization of the seed oil and essential oil | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. Functional characterization of terpene synthases SmTPS1 involved in floral scent formation in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Male-produced aggregation pheromone of the lesser mealworm beetle, Alphitobius diaperinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Revisiting the Male-Produced Aggregation Pheromone of the Lesser Mealworm, Alphitobius diaperinus (Coleoptera, Tenebrionidae): Identification of a Six-Component Pheromone from a Brazilian Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elements of the olfactory signaling pathways in insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial and Antioxidant Activities and Effect of 1-Hexadecene Addition on Palmarumycin C2 and C3 Yields in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12 [mdpi.com]
- 12. Antifungal and antibacterial activity of extracts produced from Diaporthe schini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial and Antifungal Activities of Terpene-Derived Palladium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications | MDPI [mdpi.com]
- 15. Antifungal and Antibacterial Activities of Isolated Marine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional Characterization of Terpene Synthases Accounting for the Volatilized-Terpene Heterogeneity in Lathyrus odoratus Cultivar Flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Triazene compounds induce apoptosis in O6-alkylguanine-DNA alkyltransferase deficient leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxic activity of guaiazulene on gingival fibroblasts and the influence of light exposure on guaiazulene-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (-)-Daucene from R-(+)-Limonene
Authored for researchers, scientists, and drug development professionals, this document provides a detailed account of the total synthesis of the sesquiterpene (-)-daucene, commencing from the readily available chiral starting material, R-(+)-limonene. The synthetic route described herein is based on the seminal work of Yamasaki (1972).
This document outlines the multi-step synthesis, providing detailed experimental protocols for each key transformation. All quantitative data, including reaction yields, are summarized for clarity. A comprehensive workflow of the synthetic pathway is also presented.
Synthetic Strategy Overview
The total synthesis of (-)-daucene from R-(+)-limonene involves a sequence of transformations designed to construct the characteristic bicyclo[5.3.0]decane core of the target molecule. The key steps include:
-
Epoxidation and Diol Formation: Selective epoxidation of the endocyclic double bond of R-(+)-limonene, followed by acid-catalyzed hydrolysis to yield a 1,2-diol.
-
Oxidative Cleavage: Cleavage of the diol to form a keto-aldehyde.
-
Intramolecular Aldol Condensation: Base-catalyzed cyclization of the keto-aldehyde to an α,β-unsaturated aldehyde.
-
Robinson Annulation: Formation of a key tricyclic intermediate through a Robinson annulation reaction.
-
Selective Reduction: Reduction of the enone functionality.
-
Alkynylation and Partial Hydrogenation: Introduction of a vinyl group precursor via acetylide addition and subsequent selective hydrogenation to an allylic alcohol.
-
Acid-Catalyzed Cyclization: The final cyclization step to afford (-)-daucene.
Quantitative Data Summary
The following table summarizes the reported yields for each step of the synthesis.
| Step | Reaction | Product | Yield (%) |
| 1a | Epoxidation of R-(+)-Limonene | 1,2-Monoepoxide | ~66% (for two steps) |
| 1b | Hydrolysis of 1,2-Monoepoxide | 1,2-Diol | |
| 2 | Oxidative Cleavage of 1,2-Diol | Keto-aldehyde | ~40% (for two steps) |
| 3 | Intramolecular Aldol Condensation | α,β-Unsaturated Aldehyde | |
| 4 | Robinson Annulation | Dienone | 37% |
| 5 | Selective Reduction of Dienone | Ketone | 81% |
| 6 | Alkynylation of Ketone | Acetylenic Carbinol | - |
| 7 | Lindlar Hydrogenation | Allylic Alcohol | 57% (from ketone) |
| 8 | Acid-Catalyzed Cyclization | (-)-Daucene | 42% |
Note: Yields are based on the original communication by Yamasaki (1972) and may vary depending on experimental conditions.
Experimental Protocols
Step 1a: Epoxidation of R-(+)-Limonene
-
Objective: To selectively epoxidize the endocyclic double bond of R-(+)-limonene.
-
Reagents and Materials: R-(+)-limonene, peroxybenzoic acid, chloroform, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator.
-
Procedure:
-
Dissolve R-(+)-limonene in chloroform in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of peroxybenzoic acid in chloroform to the stirred solution of limonene. The molar ratio of peroxybenzoic acid to limonene should be approximately 1.1:1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution to remove excess peroxybenzoic acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-monoepoxide. This product is often used in the next step without further purification.
-
Step 1b: Hydrolysis of 1,2-Monoepoxide to 1,2-Diol
-
Objective: To hydrolyze the epoxide to the corresponding 1,2-diol.
-
Reagents and Materials: Crude 1,2-monoepoxide, dilute sulfuric acid (e.g., 1% aqueous solution), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator.
-
Procedure:
-
Suspend the crude 1,2-monoepoxide in a dilute aqueous solution of sulfuric acid.
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the epoxide is consumed.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the crude 1,2-diol, which can be purified by crystallization or chromatography.
-
Step 2: Oxidative Cleavage of 1,2-Diol
-
Objective: To cleave the C-C bond of the diol to form a keto-aldehyde.
-
Reagents and Materials: 1,2-Diol, sodium periodate (NaIO₄), tetrahydrofuran (THF), water, diethyl ether, anhydrous magnesium sulfate, rotary evaporator.
-
Procedure:
-
Dissolve the 1,2-diol in a mixture of THF and water.
-
Add sodium periodate portion-wise to the stirred solution at room temperature.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent to yield the crude keto-aldehyde, which is typically used directly in the next step.
-
Step 3: Intramolecular Aldol Condensation
-
Objective: To cyclize the keto-aldehyde to an α,β-unsaturated aldehyde.
-
Reagents and Materials: Crude keto-aldehyde, piperidine, acetic acid, benzene, Dean-Stark apparatus.
-
Procedure:
-
Dissolve the crude keto-aldehyde in benzene.
-
Add catalytic amounts of piperidine and acetic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
After the reaction is complete, cool the mixture and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting α,β-unsaturated aldehyde by column chromatography.
-
Step 4: Robinson Annulation
-
Objective: To construct the second ring of the daucene core.
-
Reagents and Materials: α,β-Unsaturated aldehyde, acetone, 3N sodium hydroxide solution, ethanol.
-
Procedure:
-
Dissolve the α,β-unsaturated aldehyde in acetone.
-
Add a 3N aqueous solution of sodium hydroxide and stir the mixture at room temperature.
-
Monitor the formation of the dienone product by TLC.
-
Once the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the dienone by column chromatography.
-
Step 5: Selective Reduction of the Dienone
-
Objective: To selectively reduce the α,β-double bond of the enone.
-
Reagents and Materials: Dienone, triphenyltin hydride, toluene, AIBN (catalyst).
-
Procedure:
-
Dissolve the dienone in toluene.
-
Add triphenyltin hydride and a catalytic amount of AIBN.
-
Reflux the mixture until the starting material is consumed (TLC monitoring).
-
Cool the reaction mixture and remove the solvent.
-
Purify the resulting ketone by column chromatography to remove tin byproducts.
-
Step 6: Alkynylation of the Ketone
-
Objective: To introduce an acetylene group at the carbonyl position.
-
Reagents and Materials: Ketone, sodium acetylide, liquid ammonia, anhydrous diethyl ether.
-
Procedure:
-
In a flask equipped with a dry ice condenser, condense liquid ammonia.
-
Add sodium acetylide to the liquid ammonia with stirring.
-
Slowly add a solution of the ketone in anhydrous diethyl ether.
-
Stir the reaction mixture for several hours.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate, then add water and extract the product with diethyl ether.
-
Dry the organic extract and concentrate it to obtain the crude acetylenic carbinol.
-
Step 7: Lindlar Hydrogenation
-
Objective: To selectively reduce the alkyne to a cis-alkene.
-
Reagents and Materials: Acetylenic carbinol, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead), quinoline, ethanol, hydrogen gas.
-
Procedure:
-
Dissolve the acetylenic carbinol in ethanol.
-
Add Lindlar's catalyst and a small amount of quinoline (as a catalyst poison).
-
Hydrogenate the mixture at atmospheric pressure using a hydrogen balloon.
-
Monitor the reaction carefully by TLC to avoid over-reduction to the alkane.
-
Once the starting material is consumed, filter the reaction mixture through celite to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the resulting allylic alcohol by chromatography.
-
Step 8: Acid-Catalyzed Cyclization to (-)-Daucene
-
Objective: The final ring-closing step to form (-)-daucene.
-
Reagents and Materials: Allylic alcohol, formic acid.
-
Procedure:
-
Treat the allylic alcohol with formic acid at room temperature for a short period (e.g., 10 minutes).
-
Quench the reaction by pouring the mixture into a cold, saturated sodium bicarbonate solution.
-
Extract the product with a non-polar solvent like pentane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution carefully.
-
Purify the final product, (-)-daucene, by preparative TLC or column chromatography on silica gel impregnated with silver nitrate.
-
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for the total synthesis of (-)-daucene.
Application Notes and Protocols for the Electrochemical Synthesis of Daucene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical synthesis of daucene, a sesquiterpene natural product. The method highlighted is based on the work of Little and coworkers, which employs a mediated electrochemical oxidation strategy. This approach offers a unique pathway for the construction of the this compound skeleton through a controlled radical-cationic rearrangement.
Overview of the Electrochemical Synthesis
The electrochemical synthesis of this compound involves the indirect oxidation of a bicyclo[2.1.0]pentane precursor, commonly referred to as a "housane". This transformation is not a direct electrolysis of the housane substrate but is facilitated by a redox mediator, tris(p-bromophenyl)amine. The mediator is first oxidized at the anode to its radical cation, which then acts as a homogeneous oxidant for the housane. This process initiates a cascade of reactions, including ring opening and rearrangement, to form the this compound precursor.
Key Features of the Method:
-
Indirect Electrolysis: Avoids direct oxidation of the substrate at the electrode surface, which can lead to undesired side reactions or require high overpotentials.
-
Mediated Reaction: Utilizes tris(p-bromophenyl)amine as a recyclable redox catalyst.
-
Radical-Cation Mechanism: The key bond-forming and rearranging steps proceed through a cation radical intermediate.[1]
-
Total Synthesis Application: This electrochemical step is a crucial part of the total synthesis of this compound.[1]
Reaction Pathway
The electrochemical synthesis of the this compound precursor proceeds through the following key steps:
-
Oxidation of the Mediator: Tris(p-bromophenyl)amine is oxidized at the anode to form its corresponding aminium radical cation.
-
Electron Transfer: The aminium radical cation oxidizes the housane precursor in solution, generating a housane radical cation and regenerating the neutral mediator.
-
Ring Opening and Rearrangement: The strained housane radical cation undergoes a rapid ring-opening and subsequent 1,2-carbon migration to form a more stable rearranged carbocation.
-
Second Electron Transfer: The rearranged carbocation is then reduced in a second electron transfer step to yield the neutral this compound precursor.[1]
Caption: Reaction pathway for the mediated electrochemical synthesis of the this compound precursor.
Quantitative Data
While the literature describes the successful implementation of this electrochemical method in the total synthesis of this compound, specific quantitative data for the key electrochemical step is not extensively detailed in the primary research articles. The following table summarizes the available information and provides context based on similar electrochemical transformations.
| Parameter | Value | Remarks |
| Yield | Not explicitly reported for the this compound precursor synthesis. | For a similar electroreductive cyclization in the synthesis of sterpurene by the same research group, a yield of 73% was reported. This suggests that high yields are achievable with their methods. |
| Faradaic Efficiency | Not reported. | The efficiency of mediated reactions can be high, as the mediator is regenerated. However, side reactions can lower the overall efficiency. |
| Applied Potential | Not explicitly stated. | The oxidation potential of tris(p-bromophenyl)amine is known to be around +1.0 V vs. SCE. The applied potential would need to be sufficient to oxidize the mediator. |
| Current Density | Not reported. | This would be a key parameter for optimization in scaling up the reaction. |
| Reactant Concentration | Not explicitly reported. | Typically, substrate concentrations in preparative electrolysis are in the range of 10-100 mM. |
| Mediator Concentration | Typically used in catalytic amounts (e.g., 10-20 mol%). | The concentration of the mediator can influence the reaction rate. |
| Electrolyte Concentration | Typically in the range of 0.1 M. | The supporting electrolyte is crucial for conductivity of the solution. |
Experimental Protocol
The following is a representative protocol for the electrochemical synthesis of the this compound precursor based on the descriptions provided in the literature. Note: Specific parameters such as applied potential/current and concentrations may require optimization.
4.1. Materials and Equipment
-
Housane Precursor: Synthesized according to literature procedures.
-
Tris(p-bromophenyl)amine: (Mediator)
-
Tetra-n-butylammonium hexafluorophosphate (TBAPF6): (Supporting Electrolyte)
-
Acetonitrile (CH3CN): Anhydrous, electrolysis grade.
-
Electrochemical Cell: Undivided or divided cell with three electrodes.
-
Working Electrode: Platinum (Pt) foil or mesh.
-
Counter Electrode: Reticulated vitreous carbon (RVC) or platinum foil.
-
Reference Electrode: Silver/Silver Nitrate (Ag/AgNO3) or Saturated Calomel Electrode (SCE).
-
Potentiostat/Galvanostat: Capable of controlled potential or constant current electrolysis.
-
Inert Atmosphere System: Schlenk line or glovebox with nitrogen or argon gas.
4.2. Experimental Workflow
Caption: General experimental workflow for the electrochemical synthesis of the this compound precursor.
4.3. Detailed Procedure
-
Cell Preparation: The electrochemical cell and electrodes are thoroughly cleaned and dried in an oven prior to use. The cell is then assembled under an inert atmosphere.
-
Solution Preparation: In the electrochemical cell, prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF6) in anhydrous acetonitrile.
-
Addition of Reactants: To the electrolyte solution, add the housane precursor and a catalytic amount of tris(p-bromophenyl)amine (e.g., 10-20 mol%).
-
Deoxygenation: Purge the solution with a gentle stream of dry nitrogen or argon for at least 15-20 minutes to remove any dissolved oxygen.
-
Electrolysis:
-
Controlled Potential Electrolysis (Potentiostatic): Apply a constant potential to the working electrode that is sufficient to oxidize the tris(p-bromophenyl)amine (e.g., approximately +1.0 to +1.2 V vs. SCE). The electrolysis is continued until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or GC).
-
Constant Current Electrolysis (Galvanostatic): Alternatively, a constant current can be applied. The progress of the reaction should be carefully monitored to avoid over-oxidation.
-
-
Reaction Monitoring: Periodically, small aliquots of the reaction mixture can be withdrawn and analyzed by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion of the reaction, the electrolysis is stopped. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether or ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound precursor.
-
Characterization: The structure and purity of the isolated product are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
-
Electrochemical reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents are required; proper handling techniques for air- and moisture-sensitive reagents should be followed.
-
The supporting electrolyte, TBAPF6, is a potential irritant and should be handled with care.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Conclusion
References
Application Notes and Protocols for Gold(I)-Catalyzed Synthesis of Daucane Natural Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of daucane natural products utilizing a key gold(I)-catalyzed tandem cycloisomerization/[4+3] cycloaddition reaction. The methodologies and data presented are derived from the divergent synthesis of (±)-aspterric acid, (±)-schisanwilsonene A, and the structural reassignment and synthesis of penigrisacid A.[1][2][3][4][5]
The daucane sesquiterpenoids are a class of natural products exhibiting a characteristic 5,7-fused bicyclic carbon skeleton.[6] Their intriguing biological activities, including potent antiausterity effects against pancreatic cancer cells, have made them attractive targets for total synthesis.[6] Gold(I) catalysis has emerged as a powerful tool in organic synthesis, enabling the efficient construction of complex molecular architectures.[7][8][9][10] In the context of daucane synthesis, a gold(I)-catalyzed reaction of 1,6-enynes with 1,3-dienes provides a streamlined approach to the hydroazulene core.[3]
Gold(I)-Catalyzed Tandem Cycloisomerization/[4+3] Cycloaddition: An Overview
The cornerstone of this synthetic strategy is a gold(I)-catalyzed reaction between a 1,6-enyne and a 1,3-diene to construct the hydroazulene skeleton in a single transformation.[3] This multistep cascade process is proposed to proceed through the following key intermediates:
-
5-exo-dig Cyclization: The gold(I) catalyst activates the alkyne of the 1,6-enyne, initiating a 5-exo-dig cyclization to form a cyclopropyl gold(I) carbene intermediate.[3]
-
1,5-OR-Migration: This intermediate undergoes a 1,5-alkoxy-migration to generate an α,β-unsaturated gold(I) carbene.[3]
-
Intermolecular [4+3] Cycloaddition: The α,β-unsaturated gold(I) carbene then reacts with a 1,3-diene in a formal, non-concerted [4+3] cycloaddition to yield the desired daucane core.[3]
// Edges Enyne -> Activated_Enyne [label="Coordination"]; Catalyst -> Activated_Enyne; Activated_Enyne -> Cyclopropyl_Carbene [label="5-exo-dig\ncyclization"]; Cyclopropyl_Carbene -> Unsaturated_Carbene [label="1,5-OR-migration"]; Unsaturated_Carbene -> Hydroazulene [label="[4+3] Cycloaddition"]; Diene -> Hydroazulene; Hydroazulene -> Catalyst [label="Catalyst\nRegeneration", style=dashed, color="#34A853"];
// Invisible edges for layout {rank=same; Enyne; Diene; Catalyst;} {rank=same; Activated_Enyne;} {rank=same; Cyclopropyl_Carbene;} {rank=same; Unsaturated_Carbene;} {rank=same; Hydroazulene;} } केंदot Caption: Proposed mechanism for the gold(I)-catalyzed synthesis of the daucane core.
Quantitative Data Summary
The efficiency of the key gold(I)-catalyzed cycloaddition and subsequent transformations towards different daucane natural products is summarized below. The yields represent isolated yields after purification.
| Product | Starting Materials | Key Reaction | Yield (%) | Reference |
| Common Building Block 12 | 1,3-Diene 14 + Enyne 15 | Gold(I)-Catalyzed Cycloaddition | 65 | [3] |
| (±)-Aspterric Acid 2 | Intermediate 27 | Saponification | 90 (over 2 steps) | [3] |
| Penigrisacid A 4a | Intermediate 12 | V-catalyzed Epoxidation/SN2' | 68 | [3] |
| (±)-Schisanwilsonene A 3 | Intermediate 38 | Triflation/Pd-catalyzed Carbonylation | 49 (over 2 steps) | [3] |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) in oven-dried glassware with magnetic stirring.
-
Solvents should be purified by standard procedures.
-
Reagents should be purchased from commercial suppliers and used without further purification unless otherwise noted.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Flash column chromatography should be used for purification of the products.
Protocol 1: Synthesis of the Hydroazulene Core (Common Building Block 12)
This protocol details the key gold(I)-catalyzed tandem cycloisomerization/[4+3] cycloaddition.
Materials:
-
1,3-Diene 14
-
1,6-Enyne 15
-
[(IPr)AuCl] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
AgSbF6
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 1,3-diene 14 (1.2 equiv.) in anhydrous DCM (0.1 M) in a Schlenk flask, add [(IPr)AuCl] (2 mol %) and AgSbF6 (2 mol %).
-
Stir the mixture at room temperature for 5 minutes.
-
Slowly add a solution of 1,6-enyne 15 (1.0 equiv.) in anhydrous DCM (0.2 M) to the reaction mixture via a syringe pump over a period of 1 hour. The slow addition is crucial to minimize unproductive self-cyclization of the enyne.[3]
-
After the addition is complete, stir the reaction mixture at room temperature until TLC analysis indicates full consumption of the starting material.
-
Quench the reaction by adding a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the hydroazulene product 12 .
// Edges Setup -> Addition; Addition -> Reaction; Reaction -> Quench; Quench -> Concentrate; Concentrate -> Purify; Purify -> Product; } केंदot Caption: Workflow for the gold(I)-catalyzed synthesis of the daucane hydroazulene core.
Divergent Synthesis from the Common Hydroazulene Core
The synthesized hydroazulene core serves as a versatile intermediate for the synthesis of various daucane natural products.[1][2][3] The divergent pathways to (±)-aspterric acid and penigrisacid A highlight the utility of this strategy.
// Nodes Core [label="Hydroazulene Core (12)", fillcolor="#FBBC05", fontcolor="#202124"];
// Aspterric Acid Pathway Asp_Path [label="Multi-step\nTransformation", fillcolor="#F1F3F4", fontcolor="#202124"]; Suarez [label="Suárez Radical\nCyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aspterric [label="(±)-Aspterric Acid (2)", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];
// Penigrisacid A Pathway Pen_Path [label="V-catalyzed Tandem\nEpoxidation/SN2' Cyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Penigrisacid [label="Penigrisacid A (4a)", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];
// Schisanwilsonene A Pathway Schi_Path [label="Multi-step\nTransformation", fillcolor="#F1F3F4", fontcolor="#202124"]; Schisanwilsonene [label="(±)-Schisanwilsonene A (3)", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Core -> Asp_Path [label="Path A"]; Asp_Path -> Suarez; Suarez -> Aspterric;
Core -> Pen_Path [label="Path B"]; Pen_Path -> Penigrisacid;
Core -> Schi_Path [label="Path C"]; Schi_Path -> Schisanwilsonene; } केंदot Caption: Divergent synthetic routes to daucane natural products from a common intermediate.
This gold(I)-catalyzed approach provides an efficient and modular route to the daucane family of natural products. The ability to construct the complex hydroazulene core in a single step from readily available starting materials makes this strategy highly valuable for the synthesis of these and other related sesquiterpenoids for further investigation in drug discovery and development.
References
- 1. Synthesis of Daucane Natural Products Enabled by a Gold(I)-Catalyzed Tandem Cycloisomerization/(4 + 3) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Daucane Natural Products Enabled by a Gold(I)-Catalyzed Tandem Cycloisomerization/(4 + 3) Cycloaddition [recercat.cat]
- 5. Synthesis of Daucane Natural Products Enabled by a Gold(I)-Catalyzed Tandem Cycloisomerization/(4+3) Cycloaddition - The Institute of Chemical Research of Catalonia [iciq.scimarina.com]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. Total Synthesis of Natural Products using Gold Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gold catalysis in total synthesis – recent achievements - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Extraction and Isolation of Daucene from Carrot Seed Oil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction of essential oil from the seeds of Daucus carota (carrot) and the subsequent isolation of the sesquiterpene daucene. The protocols are based on established scientific literature and are intended for a research and development audience.
Introduction
Carrot seed oil, derived from the seeds of Daucus carota, is a complex mixture of volatile and semi-volatile compounds, primarily sesquiterpenoids.[1] Among these, this compound, a sesquiterpene hydrocarbon, is a notable constituent.[1] The isolation of specific bioactive compounds like this compound is crucial for detailed pharmacological studies, development of new therapeutic agents, and for use as analytical standards. These protocols outline the hydrodistillation of carrot seeds to obtain the essential oil and the subsequent chromatographic separation to isolate this compound.
Quantitative Data: Chemical Composition of Carrot Seed Oil
The chemical composition of carrot seed essential oil can vary depending on factors such as the geographical origin, cultivar, and harvesting conditions.[2][3] Carotol is often the most abundant compound, but this compound is consistently present as a major constituent.[1][4][5] The following tables summarize the typical composition of carrot seed oil as reported in various studies.
Table 1: Major Sesquiterpenoid Constituents of Daucus carota Seed Essential Oil
| Compound | Chemical Class | Percentage Range (%) | Reference |
| Carotol | Sesquiterpenol | 22.0 - 74.08 | [2][4][5][6] |
| This compound | Sesquiterpene | 2.84 - 8.74 | [4][5][6][7][8] |
| Daucol | Sesquiterpenol | 2.64 - 12.60 | [4][6][8] |
| β-Bisabolene | Sesquiterpene | 2.34 - 6.2 | [2][7] |
| (E)-β-Farnesene | Sesquiterpene | 1.55 - 5.86 | [4][5][7] |
| β-Caryophyllene | Sesquiterpene | ~0.41 - 5.7 | [2][7] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [9] |
| Molecular Weight | 204.35 g/mol | [9] |
| Boiling Point | 275-276 °C at 760 mmHg | [9][10] |
| Flash Point | 108.33 °C | [10] |
Experimental Protocols
Protocol 1: Extraction of Essential Oil by Hydrodistillation
This protocol describes the extraction of essential oil from dried carrot seeds using a Clevenger-type apparatus. Hydrodistillation is a common and effective method for obtaining volatile oils from plant material.[11][12][13]
Materials and Equipment:
-
Dried seeds of Daucus carota
-
Grinder or mill
-
Clevenger-type hydrodistillation apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Anhydrous sodium sulfate
-
Distilled water
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Take a known quantity of dried carrot seeds (e.g., 500 g) and grind them into a coarse powder using a grinder or mill.[1] This increases the surface area for more efficient oil extraction.
-
Apparatus Setup: Set up the Clevenger apparatus. Place the powdered carrot seeds into the round-bottom flask and add a sufficient volume of distilled water to immerse the powder completely (approximately 1.5 L).
-
Hydrodistillation: Heat the flask using a heating mantle. As the water boils, the steam will pass through the powdered seeds, carrying the volatile essential oil with it.[11]
-
Condensation and Collection: The steam and oil vapor mixture will travel into the condenser, where it cools and condenses back into a liquid. The condensate flows into the collection tube of the Clevenger apparatus.
-
Separation: Due to the immiscibility of oil and water, the essential oil will form a distinct layer. The less dense aqueous layer is automatically returned to the distillation flask, while the oil accumulates.
-
Duration: Continue the distillation process for a minimum of 4-10 hours to ensure complete extraction of the essential oil.[1][14]
-
Oil Recovery: After the distillation is complete, carefully collect the pale yellowish-brown essential oil from the collection tube.[1]
-
Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the dried oil in a sealed, airtight glass vial in a refrigerator to prevent degradation.[1]
Protocol 2: Isolation of this compound by Column Chromatography
This protocol details the separation of this compound from the extracted carrot seed essential oil using silica gel column chromatography.[1] This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.[15]
Materials and Equipment:
-
Carrot seed essential oil (obtained from Protocol 1)
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Petroleum ether (or n-hexane)
-
Dichloromethane
-
Beakers and Erlenmeyer flasks
-
Fraction collector or test tubes
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for visualization
-
Gas Chromatography-Mass Spectrometry (GC-MS) for fraction analysis
Procedure:
-
Column Packing: Prepare a slurry of silica gel in petroleum ether. Carefully pour the slurry into the glass column, allowing the silica gel to settle and form a uniform packed bed. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve a known amount of carrot seed essential oil (e.g., 8 g) in a minimal volume of petroleum ether.[1] Carefully load this solution onto the top of the prepared silica gel column.
-
Elution: Begin the elution process by adding petroleum ether to the column. Maintain a constant flow of the solvent through the column.
-
Fraction Collection: Collect the eluate in separate fractions using a fraction collector or test tubes. Since this compound is a non-polar sesquiterpene hydrocarbon, it is expected to elute first with the non-polar solvent (petroleum ether).[1]
-
Gradient Elution (Optional): After eluting with petroleum ether, the polarity of the mobile phase can be gradually increased by adding dichloromethane to elute more polar compounds like carotol and daucol.[1][8] For example, a mixture of petroleum ether and dichloromethane (e.g., 5:1 v/v) can be used.[1]
-
Monitoring the Separation: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system (e.g., petroleum ether:ethyl acetate 95:5) and visualize the spots under a UV lamp or by using a suitable staining reagent. Fractions containing the same compound (i.e., having the same Rf value) should be pooled together.
-
Solvent Removal: Remove the solvent from the pooled fractions containing this compound using a rotary evaporator under reduced pressure.
-
Purity Analysis: Confirm the purity and identity of the isolated this compound using analytical techniques such as GC-MS. The mass spectrum of the isolated compound should be compared with a reference spectrum from a database (e.g., NIST, WILEY).[1]
Visualizations
Caption: Overall workflow for this compound isolation.
Caption: Hydrodistillation process schematic.
References
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Secure Verification [cer.ihtm.bg.ac.rs]
- 4. scispace.com [scispace.com]
- 5. Chemical composition of carrot seeds (<i>Daucus carota</i> L.) cultivated in Turkey: characterization of the seed oil and essential oil | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 6. monashnaturalblends.com [monashnaturalblends.com]
- 7. data.aromatics.com [data.aromatics.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C15H24 | CID 177773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 16661-00-0 [thegoodscentscompany.com]
- 11. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 12. Pure Carrot Seed Essential Oil [deveherbes.com]
- 13. Carrot Seed Oil Manufacturer Exporter India USA [hindustanmint.com]
- 14. ScenTree - Carrot seed oil (CAS N° 8015-88-1) [scentree.co]
- 15. jackwestin.com [jackwestin.com]
Application Notes and Protocols for the Quantification of Daucene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daucene is a sesquiterpene found in various plants, notably in the essential oil of carrot seeds (Daucus carota). As a volatile organic compound, its accurate quantification is crucial for quality control in the food and fragrance industries, as well as for research into its potential pharmacological activities. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and explores its potential biological significance.
Analytical Techniques for this compound Quantification
The primary analytical methods for the quantification of this compound and other volatile sesquiterpenes are GC-MS and HPLC. GC-MS is particularly well-suited for volatile compounds like this compound and offers high sensitivity and specificity. HPLC can also be employed, especially for less volatile derivatives or when coupled with a mass spectrometer.
Data Presentation: Quantitative Data Summary
The following table summarizes reported quantitative data for this compound in carrot seed essential oil, providing a baseline for expected concentrations.
| Plant Source | Analytical Method | This compound Concentration (% of Essential Oil) | Reference |
| Daucus carota (Carrot Seed) | GC-MS | 8.74% | [1][2] |
| Daucus carota (Carrot Seed) | GC-MS | 1.9% | [3] |
Experimental Protocols
Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of this compound in essential oil samples. Validation of the method in your specific matrix is essential.[4][5][6][7]
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound standard of known purity in a suitable solvent such as hexane or ethyl acetate. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples.
-
Sample Preparation: Dilute the essential oil sample in the same solvent used for the standard preparation to bring the this compound concentration within the calibration range. A typical dilution is 1:100 (v/v).
-
Internal Standard: For improved accuracy and precision, add an internal standard (e.g., tridecane) at a known concentration to all standards and samples.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890 series or equivalent.
-
Mass Spectrometer: Agilent 5973 series or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 4 °C/min.
-
Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (m/z of key fragments should be determined from the full scan of a standard).
3. Data Analysis and Quantification
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the this compound standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the analysis of sesquiterpenes like this compound using HPLC. Method development and validation are critical for accurate quantification.[8][9][10]
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound standard in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the essential oil or plant extract in the mobile phase to a concentration within the calibration range. Filtration of the sample through a 0.45 µm syringe filter is recommended before injection.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD detection at a wavelength where this compound shows maximum absorbance (this needs to be determined experimentally, but a broad spectrum from 200-400 nm should be scanned initially).
3. Data Analysis and Quantification
-
Identification: Identify the this compound peak by comparing its retention time and UV spectrum with the this compound standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
Experimental Workflow for this compound Quantification
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. brieflands.com [brieflands.com]
- 6. scitepress.org [scitepress.org]
- 7. researchgate.net [researchgate.net]
- 8. gentechscientific.com [gentechscientific.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Note: Analysis of Daucene using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daucene is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] It is a significant constituent of the essential oil of carrot seeds (Daucus carota), contributing to the oil's characteristic aroma and potential biological activities.[2][3] The analysis of this compound is crucial for the quality control of essential oils, phytochemical research, and the development of new therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound in complex matrices.[4] This document provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data interpretation.
Data Presentation
Quantitative Data Summary
Quantitative analysis of this compound can be performed using a validated GC-MS method. While specific quantitative data for this compound is not extensively published, the following table summarizes typical validation parameters for the analysis of sesquiterpenes, which can be used as a benchmark for method development for this compound.
| Parameter | Typical Value Range | Description |
| Linearity (r²) | > 0.99 | Indicates a strong correlation between the concentration of the analyte and the instrument response.[4] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest concentration of an analyte that can be reliably detected.[5] |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 µg/mL | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[5] |
| Accuracy (Recovery) | 80 - 120% | The percentage of the true amount of an analyte that is detected by the analytical method.[4] |
| Precision (RSD%) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[5] |
Mass Spectrometry Data
The mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) at m/z 204. The fragmentation pattern under electron ionization (EI) typically shows characteristic ions that are useful for its identification.
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol [1] |
| Molecular Ion (M+) | m/z 204 |
| Key Fragment Ions (m/z) | 161, 121, 41[1] |
Fragmentation Pattern of this compound
Electron ionization of this compound leads to the formation of a molecular ion (m/z 204).[6][7] Subsequent fragmentation results in a series of characteristic ions. The base peak is often observed at m/z 161, corresponding to the loss of a propyl group ([M-43]⁺). Other significant fragments can be observed at m/z 121 and 41, which aid in the structural confirmation of the this compound molecule.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. For the analysis of this compound from plant material, such as carrot seeds, hydrodistillation or solvent extraction are commonly employed.[2]
1. Hydrodistillation of Carrot Seed Essential Oil
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
Weigh a suitable amount of dried carrot seeds and place them in a round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Connect the flask to the Clevenger apparatus and a condenser.
-
Heat the flask to boiling and continue the distillation for 3-4 hours.
-
Collect the essential oil in the Clevenger trap.
-
Separate the oil from the aqueous layer and dry it over anhydrous sodium sulfate.
-
Store the essential oil in a sealed, airtight vial at 4°C until GC-MS analysis.
-
2. Solvent Extraction
-
Solvents: n-hexane, ethanol, or dichloromethane.
-
Procedure:
-
Grind a known amount of dried plant material into a fine powder.
-
Macerate the powder in the chosen solvent at room temperature for 24 hours.
-
Filter the extract to remove solid plant material.
-
The extract can be concentrated using a rotary evaporator if necessary.
-
The resulting extract is then ready for GC-MS analysis.
-
3. Sample Dilution
-
Dilute the obtained essential oil or extract in a suitable volatile solvent (e.g., n-hexane) to an appropriate concentration for GC-MS analysis (typically 1-10 µL of essential oil in 1 mL of solvent).
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required depending on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1 to 100:1) |
| Oven Temperature Program | Initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI)[7] |
| Ionization Energy | 70 eV[7] |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Mass Scan Range | m/z 40-400 |
Identification of this compound:
The identification of this compound is based on a combination of its mass spectrum and retention index.
-
Mass Spectrum: The obtained mass spectrum of the chromatographic peak is compared with a reference spectrum from a spectral library (e.g., NIST, Wiley).
-
Kovats Retention Index (RI): The RI of the peak is calculated relative to a series of n-alkane standards run under the same chromatographic conditions. The calculated RI is then compared with published values. This compound has a reported Kovats retention index of approximately 1380 on a standard non-polar column.[1]
Mandatory Visualization
References
- 1. This compound | C15H24 | CID 177773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. data.aromatics.com [data.aromatics.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: The Daucane Skeleton as a Chiral Scaffold in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The daucane sesquiterpenoids are a family of natural products characterized by a bicyclo[5.3.0]decane core, the carbon skeleton of which is represented by daucene.[1] These compounds, isolated from various fungal and marine sources, exhibit a range of biological activities, including herbicidal and antiviral properties, making them attractive targets for synthetic chemists.[1] The inherent chirality and densely functionalized nature of the daucane skeleton present significant challenges and opportunities in asymmetric synthesis. These application notes provide an overview of recent synthetic strategies to access daucane natural products, detailing key experimental protocols and quantitative data to aid researchers in this field.
Key Synthetic Strategies and Methodologies
Recent advances in synthetic chemistry have enabled the total synthesis of several daucane natural products. A notable strategy involves a gold(I)-catalyzed tandem cycloisomerization/(4 + 3) cycloaddition to construct the core hydroazulene skeleton.[1][2] This powerful transformation allows for the rapid assembly of the bicyclic system from relatively simple acyclic precursors. Subsequent stereoselective functionalization and ring-closing reactions are then employed to complete the synthesis of the target natural products.
I. Gold(I)-Catalyzed Tandem Cycloisomerization/(4 + 3) Cycloaddition
A key transformation in the synthesis of several daucane natural products is the gold(I)-catalyzed reaction between a 1,3-diene and an enyne to form the hydroazulene core.[1] This reaction proceeds through a 5-exo-dig cyclization to form a cyclopropyl gold(I) carbene intermediate, which then undergoes further rearrangement and cycloaddition.[1]
Experimental Protocol: Synthesis of the Hydroazulene Core
This protocol is adapted from the synthesis of a common building block for daucane natural products.[1]
-
Preparation of Reactants: The 1,3-diene and enyne starting materials are synthesized from commercially available materials according to literature procedures.[1]
-
Reaction Setup: To a solution of the 1,3-diene (1.1 equiv) and JohnPhosAu(MeCN)SbF₆ (0.5 mol %) in CH₂Cl₂ at a low temperature, a solution of the enyne (1.0 equiv) in CH₂Cl₂ is added slowly via syringe pump.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is concentrated in vacuo. The crude product is then purified by silica gel flash column chromatography to yield the desired hydroazulene product.[1]
Logical Workflow for Hydroazulene Core Synthesis
Caption: Workflow for the gold(I)-catalyzed synthesis of the hydroazulene core.
II. Divergent Synthesis of Daucane Natural Products
From a common hydroazulene intermediate, divergent synthetic routes can be employed to access various daucane natural products. This is exemplified by the syntheses of (±)-aspterric acid and penigrisacid A.[1]
A. Synthesis of (±)-Aspterric Acid
The synthesis of (±)-aspterric acid from the hydroazulene intermediate involves a Suárez radical cyclization as a key step.[1]
B. Synthesis of Penigrisacid A
The synthesis of penigrisacid A features a vanadium-catalyzed tandem epoxidation/SN2' cyclization.[1][2]
Experimental Protocol: Vanadium-Catalyzed Tandem Epoxidation/SN2' Cyclization
This protocol describes the one-pot tandem sequence on a hydroazulene intermediate to form a key five-membered ring and introduce an α-hydroxy group.[1]
-
Reaction Setup: To a solution of the hydroazulene intermediate in an appropriate solvent, add the vanadium catalyst.
-
Epoxidation: Introduce the oxidant (e.g., mCPBA) to initiate the epoxidation. The reaction is monitored for the formation of the epoxide intermediate.
-
SN2' Cyclization: The in-situ generated epoxide undergoes a tandem SN2' cyclization.
-
Workup and Purification: The reaction is quenched, and the crude product is extracted. Purification by chromatography affords the desired product.[1]
Synthetic Pathway for Penigrisacid A
Caption: Key steps in the synthesis of Penigrisacid A.
Quantitative Data Summary
The efficiency of the synthetic steps is crucial for the overall success of a total synthesis. The following table summarizes the quantitative data for key transformations in the synthesis of daucane natural products.
| Reaction Step | Starting Material | Product | Catalyst/Reagent | Yield (%) | Reference |
| Gold(I)-Catalyzed Cycloaddition | 1,3-diene and enyne | Hydroazulene Intermediate | JohnPhosAu(MeCN)SbF₆ | ~60-70% (unoptimized) | [1] |
| Tandem Epoxidation/SN2' Cyclization | Hydroazulene Intermediate | Penigrisacid A precursor | VO(acac)₂, mCPBA | Moderate | [1] |
| Suárez Radical Cyclization | Functionalized Hydroazulene | Aspterric Acid precursor | PhI(OAc)₂, I₂ | Not specified | [1] |
| Total Synthesis of (±)-schisanwilsonene A | - | (±)-schisanwilsonene A | - | ~10% (11 steps) | [1] |
| Total Synthesis of (±)-aspterric acid | - | (±)-aspterric acid | - | ~2% (15 steps) | [1] |
Asymmetric Synthesis of Daucane Sesquiterpenoids
The development of asymmetric syntheses is critical for accessing enantiopure daucane natural products, which is essential for studying their biological activities.
I. Asymmetric Synthesis of (+)-Ferutinin and (+)-Kuhistanicaol G
An asymmetric total synthesis of (+)-ferutinin and (+)-kuhistanicaol G has been achieved, featuring a tandem radical addition/allylation, a chelation-controlled nucleophilic addition, and a Chugaev elimination to construct the functionalized 5,7-fused daucane skeleton.[3] This approach highlights the importance of stereocontrolled reactions in building the complex chiral architecture of these molecules.
Logical Relationship in Asymmetric Daucane Synthesis
Caption: General logic for asymmetric synthesis of daucane natural products.
The synthesis of daucane natural products provides a rich platform for the development and application of modern synthetic methodologies. The use of powerful transformations like the gold(I)-catalyzed cycloaddition allows for efficient construction of the core bicyclic system. Furthermore, the development of divergent and asymmetric strategies opens avenues for accessing a wide range of these biologically active molecules. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of complex chiral molecules and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Daucane Natural Products Enabled by a Gold(I)-Catalyzed Tandem Cycloisomerization/(4 + 3) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Total Synthesis of Daucane-Type Sesquiterpenoids (+)-Ferutinin and (+)-Kuhistanicaol G - PubMed [pubmed.ncbi.nlm.nih.gov]
Daucene in Insect Aggregation Pheromones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of daucene's role as a component of insect aggregation pheromones, with a specific focus on the lesser mealworm beetle, Alphitobius diaperinus. Detailed protocols for the identification, synthesis, and bioassay of this compound-containing pheromone blends are provided to facilitate further research and the development of novel pest management strategies.
Introduction
This compound, a sesquiterpene hydrocarbon, has been identified as a crucial component of the male-produced aggregation pheromone in the lesser mealworm beetle, Alphitobius diaperinus, a significant pest in poultry production facilities worldwide.[1][2] Aggregation pheromones are chemical signals that cause insects of the same species to congregate, playing a vital role in mating, resource exploitation, and defense. Understanding the composition and activity of these pheromones is essential for developing effective and environmentally benign pest control methods, such as mass trapping and mating disruption.[3]
Pheromone Composition and Bioactivity
The aggregation pheromone of A. diaperinus is a multi-component blend, and its specific composition can vary between geographically distinct populations. Two primary blends have been identified: a five-component blend in a North American population and a six-component blend in a Brazilian population, which includes an additional compound.[1][4]
Table 1: Composition of the Male-Produced Aggregation Pheromone of Alphitobius diaperinus
| Compound | North American Population Blend (%) | Brazilian Population Blend (%) |
| (R)-(+)-Limonene | Present | Present |
| (E)-β-Ocimene | Present | Present |
| 2-Nonanone | Present | Present |
| (S)-(+)-Linalool | Present | Present |
| (R)-(+)-Daucene | Present | Present |
| (E,E)-α-Farnesene | Not Identified | Present |
Note: Specific percentages of each component in the natural blend can vary. The key takeaway is the presence of these specific compounds.
Bioassays have confirmed that synthetic blends of these components are attractive to both male and female A. diaperinus adults, confirming their function as an aggregation pheromone.[2][4] Studies have shown that a complete blend of all identified components is necessary to elicit a significant attractive response in laboratory and field settings.[4][5] For instance, Y-tube olfactometer bioassays with the Brazilian population demonstrated that all six components were required to produce a positive chemotactic response.[4] Field trapping experiments have further validated the attractiveness of these synthetic blends, indicating their potential for use in pest monitoring and control programs.[2][5]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments related to the study of this compound as a component of insect aggregation pheromones.
Protocol 1: Volatile Collection from Insects
This protocol describes the collection of airborne pheromones from live insects for subsequent chemical analysis.
Materials:
-
Glass aeration chamber
-
Air pump with charcoal filter
-
Sorbent tube (e.g., containing Porapak Q or Tenax TA)
-
Flowmeter
-
Connecting tubing (Teflon or glass)
-
Live insects (separated by sex)
Procedure:
-
Place a group of insects (e.g., 50-100 male A. diaperinus) into the glass aeration chamber.
-
Draw charcoal-filtered air through the chamber at a controlled flow rate (e.g., 1 L/min).
-
Pass the effluent air through a sorbent tube to trap the volatile organic compounds.
-
Collect volatiles for a set period (e.g., 24-48 hours).
-
After collection, elute the trapped compounds from the sorbent tube using an appropriate solvent (e.g., hexane or dichloromethane) for GC-MS analysis.
Protocol 2: Pheromone Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of collected volatile samples to identify and quantify the pheromone components.[3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Nonpolar capillary column (e.g., DB-5ms)
Procedure:
-
Injection: Inject 1-2 µL of the solvent extract from Protocol 1 into the GC injector.
-
Separation: Use a temperature program to separate the compounds. A typical program for pheromone analysis might be:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 10 minutes at 250°C
-
-
Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-450.
-
Identification: Identify the compounds by comparing their mass spectra and retention times with those of authentic standards and with mass spectral libraries (e.g., NIST).
-
Quantification: Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.
Protocol 3: Synthesis of (–)-Daucene
A concise synthesis of (–)-daucene can be achieved from (R)-(+)-limonene, providing a source of the compound for bioassays and field trials.[6][7] More complex, multi-step syntheses can also be employed for specific stereoisomers.[8]
A detailed, step-by-step synthesis protocol is beyond the scope of these application notes but can be found in the cited literature. Key synthetic strategies often involve leveraging chiral starting materials and employing reactions such as redox adjustments and cross-coupling.[6][9]
Protocol 4: Y-Tube Olfactometer Bioassay
This laboratory-based bioassay is used to determine the behavioral response of insects to volatile compounds.[4]
Apparatus:
-
Glass Y-tube olfactometer
-
Air pump with charcoal filter and humidifier
-
Flowmeters
-
Odor sources (e.g., filter paper treated with synthetic pheromone blend or solvent control)
Procedure:
-
Introduce a purified and humidified airflow into each arm of the Y-tube at a constant rate.
-
Apply the synthetic pheromone blend (dissolved in a solvent like hexane) to a filter paper and place it in the odor source chamber of one arm. Place a filter paper with solvent only in the other arm as a control.
-
Introduce a single insect at the base of the Y-tube.
-
Observe the insect's choice of arm and the time spent in each arm for a defined period (e.g., 5-10 minutes).
-
Record the first choice and the total time spent in each arm.
-
Analyze the data statistically (e.g., using a chi-square test for choice and a t-test for time spent) to determine if the pheromone is attractive.
Protocol 5: Field Trapping
This protocol describes the use of pheromone-baited traps to monitor and/or mass trap insect populations in their natural environment.[10][11]
Materials:
-
Pheromone lures (e.g., rubber septa or polyethylene vials loaded with the synthetic pheromone blend)[13]
-
Stakes or hangers for trap placement
Procedure:
-
Deploy traps in the target environment (e.g., a poultry house for A. diaperinus).
-
Bait traps with the synthetic pheromone lure. Use unbaited traps as controls.
-
Place traps at a standardized height and spacing according to a predetermined experimental design (e.g., a grid or transect).[14]
-
Check traps at regular intervals (e.g., weekly) and record the number of captured target insects.
-
Replace lures as needed based on their release longevity.
-
Analyze the trap catch data to evaluate the efficacy of the pheromone lure.
Visualizations
Conclusion
This compound is a significant component of the aggregation pheromone of the lesser mealworm beetle, Alphitobius diaperinus. The detailed protocols provided herein offer a framework for researchers to investigate this compound and other pheromone components, from their initial identification to their potential application in integrated pest management programs. Further research into the specific roles of individual components and the optimization of synthetic blends will be crucial for the development of effective and sustainable pest control technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Male-produced aggregation pheromone of the lesser mealworm beetle, Alphitobius diaperinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Attractiveness of an aggregation pheromone lure and chicken droppings to adults and larvae of Alphitobius diaperinus (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemically Enabled Total Syntheses of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of the sesquiterpene (–)-daucene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uaex.uada.edu [uaex.uada.edu]
- 12. witasek.com [witasek.com]
- 13. Using Pheromone Traps in Field Crops | Entomology [entomology.mgcafe.uky.edu]
- 14. How to make Pheromone traps for insect control in field crops [plantix.net]
The Role of Daucene in Chemical Ecology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daucene, a sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄, is a volatile organic compound found in a variety of plant species, most notably in carrots (Daucus carota), from which it derives its name. In the field of chemical ecology, this compound plays a significant role in mediating interactions between organisms. Its primary recognized function is as a key component of the male-produced aggregation pheromone of the lesser mealworm beetle, Alphitobius diaperinus, a cosmopolitan pest in poultry production. This document provides detailed application notes on the roles of this compound and protocols for its study, aimed at researchers in chemical ecology, pest management, and drug development.
Application Notes
Pheromonal Communication in Alphitobius diaperinus
(R)-Daucene is a critical component of the male-produced aggregation pheromone of the lesser mealworm beetle, Alphitobius diaperinus. This pheromone blend attracts both males and females, leading to aggregations that facilitate mating and resource exploitation. Understanding the composition and behavioral effects of this pheromone is crucial for developing effective pest management strategies.
A Brazilian population of A. diaperinus was found to have a six-component aggregation pheromone, with (R)-daucene being a key constituent. Behavioral assays have demonstrated that a synthetic blend mimicking the natural pheromone is attractive to both sexes of the beetle.
Potential Role in Plant Defense
Sesquiterpenes, including this compound, are known to be involved in plant defense mechanisms, acting as attractants for natural enemies of herbivores or as direct deterrents. While the specific role of this compound in the defense strategy of carrots and other plants is an area of ongoing research, its presence in plant volatile emissions suggests a potential function in mediating interactions with insects and other organisms in the ecosystem.
Quantitative Data
The following tables summarize quantitative data from studies on the aggregation pheromone of Alphitobius diaperinus.
Table 1: Composition of the Male-Produced Aggregation Pheromone of a Brazilian Population of Alphitobius diaperinus
| Compound | Mean Amount (ng/male/24h) ± SE |
| (R)-limonene | 1.5 ± 0.3 |
| (E)-ocimene | 2.1 ± 0.4 |
| 2-nonanone | 0.8 ± 0.2 |
| (S)-linalool | 1.2 ± 0.2 |
| (R)-daucene | 3.5 ± 0.7 |
| (E,E)-α-farnesene | 1.9 ± 0.4 |
Data from a study on a Brazilian population of A. diaperinus.
Table 2: Behavioral Response of Alphitobius diaperinus to the Synthetic Pheromone Blend in a Y-Tube Olfactometer
| Sex | Treatment Arm (Pheromone Blend) | Control Arm (Hexane) | No Choice | p-value (χ²) |
| Female | 32 | 8 | 5 | < 0.001 |
| Male | 29 | 11 | 7 | < 0.01 |
Indicates a significant preference for the pheromone blend over the control.
Experimental Protocols
Protocol 1: Extraction of (R)-Daucene from Carrot Seeds
This protocol describes the extraction of (R)-daucene from carrot seeds, which can be a source of the natural product for initial studies.
Materials:
-
Carrot seeds (Daucus carota)
-
n-Hexane
-
Filter paper and funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Diethyl ether
Procedure:
-
Grind carrot seeds to a fine powder.
-
Macerate the ground seeds in n-hexane at a ratio of 1:5 (w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude oily extract.
-
Perform column chromatography on silica gel, eluting with a gradient of diethyl ether in n-hexane to purify (R)-daucene.
-
Monitor fractions by gas chromatography-mass spectrometry (GC-MS) to identify those containing this compound.
-
Combine the this compound-containing fractions and evaporate the solvent to yield the purified compound.
Protocol 2: Chemical Synthesis of (R)-Daucene
This protocol provides a general outline for the chemical synthesis of (R)-daucene, which is often necessary for obtaining larger, pure quantities for bioassays. A common precursor is (R)-carotol, which can be extracted from carrot seeds.
Materials:
-
(R)-carotol (extracted from carrot seeds or purchased)
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Lithium aluminum hydride (LiAlH₄)
-
Dry diethyl ether
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dehydration of (R)-carotol: React (R)-carotol with thionyl chloride in the presence of pyridine. This reaction typically proceeds at low temperatures (e.g., 0 °C) and results in the dehydration of the alcohol to form a mixture of isomeric hydrocarbons, including this compound.
-
Purification: The reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., MgSO₄). The crude product is then purified using column chromatography on silica gel with a non-polar eluent such as hexane.
-
Characterization: The structure and stereochemistry of the synthesized (R)-daucene should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS, and by comparing the data with literature values.
Protocol 3: Behavioral Bioassay using a Y-Tube Olfactometer
This protocol details how to assess the behavioral response of Alphitobius diaperinus to this compound or pheromone blends.
Materials:
-
Y-tube olfactometer
-
Air pump with flow meter and charcoal filter
-
Humidifier
-
Test insects (Alphitobius diaperinus adults)
-
Synthetic this compound or pheromone blend dissolved in a suitable solvent (e.g., hexane)
-
Solvent for control
-
Filter paper strips
Procedure:
-
Setup: Assemble the Y-tube olfactometer. Connect the arms to a purified and humidified air stream with a constant flow rate (e.g., 100 mL/min).
-
Stimulus Preparation: Apply a known concentration of the test substance (e.g., 10 µL of a 1 µg/µL solution of the pheromone blend in hexane) to a filter paper strip and place it in the treatment arm. Apply the same volume of solvent to another filter paper strip for the control arm.
-
Acclimatization: Allow the system to equilibrate for 5 minutes to ensure a stable odor plume.
-
Insect Introduction: Introduce a single beetle at the base of the Y-tube.
-
Observation: Record the first choice of the beetle (which arm it enters completely) and the time spent in each arm over a defined period (e.g., 5 minutes).
-
Replication: Repeat the experiment with a sufficient number of individual beetles (e.g., n=50). Rotate the Y-tube 180 degrees after every 5-10 trials to avoid positional bias.
-
Data Analysis: Analyze the choice data using a Chi-square test and the residence time data using a Wilcoxon signed-rank test.
Protocol 4: Electroantennography (EAG)
EAG is used to measure the electrical response of an insect's antenna to volatile compounds, providing evidence of olfactory reception.
Materials:
-
Intact insect antenna from Alphitobius diaperinus
-
Micromanipulators
-
Glass capillary electrodes filled with a conductive solution (e.g., saline solution)
-
Ag/AgCl wires
-
Amplifier and data acquisition system
-
Air stimulus controller for delivering puffs of odorant
Procedure:
-
Antenna Preparation: Excise an antenna from a live or recently sacrificed beetle at its base.
-
Mounting: Mount the antenna between two glass capillary electrodes. The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the base of the antenna.
-
Stimulation: Deliver a puff of air carrying a known concentration of this compound over the antenna. A puff of clean air should be used as a control.
-
Recording: Record the resulting depolarization (EAG response) using the amplifier and data acquisition software.
-
Data Analysis: Measure the amplitude of the EAG responses to this compound and compare them to the control. Dose-response curves can be generated by testing a range of concentrations.
Visualizations
Application Notes and Protocols for the Synthesis and Biological Screening of Daucene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of daucene derivatives, a class of sesquiterpenoids with promising potential in anticancer and anti-inflammatory applications. Detailed protocols for a representative synthesis and key biological screening assays are provided to facilitate further research and development in this area.
Introduction
Daucane sesquiterpenoids are a diverse group of natural products characterized by a bicyclo[5.3.0]decane core.[1] Primarily isolated from plants of the Ferula and Ferulago genera, these compounds have garnered significant interest due to their wide range of biological activities.[2][3][4] Daucane esters, in particular, have demonstrated notable cytotoxic effects against various cancer cell lines and exhibit anti-inflammatory properties, making them attractive scaffolds for drug discovery.[2][5] This document outlines the synthesis, anticancer, and anti-inflammatory screening of selected this compound derivatives.
Synthesis of Daucane Derivatives
While many daucane esters are isolated from natural sources like Ferula communis and Ferulago campestris, a representative synthetic approach involves the esterification of a daucane alcohol core.[2] The following is a general protocol for the synthesis of daucane esters from a corresponding alcohol, which can be obtained through more complex total synthesis or semi-synthetic methods.
General Experimental Protocol: Esterification of Daucane Alcohols
This protocol describes a general method for the esterification of a secondary alcohol on the daucane skeleton, a common feature in many biologically active daucane derivatives.
Materials:
-
Daucane alcohol (1 equivalent)
-
Anhydrous dichloromethane (DCM) or toluene
-
Acid anhydride or acyl chloride (1.2 - 1.5 equivalents)
-
Triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) (1.5 - 2 equivalents)
-
Anhydrous magnesium sulfate (MgSO4)
-
Saturated sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
Dissolve the daucane alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the appropriate base (e.g., triethylamine or DMAP).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acid anhydride or acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ester by silica gel column chromatography using an appropriate eluent system to yield the pure daucane ester.
This method can be adapted for the synthesis of a variety of daucane esters by selecting the appropriate acid anhydride or acyl chloride.
Anticancer Biological Screening
Daucane derivatives have shown significant antiproliferative and pro-apoptotic activity against a range of human tumor cell lines.[2] The primary mechanism of action appears to involve the induction of oxidative stress, leading to apoptosis via the mitochondrial pathway.
Quantitative Data: Cytotoxic Activity of Daucane Esters
The following table summarizes the 50% inhibitory concentration (IC50) values of various daucane esters isolated from Ferula communis, Ferula glauca, and Ferulago campestris against a panel of human cancer cell lines.[2]
| Compound | HeLa (Cervical) | A549 (Lung) | HL-60 (Leukemia) | K562 (Leukemia) | Jurkat (Leukemia) | RS4;11 (Leukemia) | SEM (Leukemia) |
| DE-5 | 10.2 ± 1.1 µM | 10.4 ± 0.9 µM | 11.5 ± 2.1 µM | > 50 µM | 12.5 ± 1.5 µM | 9.8 ± 1.2 µM | 10.1 ± 0.9 µM |
| DE-8 | 8.9 ± 0.8 µM | 7.5 ± 0.6 µM | 5.4 ± 0.5 µM | 45.2 ± 5.1 µM | 3.3 ± 0.8 µM | 6.1 ± 0.7 µM | 5.8 ± 0.4 µM |
| DE-11 | 4.4 ± 0.7 µM | 2.8 ± 1.4 µM | 2.6 ± 0.4 µM | 26.5 ± 6.0 µM | 4.1 ± 0.9 µM | 1.7 ± 0.3 µM | 2.4 ± 0.1 µM |
| DE-16 | 15.1 ± 2.3 µM | 12.8 ± 1.9 µM | 9.8 ± 1.5 µM | > 50 µM | 10.5 ± 1.6 µM | 8.9 ± 1.3 µM | 9.2 ± 1.4 µM |
Data extracted from Poli et al. (2011).[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the daucane derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Proposed Anticancer Signaling Pathway
Daucane esters have been shown to induce apoptosis in leukemia cells through a mechanism involving the generation of reactive oxygen species (ROS). This leads to mitochondrial depolarization and the activation of caspase-9 and caspase-3, key effectors in the intrinsic apoptotic pathway.
Anti-inflammatory Biological Screening
Certain daucane derivatives have demonstrated anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways, such as NF-κB and AP-1.[5] Ferutinin, a daucane ester from Ferula hermonis, has also shown anti-inflammatory effects in vivo.[5]
Qualitative Data: Anti-inflammatory Activity of Daucane Esters
| Compound | Assay | Model | Dose | Result | Reference |
| Ferutinin | Carrageenan-induced paw edema | Rat | 100 mg/kg | Anti-inflammatory effect observed | [5] |
| 2β-angeloyloxy-10α-acetoxy-8-daucene-2,4,10-triol | NF-κB and AP-1 transactivation | A549 cells | - | Significant inhibition | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Daucane derivatives
-
Carrageenan (1% w/v in saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Divide the rats into groups (n=6 per group): vehicle control, positive control, and daucane derivative treatment groups.
-
Administer the daucane derivative or control compounds orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point.
Proposed Anti-inflammatory Signaling Pathway
Daucane esters have been found to inhibit the pro-inflammatory transcription factors NF-κB and AP-1.[5] These factors are central regulators of the inflammatory response, controlling the expression of various inflammatory mediators like cytokines and chemokines.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis and biological screening of daucane derivatives.
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Daucene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of daucene and related daucane sesquiterpenoids. It is designed for researchers, scientists, and drug development professionals to offer practical solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of the daucane core?
A1: The main challenges in constructing the bicyclo[5.3.0]decane core of this compound lie in the stereocontrolled formation of multiple contiguous stereocenters, including a quaternary carbon. Key difficulties include:
-
Controlling Diastereoselectivity in Cycloaddition Reactions: Key bond-forming reactions, such as intramolecular [4+3] cycloadditions, often yield mixtures of diastereomers.
-
Stereoselective Nucleophilic Additions: Additions of organometallic reagents (e.g., Grignard reagents) to carbonyl groups within the daucane framework can result in poor diastereoselectivity.
-
Formation of Byproducts: Side reactions, such as the formation of undesired constitutional isomers or rearrangement products, can significantly lower the yield of the desired this compound precursor.
-
Installation of the Quaternary Center: The stereoselective construction of the quaternary carbon atom often proves to be a significant hurdle, with some strategies failing to provide satisfactory enantiomeric excess.
Q2: I am observing low diastereoselectivity in the key intramolecular [4+3] cycloaddition step. What are the common causes and how can I improve it?
A2: Low diastereoselectivity in the intramolecular [4+3] cycloaddition for daucane synthesis can be attributed to several factors. Here is a troubleshooting guide:
-
Reaction Temperature: Higher temperatures can decrease the energy difference between the transition states leading to different diastereomers, thus reducing selectivity. Consider running the reaction at lower temperatures.
-
Lewis Acid Catalyst: The choice of Lewis acid can significantly influence the stereochemical outcome. Screening a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) is recommended to find the optimal one for your specific substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the conformation of the transition state. Experiment with a range of solvents with varying polarities.
-
Substrate Control: The existing stereocenters in the acyclic precursor can direct the stereochemical outcome of the cycloaddition. Modifying the structure of the precursor, for instance by introducing bulky protecting groups, can enhance facial selectivity.
Q3: My Grignard addition to a ketone is yielding a nearly 1:1 mixture of diastereomers. What can I do to improve the stereoselectivity?
A3: Poor diastereoselectivity in Grignard additions is a common issue. Here are some strategies to address this:
-
Chelation Control: If your substrate has a nearby coordinating group (e.g., a hydroxyl or ether), you can use a chelating Lewis acid to pre-organize the substrate and the Grignard reagent, leading to a more ordered transition state and improved diastereoselectivity.
-
Bulky Reagents: Employing a bulkier Grignard reagent or adding a bulky ligand can increase steric hindrance and favor the approach of the nucleophile from one face of the carbonyl group.
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the lower-energy transition state.
-
Alternative Nucleophiles: If Grignard reagents consistently give poor results, consider exploring other organometallic reagents, such as organolithium or organozinc compounds, which may exhibit different reactivity and selectivity profiles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the key cyclization step | - Formation of byproducts (e.g., protodecomposition, dimerization).- Unoptimized reaction conditions (temperature, concentration, catalyst loading).- Steric hindrance in the substrate. | - Carefully purify starting materials.- Screen different solvents and catalysts.- Optimize reaction temperature and concentration.- Consider a different synthetic route to the cyclization precursor. |
| Formation of an unexpected byproduct | - Side reaction due to reactive functional groups.- Rearrangement of an intermediate.- Impurities in starting materials or reagents. | - Protect reactive functional groups.- Modify reaction conditions to suppress the side reaction (e.g., lower temperature, shorter reaction time).- Thoroughly characterize the byproduct to understand its formation mechanism. |
| Poor enantioselectivity in an asymmetric reaction | - Inefficient chiral catalyst or auxiliary.- Racemization of the product or an intermediate.- Impurities interfering with the catalyst. | - Screen a variety of chiral ligands or catalysts.- Optimize reaction conditions (temperature, solvent, additives).- Ensure the use of high-purity starting materials and reagents. |
| Failure to form the quaternary carbon center stereoselectively | - Unfavorable steric or electronic factors in the substrate.- Ineffective chiral reagent or catalyst. | - Attempt alternative strategies such as a silicon-tethered radical cyclization-trapping approach.[1] |
Quantitative Data Summary
The following table summarizes the yields and stereoselectivity reported for key steps in different total syntheses of this compound and related compounds. This data can help researchers compare the efficiency of various synthetic strategies.
| Synthetic Strategy | Key Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Gold(I)-Catalyzed Tandem Cycloisomerization/(4+3) Cycloaddition | Cycloaddition | - | - | Racemic | [1] |
| Electrochemically Enabled Synthesis | Indirect Oxidation | - | - | - | [2] |
| From (R)-(+)-limonene | Multiple Steps | - | - | - | [3] |
Note: Detailed stereoselectivity data is often not fully reported in older publications.
Experimental Protocols
Protocol 1: Gold(I)-Catalyzed Tandem Cycloisomerization/(4+3) Cycloaddition [1]
This protocol describes a key step in a divergent synthesis of daucane natural products.
Materials:
-
1,6-enyne substrate
-
1,3-diene
-
Gold(I) catalyst (e.g., [Au(IPr)]NTf₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the gold(I) catalyst.
-
Dissolve the catalyst in the anhydrous solvent.
-
In a separate flask, prepare a solution of the 1,6-enyne and the 1,3-diene in the anhydrous solvent.
-
Slowly add the solution of the enyne and diene to the catalyst solution at the desired temperature (e.g., room temperature or below).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., a solution of sodium bicarbonate if acidic byproducts are a concern).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A workflow for troubleshooting low diastereoselectivity.
Caption: A simplified logical flow for the synthesis of the this compound core.
References
Daucene Synthesis Technical Support Center
Welcome to the technical support center for daucene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for improving the yield of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My this compound synthesis reaction is resulting in a very low yield or no desired product at all. What are the potential causes?
A: Low yields in this compound synthesis can arise from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.[1][2][3]
-
Reagent Quality: The purity of starting materials, such as R-(+)-limonene or synthesized enynes, is critical. Impurities can interfere with the reaction and lead to the formation of side products.
-
Catalyst Activity: In catalyst-driven reactions, such as gold(I)-catalyzed cycloisomerization, the activity of the catalyst is paramount. Ensure the catalyst has not degraded and is handled under the appropriate inert conditions.[4]
-
Reaction Conditions: Temperature, reaction time, and solvent are crucial parameters. For instance, in acid-catalyzed cyclization of limonene derivatives, incorrect temperature can lead to over-isomerization or decomposition.[3]
-
Moisture and Air Sensitivity: Many organometallic reagents and intermediates in organic synthesis are sensitive to moisture and air. Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen).[2]
Troubleshooting Steps:
-
Verify Reagent Purity: Use freshly purified starting materials. Analyze the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction.
-
Check Catalyst: Use a fresh batch of catalyst or test the activity of your current batch on a small-scale reaction.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific reaction.
-
Ensure Anhydrous and Inert Conditions: Use anhydrous solvents and flame-dried glassware. Maintain a positive pressure of an inert gas throughout the reaction.
Issue 2: Formation of Multiple Products and Side Reactions
Q: I am observing the formation of multiple products in my reaction mixture, which complicates purification and lowers the yield of this compound. What are the common side reactions, and how can I minimize them?
A: The formation of side products is a common challenge in complex organic syntheses like that of this compound.
-
Isomerization: In syntheses starting from limonene, acid catalysts can promote the isomerization of the double bonds, leading to a mixture of terpene isomers.[3] Careful selection of the acid catalyst and control of reaction temperature can help minimize this.
-
Incomplete Cyclization: In cyclization reactions, incomplete ring closure can result in acyclic or monocyclic intermediates as major byproducts.
-
Oxidation: this compound and its precursors can be susceptible to oxidation if exposed to air, especially at elevated temperatures.[5]
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired reaction pathway over side reactions.
-
Choice of Catalyst: In gold(I)-catalyzed reactions, the choice of ligand on the gold catalyst can influence the selectivity of the cycloisomerization.[4]
-
Inert Atmosphere: Conducting the reaction under a strictly inert atmosphere can prevent oxidation-related side products.
-
Purification: While not a preventive measure, efficient purification techniques like column chromatography are essential for separating this compound from its isomers and other byproducts.[1][6]
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods?
A: The purification of this compound, a hydrocarbon, from a complex reaction mixture requires appropriate techniques to separate it from polar and non-polar impurities.
-
Column Chromatography: This is the most common and effective method for purifying this compound.[1][6] Silica gel is a suitable stationary phase for separating terpenes. A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate, is typically used.
-
Distillation: If the boiling point of this compound is significantly different from that of the impurities, distillation under reduced pressure can be an effective purification method.
Troubleshooting Steps for Column Chromatography:
-
Optimize Solvent System: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and the impurities.
-
Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling and poor separation.[7]
-
Careful Loading: Load the crude product in a concentrated band at the top of the column.[8]
Data Presentation
| Synthesis Method | Starting Material | Key Reagents/Catalysts | Reported Yield | Reference |
| Gold(I)-Catalyzed Cycloisomerization/Cycloaddition | 1,6-enynes and 1,3-dienes | JohnPhosAu(MeCN)SbF6 | ~49% (for a key intermediate over two steps) | [4] |
| Enantioselective Synthesis | R-(+)-Limonene | Acid catalyst | Not explicitly stated for this compound, but a key cyclization step yielded 70% | [3] |
Experimental Protocols
1. Gold(I)-Catalyzed Synthesis of the Daucane Core
This protocol describes a key step in the synthesis of the daucane skeleton, which is the core structure of this compound, using a gold(I)-catalyzed cycloisomerization/cycloaddition reaction.[4]
Materials:
-
1,6-enyne substrate
-
1,3-diene substrate
-
JohnPhosAu(MeCN)SbF6 catalyst
-
Dichloromethane (CH2Cl2), anhydrous
-
Round-bottom flask, flame-dried
-
Syringes and needles
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1,3-diene (1.1 equivalents) and the gold(I) catalyst (0.5 mol%) in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature, as optimized for the specific substrate).
-
Slowly add a solution of the 1,6-enyne (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture via a syringe pump over several hours.
-
Allow the reaction to stir at the same temperature until completion, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of a suitable quenching agent (e.g., a mild base to neutralize any acid).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the daucane core structure.
2. Enantioselective Synthesis of (-)-Daucene from R-(+)-Limonene
This protocol outlines a key acid-catalyzed cyclization step in the synthesis of (-)-daucene from readily available R-(+)-limonene.[3]
Materials:
-
A suitable enone precursor derived from R-(+)-limonene
-
Acid catalyst (e.g., 70% perchloric acid)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
Procedure:
-
Dissolve the enone precursor in ethyl acetate in a round-bottom flask.
-
Add a catalytic amount of 70% perchloric acid to the solution.
-
Stir the reaction mixture at room temperature for the optimized reaction time (e.g., 5 minutes).
-
Quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude bicyclic ketone.
-
Further reaction steps (Grignard reaction, reduction, and dehydration) are required to convert the bicyclic ketone to (-)-daucene.
Mandatory Visualization
This compound Biosynthesis Pathway
Caption: Biosynthetic pathway of this compound from farnesyl diphosphate.
Experimental Workflow: Gold(I)-Catalyzed this compound Synthesis
Caption: General experimental workflow for gold(I)-catalyzed synthesis.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoelectronic effects on (di)terpene synthase product outcome†‡ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Daucene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of daucene from complex mixtures, such as essential oils. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging? A1: this compound is a sesquiterpene hydrocarbon with the molecular formula C15H24.[1][2] It is a component of various essential oils, notably from carrot seed (Daucus carota).[3][4][5] The primary challenge in purifying this compound lies in its presence within a complex mixture of structurally similar terpenes and sesquiterpenoids (like carotol and daucol), which often have very close polarities and boiling points, making separation by standard chromatographic or distillation techniques difficult.[4]
Q2: What are the primary natural sources of this compound? A2: The most significant natural source of this compound is carrot seed essential oil, where its concentration can vary but has been reported to be around 8.74% in some chemotypes.[3][5][6] It is often found alongside other major constituents like carotol, which can make up over 60% of the oil.[3][5]
Q3: Which analytical methods are used to identify and quantify this compound? A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method used to analyze the composition of essential oils and confirm the presence and relative abundance of this compound.[7][8] For assessing the purity of an isolated sample, GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation and identification of any remaining impurities.[4]
Q4: What are the key physical properties of this compound relevant to purification? A4: this compound is a non-polar compound that is soluble in alcohol and other organic solvents like petroleum ether and dichloromethane, but insoluble in water.[1][4] It has a high boiling point, estimated between 275-276 °C at atmospheric pressure, which allows for its initial isolation from plant material via steam or hydrodistillation.[1][2] Its non-polar nature makes it well-suited for normal-phase chromatography on silica gel.[9]
Q5: How should purified this compound be stored to ensure its stability? A5: As a terpene with unsaturated double bonds, this compound is susceptible to oxidation and polymerization over time, especially when exposed to air, light, or heat.[10] For optimal long-term stability, purified this compound should be stored as a solid or neat oil at low temperatures (-20°C or lower) in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen).[11] If stored in solution, use a non-reactive solvent and store in aliquots to minimize freeze-thaw cycles.
Experimental Protocol: this compound Isolation by Flash Chromatography
This protocol details a method for the purification of this compound from crude carrot seed essential oil using silica gel flash column chromatography.[4]
Objective: To isolate this compound from other components of carrot seed essential oil with a purity suitable for further research.
Materials and Reagents:
-
Crude carrot seed (Daucus carota) essential oil
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Petroleum ether (or n-hexane)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Methodology:
-
Sample Preparation & TLC Analysis:
-
Dissolve a small amount of the crude carrot seed oil in ethyl acetate to prepare a spotting solution.
-
Develop a TLC plate using a mobile phase of 100% petroleum ether or hexane to confirm the presence of a non-polar spot corresponding to this compound (high Rf value). This compound should be well-separated from more polar compounds like carotol, which will have a lower Rf.
-
-
Column Packing:
-
Prepare a slurry of silica gel in petroleum ether.
-
Pour the slurry into the chromatography column and allow it to settle, ensuring an evenly packed bed. Add a thin layer of sand on top of the silica to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of petroleum ether through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude essential oil (e.g., 8 g) in a minimal amount of the initial mobile phase (petroleum ether).[4]
-
Carefully load the dissolved sample onto the top of the silica gel bed using a pipette.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude oil onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[12]
-
-
Elution and Fraction Collection:
-
Begin elution with 100% petroleum ether. This compound, being highly non-polar, is expected to elute in this initial fraction.[4]
-
Maintain a constant flow rate and begin collecting fractions immediately.
-
Monitor the fractions by TLC to identify which ones contain the pure this compound spot.
-
After this compound has been collected, a gradient of increasing polarity (e.g., petroleum ether:dichloromethane 5:1 v/v) can be used to elute more polar compounds like carotol and daucol for subsequent isolation if desired.[4]
-
-
Post-Purification:
-
Combine the fractions containing pure this compound.
-
Remove the solvent using a rotary evaporator at low temperature to yield the purified this compound oil.
-
Confirm the purity and identity of the final product using GC-MS and NMR spectroscopy.
-
Quantitative Data Summary
The efficiency of purification can vary based on the starting material's composition and the precise chromatographic conditions. The following table summarizes representative data for this compound purification.
| Parameter | Method | Details | Reference |
| Source Material | Carrot Seed (Daucus carota) Essential Oil | This compound content in crude oil reported at 8.74%. | [3][5] |
| Purification Technique | Silica Gel Column Chromatography | Elution with 100% petroleum ether. | [4] |
| Example Yield | ~5% | 0.4 g of this compound was isolated from 8 g of crude essential oil. | [4] |
| Purity Assessment | GC-MS, ¹H NMR, ¹³C NMR | Used to confirm the structure and purity of the isolated compound. | [4] |
Troubleshooting Guide
Q: My this compound is eluting too quickly, right at the solvent front, with poor separation. What happened? A: This typically occurs if the mobile phase is too polar for the compound. However, with this compound, which is very non-polar, this is more likely due to:
-
Channeling: The column is poorly packed, creating channels that allow the solvent and sample to pass through too quickly without proper interaction with the silica. Solution: Repack the column carefully, ensuring an even and compact bed.[13]
-
Column Overload: Too much sample was loaded for the amount of silica gel used. Solution: Use a larger column or reduce the sample load. A general rule is a sample-to-silica weight ratio of 1:50 to 1:100.
-
Sample Solvent Effect: The sample was dissolved in a solvent significantly more polar than the mobile phase, causing it to wash down the column rapidly. Solution: Dissolve the sample in the weakest possible solvent, ideally the mobile phase itself (e.g., hexane), or use the dry loading technique.[12]
Q: I can't achieve good separation between this compound and another non-polar impurity. How can I improve resolution? A: Improving the separation of compounds with similar polarities requires optimizing several factors:
-
Decrease Eluent Polarity: Since this compound is already eluted with a very non-polar solvent like hexane or petroleum ether, there is little room to decrease polarity further.
-
Use a Longer Column: A longer column increases the surface area and residence time, providing more opportunities for separation.[13]
-
Reduce Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can significantly improve the resolution of closely eluting compounds.[12][13]
-
Finer Silica Mesh: Using silica gel with a smaller particle size (higher mesh number) increases the surface area and can enhance separation, though it will also increase back-pressure.[13]
Q: I'm not seeing my this compound peak elute at all, even after flushing the column with a more polar solvent. Where did it go? A: While this compound is relatively stable, several issues could lead to its apparent disappearance:
-
Compound Degradation: Some terpenes can be unstable on acidic silica gel.[14] While less common for a hydrocarbon like this compound, it's a possibility. Solution: Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation is suspected, use deactivated (neutral) silica gel by pre-treating the column with a solvent system containing a small amount of a base like triethylamine (1-3%).[15]
-
Fractions are Too Dilute: The compound may have eluted, but at a concentration too low to be detected by TLC. Solution: Combine and concentrate several early fractions and re-run the TLC.[14]
-
It Never Eluted: This is highly unlikely for a non-polar compound like this compound in a non-polar eluent. Double-check that you started with the correct, non-polar solvent.[14]
Q: My final product has low purity, with multiple spots on the TLC. What are the common causes? A: This is often a result of issues in fraction collection or analysis:
-
Ineffective Fractionation: The collected fractions were too large, causing pure fractions to be mixed with impure ones. Solution: Collect smaller, more numerous fractions to better isolate the target compound.
-
Improper Pooling: Fractions were combined based on inaccurate TLC analysis. Solution: Carefully run TLC on every fraction before pooling. Only combine fractions that show a single, clean spot corresponding to this compound. Consider a second purification step (re-column) on the pooled fractions if necessary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound.
References
- 1. This compound, 16661-00-0 [thegoodscentscompany.com]
- 2. This compound | C15H24 | CID 177773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical composition of carrot seeds (<i>Daucus carota</i> L.) cultivated in Turkey: characterization of the seed oil and essential oil | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 4. phytojournal.com [phytojournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Secure Verification [cer.ihtm.bg.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. Essential oil of Daucus carota (L.) ssp. carota (Apiaceae) flower: chemical composition, antimicrobial potential, and insecticidal activity on Sitophilus oryzae (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. column-chromatography.com [column-chromatography.com]
- 10. ScenTree - Carrot seed oil (CAS N° 8015-88-1) [scentree.co]
- 11. benchchem.com [benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. google.com [google.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
stability and degradation of daucene under different conditions
Welcome to the technical support center for daucene stability and degradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and understanding the stability of this compound under various experimental conditions. The following information is based on established principles of organic chemistry, forced degradation studies of terpenes and other active pharmaceutical ingredients (APIs), and analytical best practices.
Disclaimer: Specific experimental data on the forced degradation of this compound is limited in publicly available literature. The information provided herein is based on the chemical properties of similar sesquiterpenes and general principles of stability testing.[1][2][3] Researchers are advised to use this guide as a starting point and to perform their own validation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a sesquiterpene hydrocarbon with the chemical formula C15H24.[4] Like many natural products, its stability is a critical factor for its use in research and potential applications in drug development. Understanding its degradation profile is essential for establishing appropriate storage conditions, formulation strategies, and predicting its shelf-life.[2][3]
Q2: What are the typical conditions under which this compound might degrade?
Based on the chemistry of terpenes and alkenes, this compound is likely susceptible to degradation under the following conditions:[5][6]
-
Acidic and Basic Conditions (Hydrolysis): The double bonds in the this compound structure may be susceptible to acid-catalyzed hydration or rearrangement.
-
Oxidative Conditions: Alkenes are prone to oxidation, which can lead to the formation of epoxides, diols, or cleavage of the carbon-carbon double bond.
-
Photolytic Conditions: Exposure to light, particularly UV light, can induce photochemical reactions in unsaturated compounds.[7]
-
Thermal Stress: High temperatures can accelerate degradation reactions.
Q3: What are the likely degradation products of this compound?
While specific degradation products of this compound have not been extensively reported, potential degradation pathways for similar terpenes involve oxidation, isomerization, and polymerization.[5][8] Common degradation products of terpenes can include alcohols, ketones, aldehydes, and epoxides.
Q4: How can I monitor the stability of this compound in my experiments?
The stability of this compound can be monitored by using a stability-indicating analytical method, which is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance over time.[3] A common approach is to use chromatographic techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS).[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid loss of this compound purity in solution. | Solvent reactivity: The solvent may be reacting with this compound (e.g., acidic or protic solvents). Oxygen exposure: The solution may be exposed to atmospheric oxygen, leading to oxidation. Light exposure: The solution may be exposed to light, causing photodegradation. | Use a non-reactive, aprotic solvent. Purge the solvent and headspace with an inert gas (e.g., nitrogen or argon). Store solutions in amber vials or protect from light. |
| Appearance of unknown peaks in chromatogram after stress testing. | Degradation: The new peaks are likely degradation products of this compound. | Use a mass spectrometer (MS) detector coupled with your chromatography system (GC-MS or LC-MS) to identify the mass of the unknown peaks and elucidate their structures. |
| Poor recovery of this compound from the sample matrix. | Adsorption: this compound may be adsorbing to container surfaces. Volatility: this compound is a relatively volatile compound and may be lost during sample preparation. | Use silanized glassware to minimize adsorption. Keep samples sealed and at a low temperature during preparation and analysis. |
| Inconsistent stability results. | Lack of controlled environment: Fluctuations in temperature, humidity, or light exposure can lead to variable degradation rates. | Conduct stability studies in a controlled environment using a stability chamber. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for establishing the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability conditions.[2][3]
Objective: To determine the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC or GC grade)
-
Water (HPLC or GC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV/MS or GC-FID/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration with methanol for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a suitable concentration with methanol for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to a suitable concentration with methanol for analysis.
-
-
Thermal Degradation:
-
Place the this compound stock solution in a heating block at 80°C for 48 hours.
-
Dilute to a suitable concentration with methanol for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark.
-
Dilute to a suitable concentration with methanol for analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating chromatographic method (e.g., GC-FID or HPLC-UV/MS). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Analytical Method for this compound Quantification (Hypothetical)
This protocol is a hypothetical example based on methods for similar compounds.[9]
Instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (splitless)
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 85 | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 92 | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 75 | 3 |
| Thermal | 48 hours | 80°C | 95 | 1 |
| Photolytic | - | - | 88 | 2 |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. Degradation of terpenes and terpenoids from Mediterranean rangelands by mixed rumen bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. rjptonline.org [rjptonline.org]
- 4. This compound | C15H24 | CID 177773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis, stability, and photochemistry of pentacene, hexacene, and heptacene: a matrix isolation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Daucene Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of daucene from plant material, primarily focusing on Daucus carota (carrot).
Troubleshooting Guide: Low this compound Yield
Low yield is a common issue in the extraction of specific phytochemicals. This guide provides a systematic approach to identify and resolve potential causes for suboptimal this compound extraction.
Problem Area 1: Plant Material Quality and Preparation
| Question | Possible Cause | Recommended Solution |
| Is the starting plant material of high quality? | Incorrect plant species or cultivar, improper harvesting time, or poor storage conditions leading to this compound degradation. | Verify the botanical identity of the plant material. Carrot seeds, for instance, are a known source of this compound.[1][2] Harvest when the concentration of essential oils is at its peak. Ensure the material is stored in a cool, dark, and dry place to prevent the degradation of volatile compounds. |
| Is the plant material properly prepared for extraction? | Inadequate grinding or pulverization, resulting in poor solvent or steam penetration. | Grind the dried plant material (e.g., carrot seeds) to a uniform, fine powder to increase the surface area available for extraction. For steam distillation, the particle size should be optimized to prevent the apparatus from clogging. Pre-treatment of the plant material, such as freezing, has been shown to improve the extraction efficiency of related compounds from carrots and may be beneficial for this compound.[3][4][5] |
Problem Area 2: Extraction Method and Parameters
| Question | Possible Cause | Recommended Solution |
| Is the extraction method suitable for this compound? | The chosen method may not be optimal for volatile sesquiterpenes. | Steam distillation is a common method for extracting essential oils containing this compound.[6][7] Solvent extraction and supercritical CO2 (SC-CO2) extraction are also effective methods for extracting phytochemicals from carrots.[8][9] The choice of method will depend on the desired purity, available equipment, and scalability. |
| Are the extraction parameters optimized? | Incorrect temperature, pressure, solvent, or extraction time can lead to low yield or degradation of this compound. | For Steam Distillation: Ensure the distillation time is sufficient (e.g., 3-4 hours) to extract the less volatile sesquiterpenes.[10] For Solvent Extraction: The choice of solvent is critical. For compounds of similar polarity to this compound in carrots, ethanol and 2-propanol have been used effectively.[3][4][5] An optimal extraction temperature of around 60°C for 2-4 hours has been suggested for related compounds.[3][4][5] For SC-CO2 Extraction: This method allows for precise control over temperature and pressure. For sesquiterpenes, lower pressures (100-150 bar) and moderate temperatures (40-50°C) are often a good starting point to enhance selectivity.[10] The addition of a co-solvent like ethanol can improve the extraction of more polar compounds.[9] |
| Is this compound degrading during extraction? | This compound, as a terpene, can be susceptible to degradation at high temperatures or in the presence of light and oxygen. | For thermal methods like steam distillation, avoid excessive temperatures that could lead to the degradation of sesquiterpenes.[9][11] For solvent extraction, using a rotary evaporator at a temperature below 40°C for solvent removal is recommended.[10] Protecting the extraction setup from direct light and considering the use of an inert atmosphere (e.g., nitrogen) can also minimize degradation.[9] |
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound from plant material?
A1: The yield of this compound is highly dependent on the plant source, part of the plant used, and the extraction method. One study on the essential oil from carrot seeds (Daucus carota L.) from Turkey reported a this compound content of 8.74% in the essential oil, with the total essential oil yield being 0.83% of the seed weight.[1][2]
Q2: Which part of the carrot plant is the best source of this compound?
A2: While this compound can be found in various parts of the carrot plant, the seeds are generally considered to be a rich source of essential oil containing this compound.[1][2][6]
Q3: How can I quantify the amount of this compound in my extract?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable analytical method for identifying and quantifying volatile compounds like this compound in an essential oil extract.[12][13] High-performance liquid chromatography (HPLC) can also be used, though it is more commonly employed for less volatile compounds.[12]
Q4: Can I use solvents like ethanol to extract this compound?
A4: Yes, polar solvents like ethanol and 2-propanol have been effectively used to extract carotenoids and other phytochemicals from carrots, and would also be suitable for the extraction of the sesquiterpene this compound.[3][4][5] The choice of solvent should be based on the desired purity of the final extract and the intended application.
Q5: What is the role of pre-treatment, like freezing, in this compound extraction?
A5: Pre-treatment of plant material can significantly enhance extraction efficiency. Freezing carrot samples before extraction has been shown to increase the yield of carotenoids by disrupting the cell structure, which facilitates the release of intracellular compounds.[3][4][5] This principle would likely apply to this compound extraction as well.
Experimental Protocols
Protocol 1: Steam Distillation of this compound from Carrot Seeds
This protocol provides a general procedure for the laboratory-scale steam distillation of essential oil rich in this compound from carrot seeds.
-
Preparation of Plant Material:
-
Weigh approximately 100 g of dried carrot seeds.
-
Grind the seeds to a coarse powder using a laboratory mill.
-
-
Apparatus Setup:
-
Distillation:
-
Oil Collection and Drying:
-
Carefully collect the separated essential oil layer using a pipette.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
-
Analysis:
Protocol 2: Solvent Extraction of this compound from Carrot Material
This protocol outlines a general procedure for the solvent extraction of this compound from carrot material at a laboratory scale.
-
Preparation of Plant Material:
-
Extraction:
-
Filtration and Solvent Removal:
-
After extraction, filter the mixture to separate the solid plant residue from the liquid extract.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent degradation of thermolabile compounds.[10]
-
-
Analysis:
Protocol 3: Supercritical CO2 (SC-CO2) Extraction of this compound
This protocol provides a general outline for the extraction of this compound using SC-CO2. Optimal parameters will vary depending on the specific equipment and plant material.
-
Preparation of Plant Material:
-
Grind the dried plant material (e.g., carrot seeds) to a consistent particle size (e.g., 0.5-1.0 mm).
-
Pack the ground material into the extraction vessel.
-
-
Extraction Parameters:
-
Set the extraction temperature and pressure. For sesquiterpenes, a starting point of 40-50°C and 100-150 bar is recommended.[10]
-
Set the CO2 flow rate according to the equipment manufacturer's instructions.
-
Optionally, a co-solvent such as ethanol can be added to the CO2 stream to modify the polarity of the supercritical fluid and potentially enhance the extraction of certain compounds.[9]
-
-
Separation and Collection:
-
The supercritical fluid containing the extracted compounds is depressurized in a separator vessel, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Collect the extract from the separator.
-
-
Analysis:
Extraction Method Workflow
Caption: General workflow for this compound extraction and analysis.
References
- 1. Chemical composition of carrot seeds (<i>Daucus carota</i> L.) cultivated in Turkey: characterization of the seed oil and essential oil | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 4. Czech Journal of Food Sciences: Extraction of carrot (Daucus carota L.) carotenes under different conditions [cjfs.agriculturejournals.cz]
- 5. researchgate.net [researchgate.net]
- 6. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 7. sunrisebotanics.com [sunrisebotanics.com]
- 8. mdpi.com [mdpi.com]
- 9. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. extractionmagazine.com [extractionmagazine.com]
- 13. Quantitative analysis of aroma compounds in carrot (Daucus carota L.) cultivars by capillary gas chromatography using large-volume injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yields in Daucane Core Synthesis
Welcome to the technical support center for daucane core synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common low-yield reactions encountered during the synthesis of the daucane bicyclo[5.3.0]decane framework.
Frequently Asked Questions (FAQs)
Q1: I am struggling with the formation of the seven-membered ring in the daucane core. Which reactions are known to be problematic?
A1: The construction of the seven-membered ring and the overall bicyclo[5.3.0]decane system is a common challenge. Several key reactions are prone to low yields, including:
-
Elimination Reactions: Specifically, for the introduction of unsaturation in the seven-membered ring.
-
Ring-Closing Metathesis (RCM): While powerful, the formation of medium-sized rings like the cycloheptane in the daucane core can be inefficient.
-
Intramolecular Aldol Condensation: Achieving the desired regioselectivity to form the 5,7-fused system can be difficult.
-
Gold(I)-Catalyzed [4+3] Cycloaddition: This elegant method can be sensitive to reaction conditions, leading to catalyst deactivation and side product formation.
Troubleshooting Guides
Issue 1: Low Yield in Elimination Reactions to Form Allylic Alcohols
Question: My attempts to introduce a double bond into the seven-membered ring via elimination are failing or giving very low yields. I have tried using a TBS-protected tetraol intermediate, the Bamford-Stevens reaction, and vinyl triflate formation without success. What are my options?
Answer: The formation of an allylic alcohol in a pre-formed daucane core, particularly a hindered one, is a known challenge. The methods you have tried often fail due to steric hindrance, competing side reactions, or unfavorable transition states. A more reliable, albeit two-step, approach is the Chugaev elimination . This reaction proceeds through a syn-elimination pathway via a xanthate intermediate and generally requires milder conditions than other pyrolysis-based eliminations, which helps to minimize side reactions like alkene isomerization.[1][2]
| Method | Common Issues | Recommended Solution | Expected Outcome & Yield |
| Elimination from TBS-protected tetraol | Steric hindrance, low reactivity. | Switch to a less hindered protecting group or a more reactive elimination protocol. | Low to no product. |
| Bamford-Stevens Reaction | Formation of a complex mixture of products, difficulty in controlling regioselectivity. | This method is often not suitable for complex, sterically hindered systems. | Low yields of the desired product. |
| Vinyl Triflate Formation/Elimination | Difficulty in forming the vinyl triflate on a hindered ketone. | This method is sensitive to steric hindrance around the carbonyl group. | Low to no product. |
| Chugaev Elimination | Requires preparation of the xanthate intermediate. The pyrolysis step requires careful temperature control. | This is the recommended method for hindered secondary alcohols. | Improved yields (can be >70%) and cleaner reaction profile.[2] |
Step 1: Xanthate Formation
-
To a solution of the secondary alcohol (1.0 equiv) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (1.2 equiv) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add carbon disulfide (CS₂, 1.5 equiv) dropwise.
-
After stirring for 1 hour at room temperature, add methyl iodide (1.5 equiv) and continue stirring for another 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude xanthate is often used in the next step without further purification.
Step 2: Pyrolysis
-
In a flask equipped with a short-path distillation apparatus, heat the crude xanthate under an inert atmosphere.
-
The pyrolysis is typically carried out at temperatures ranging from 120 to 220 °C.[1][2] The optimal temperature should be determined empirically.
-
The alkene product will distill as it is formed. Collect the distillate and purify by column chromatography.
Caption: Troubleshooting workflow for low-yield elimination reactions.
Issue 2: Inefficient Ring-Closing Metathesis (RCM) for the 7-Membered Ring
Question: My RCM reaction to form the 5,7-fused daucane core is giving low yields, and I observe significant amounts of starting material and oligomers. How can I improve this?
Answer: The formation of medium-sized rings (7-9 members) by RCM can be challenging due to entropic factors and ring strain.[3] High catalyst loading can sometimes lead to decomposition and the formation of byproducts.[4] The choice of catalyst and reaction conditions is critical. For the formation of the daucane core, Grubbs' second-generation catalyst is often a good starting point due to its higher activity and better functional group tolerance compared to the first-generation catalyst.
| Parameter | Common Issue | Recommended Solution | Rationale |
| Catalyst Choice | Low conversion with Grubbs' 1st Gen. | Use Grubbs' 2nd Gen. or Hoveyda-Grubbs' 2nd Gen. catalyst. | Higher activity and thermal stability.[4] |
| Concentration | Oligomerization/polymerization is favored. | Run the reaction at high dilution (0.01 - 0.001 M). | Favors intramolecular cyclization over intermolecular reactions. |
| Temperature | Catalyst decomposition at elevated temperatures. | Run the reaction at a lower temperature (e.g., 40 °C instead of 60 °C). | Minimizes catalyst degradation pathways.[4] |
| Additives | Isomerization of the newly formed double bond. | Add a catalytic amount of an additive like 1,4-benzoquinone or phenol. | Suppresses the formation of ruthenium hydride species that cause isomerization.[4] |
-
In a flame-dried flask under an inert atmosphere, dissolve the diene substrate in a degassed, anhydrous solvent (e.g., dichloromethane or toluene) to a final concentration of 0.005 M.
-
Add the Grubbs' second-generation catalyst (1-5 mol%).
-
If isomerization is a concern, add 1,4-benzoquinone (10 mol%).
-
Stir the reaction mixture at 40 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a phosphine scavenger (e.g., triphenylphosphine) or by bubbling air through the solution.
-
Concentrate the reaction mixture and purify the product by column chromatography.
References
- 1. Chugaev elimination - Wikipedia [en.wikipedia.org]
- 2. Chugaev Elimination: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Daucene Separation by Chromatography
Welcome to the technical support center for troubleshooting daucene separation by chromatography. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic analysis of this compound and related sesquiterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers by chromatography?
A1: The main challenges in separating this compound and other sesquiterpenoid isomers stem from their structural similarities. These compounds often exist as complex mixtures of isomers with very similar physicochemical properties, making their separation difficult.[1] Effective separation of these multicomponent mixtures in a single operation is often not possible with standard chromatographic techniques.[2]
Q2: Which chromatographic techniques are most effective for this compound separation?
A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for the analysis of sesquiterpenes like this compound.[2] GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for separating and identifying volatile sesquiterpenes.[2] For less volatile or thermally sensitive compounds, HPLC is the method of choice.[2] Advanced techniques like comprehensive two-dimensional GC (GCxGC) can provide enhanced separation for highly complex mixtures.[3][4]
Q3: My this compound peaks are showing significant tailing in my chromatogram. What are the possible causes and solutions?
A3: Peak tailing is a common issue in chromatography and can be caused by several factors. In Gas Chromatography (GC), potential causes include active sites in the injector liner or column, column contamination, or incorrect column installation.[5][6] In Liquid Chromatography (LC), peak tailing can result from secondary interactions between the analyte and the stationary phase, column voids, or a mismatch between the sample solvent and the mobile phase.[7][8]
To address this, consider the following solutions:
-
GC: Use a deactivated liner, check for and eliminate leaks, and ensure the column is properly installed and conditioned.[6]
-
LC: Adjust the mobile phase pH or ionic strength, use a guard column to protect the analytical column, or dissolve the sample in the mobile phase.[8][9]
Q4: I am observing peak fronting for my this compound analysis. What does this indicate?
A4: Peak fronting is often an indication of sample overload, where too much sample has been injected onto the column.[7][8] It can also be caused by injecting the sample in a solvent that is significantly stronger than the mobile phase in LC.[8] To resolve this, try diluting your sample or reducing the injection volume.[7][8] Ensure your sample solvent is compatible with the mobile phase.[8]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Issue | Potential Causes | Recommended Solutions |
| Poor Resolution / Peak Overlap | - Inadequate column selectivity or efficiency.- Incorrect temperature program.- Improper carrier gas flow rate.[5] | - Optimize the temperature program (e.g., slower ramp rate).- Adjust the carrier gas flow rate to the optimal velocity.- Select a column with a different stationary phase for better selectivity.[10] |
| Retention Time Shifts | - Fluctuations in oven temperature.- Changes in carrier gas flow rate.- Column degradation.[5] | - Ensure the GC oven is properly calibrated and stable.- Check for leaks in the gas lines and ensure a constant pressure supply.- Condition the column or replace it if it's old or contaminated. |
| Ghost Peaks | - Contamination in the injection port or syringe.- Carryover from a previous injection.- Impurities in the carrier gas.[5] | - Clean the injector and syringe regularly.- Run a blank solvent injection to check for carryover.- Use high-purity carrier gas and install gas purifiers.[6] |
| Baseline Drift/Instability | - Column bleed.- Detector contamination or instability.- Leaks in the system.[5] | - Condition the column at a high temperature.- Clean the detector according to the manufacturer's instructions.- Perform a leak check of the entire system. |
Liquid Chromatography (LC) Troubleshooting
| Issue | Potential Causes | Recommended Solutions |
| Poor Resolution / Peak Overlap | - Inappropriate mobile phase composition.- Column aging or contamination.- Suboptimal flow rate. | - Optimize the mobile phase gradient or isocratic composition.- Flush the column with a strong solvent or replace it.- Adjust the flow rate to improve efficiency. |
| Retention Time Shifts | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction.[7] | - Prepare fresh mobile phase daily and degas it properly.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure consistent flow.[7] |
| Peak Splitting | - Column void or channeling.- Clogged frit.- Sample solvent incompatible with the mobile phase.[7] | - Reverse flush the column at a low flow rate.- Replace the column inlet frit.- Dissolve the sample in the mobile phase. |
| High Backpressure | - Blockage in the column or tubing.- Particulate matter from the sample.- Mobile phase precipitation. | - Filter the sample before injection.- Flush the system with a strong, filtered solvent.- Ensure mobile phase components are fully miscible. |
Experimental Protocols
Protocol 1: General GC-MS Method for this compound Isomer Separation
This protocol provides a starting point for the separation of this compound isomers. Optimization may be required based on the specific sample matrix and instrumentation.
-
Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended for separating non-polar sesquiterpenes.[11]
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3 °C/min.
-
Hold: Maintain 240 °C for 5 minutes.
-
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Protocol 2: General HPLC-UV Method for Sesquiterpene Analysis
This protocol is a general method for the analysis of sesquiterpenes and may require optimization for this compound separation.
-
Column: A C18 reversed-phase column is a common choice for the separation of sesquiterpenes.[7]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with 50% B, increase to 100% B over 30 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizing Troubleshooting Logic
The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Troubleshooting workflow for retention time instability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. epruibiotech.com [epruibiotech.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. gcms.cz [gcms.cz]
- 11. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Daucene Isolation and Purification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with daucene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the isomerization of this compound during experimental workup, ensuring the integrity and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
A1: this compound is a naturally occurring sesquiterpene, a 15-carbon isoprenoid, found in various plants, notably in the essential oil of carrots (Daucus carota). Isomerization, the process where a molecule is converted into another molecule with the same chemical formula but a different arrangement of atoms, is a significant concern. This is because the biological activity and physicochemical properties of this compound can be altered upon isomerization, leading to reduced yield of the desired compound and potentially inaccurate experimental results.
Q2: What are the primary factors that cause this compound isomerization during workup?
A2: The isomerization of this compound, like many other sesquiterpenes, is primarily triggered by:
-
Acidic Conditions: The presence of acids, even mild ones, can catalyze the rearrangement of the double bonds within the this compound structure. Many plant materials naturally contain organic acids, creating an acidic environment during extraction.
-
Elevated Temperatures: High temperatures, often employed in extraction methods like steam distillation, provide the necessary energy to overcome the activation barrier for isomerization.
-
Active Surfaces: Certain chromatographic materials, such as activated silica gel, can have acidic sites on their surface that promote isomerization.
Q3: Which extraction methods are most prone to causing this compound isomerization?
A3: Traditional extraction methods that utilize high temperatures are most likely to cause significant isomerization. These include hydrodistillation and steam distillation, where temperatures can reach 100°C or higher.
Q4: How can I minimize this compound isomerization during extraction?
A4: To minimize isomerization, it is crucial to control the extraction conditions. This includes:
-
Using Non-Polar Solvents: Employing non-polar solvents like hexane or pentane can reduce the likelihood of acid-catalyzed reactions.
-
Maintaining Low Temperatures: Performing extractions at or below room temperature is ideal. If possible, conduct extractions in a cold room or with a refrigerated circulator.
-
Neutralizing Plant Acids: Adding a mild, solid base, such as sodium bicarbonate or calcium carbonate, to the extraction mixture can neutralize endogenous plant acids.
Q5: How can I prevent isomerization during chromatographic purification?
A5: When using silica gel chromatography, it is essential to use deactivated silica gel.[1][2] Activated silica gel is acidic and can cause significant isomerization of terpenes.[1] You can deactivate silica gel by adding a small percentage of water (e.g., 1-10% by weight) or by treating it with a base like triethylamine.[2][3]
Q6: What analytical methods are suitable for detecting and quantifying this compound and its isomers?
A6: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds like this compound and its isomers.[4] By comparing retention times and mass spectra to known standards or spectral libraries, you can identify and quantify the different isomers in your sample.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of isolated isomers.[6][7][8]
Troubleshooting Guide: Preventing this compound Isomerization
This guide provides solutions to common problems encountered during the workup of this compound that can lead to isomerization.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of multiple, unexpected peaks in GC-MS. | Isomerization due to acidic conditions during extraction. | Neutralize the plant material before extraction by adding a mild, solid base like sodium bicarbonate or calcium carbonate (1-2% w/w) to the solvent slurry.[9] |
| Isomerization due to high temperatures during extraction. | Use a low-temperature extraction method. Avoid steam distillation. Opt for solvent extraction at room temperature or below. If using a rotary evaporator to remove solvent, ensure the water bath temperature is kept below 40°C.[9] | |
| Isomerization during silica gel chromatography. | Use deactivated silica gel for column chromatography. You can prepare this by adding 1-10% (w/w) water to the silica gel and allowing it to equilibrate.[3][10] Alternatively, use silica gel that has been treated with a base like triethylamine.[2] | |
| This compound appears to degrade or convert to other compounds over time, even after purification. | Exposure to light and air. | Store purified this compound under an inert atmosphere (e.g., argon or nitrogen) in an amber vial at low temperatures (-20°C or -80°C for long-term storage). |
| Residual acid or base from the workup. | Ensure that all acidic or basic reagents are thoroughly removed during the workup. This can be achieved by washing the organic extract with a saturated sodium bicarbonate solution (to remove acid) or dilute acid (to remove base), followed by a brine wash to remove residual water. |
Experimental Protocols
Protocol 1: Recommended Workup Procedure to Minimize this compound Isomerization
This protocol outlines a gentle extraction and purification procedure designed to minimize the risk of this compound isomerization.
1. Plant Material Preparation:
-
Dry the plant material (e.g., carrot seeds) at a low temperature (e.g., < 40°C) to a constant weight.
-
Grind the dried material to a fine powder to increase the surface area for extraction.
2. Low-Temperature Solvent Extraction:
-
To a flask, add the powdered plant material and a non-polar solvent (e.g., n-hexane) in a 1:10 (w/v) ratio.
-
Add 1-2% (w/w) of anhydrous sodium carbonate to the mixture to neutralize any endogenous plant acids.[9]
-
Stir the mixture at a controlled low temperature (e.g., 4°C) for 12-24 hours.
-
Filter the mixture to separate the solid plant material from the solvent extract.
3. Solvent Removal:
-
Concentrate the extract using a rotary evaporator. Crucially, maintain a low water bath temperature (<40°C) to prevent thermal isomerization.
4. Purification by Chromatography on Deactivated Silica Gel:
-
Preparation of Deactivated Silica Gel: Prepare a slurry of silica gel in your chosen non-polar eluent. Add 1-5% (w/w) of water and mix thoroughly. Allow the slurry to equilibrate for at least an hour before packing the column.[3][10]
-
Column Chromatography:
-
Pack a column with the deactivated silica gel.
-
Apply the concentrated extract to the column.
-
Elute with a non-polar solvent or a gradient of non-polar solvents (e.g., hexane with an increasing percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing this compound.
-
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
5. Analysis and Storage:
-
Analyze the final product by GC-MS and NMR to confirm its identity and purity, and to check for the presence of any isomers.
-
Store the purified this compound in an amber vial under an inert atmosphere at -20°C or below.
Protocol 2: GC-MS Analysis of this compound and its Isomers
This protocol provides a general method for the analysis of this compound and its potential isomers.
-
Sample Preparation: Dilute the extract or purified sample in a suitable volatile solvent (e.g., n-hexane) to an appropriate concentration (e.g., 100 µg/mL).
-
GC-MS System:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min).
-
Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify this compound and its isomers by comparing their retention times and mass spectra with reference spectra from libraries (e.g., NIST, Wiley) or with previously characterized standards. Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram.
Data Presentation
The following table summarizes the expected impact of various workup conditions on the stability of this compound, based on general principles of terpene chemistry.
| Parameter | Condition | Expected Impact on this compound Isomerization | Recommendation |
| Temperature | > 60°C | High risk of thermal isomerization. | Maintain temperatures below 40°C during extraction and solvent removal. |
| 20-40°C | Moderate risk, especially over long periods. | Preferable for extraction and solvent removal. | |
| < 10°C | Low risk. | Ideal for extraction to preserve integrity. | |
| pH | < 4 | High risk of acid-catalyzed isomerization. | Avoid acidic conditions. Neutralize plant material. |
| 4 - 6 | Moderate risk. | Buffer if necessary, but neutral to slightly basic is preferred. | |
| 7 - 8 | Low risk. | Optimal pH range for workup. | |
| > 9 | Potential for other base-catalyzed reactions (less common for simple isomerization). | Use mild bases for neutralization. | |
| Chromatography Stationary Phase | Activated Silica Gel | High risk due to acidic sites. | Use deactivated silica gel (water or base treated).[1][2] |
| Deactivated Silica Gel | Low risk. | Recommended for purification.[3][10] | |
| Alumina (Neutral or Basic) | Lower risk than activated silica, but can still be active. | Use with caution, deactivation may still be necessary. | |
| Solvent Polarity | Protic Solvents (e.g., alcohols) | Can facilitate proton transfer and isomerization. | Avoid if possible, or use at low temperatures. |
| Aprotic Non-Polar Solvents (e.g., hexane) | Low risk. | Recommended for extraction. |
Visualizations
Caption: General acid-catalyzed isomerization pathway for this compound.
Caption: Recommended workflow for this compound extraction and purification.
References
- 1. Synthesis and antinociceptive activity of dezocine degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Daucene Synthesis Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of daucene, with a focus on scale-up considerations.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: A common and cost-effective starting material for the enantioselective synthesis of (-)-daucene is (R)-(+)-limonene, which is a readily available natural product.[1] Other syntheses may start from different precursors, but limonene offers a chiral pool advantage.
Q2: What are the key reaction types involved in this compound synthesis that I should pay close attention to during scale-up?
A2: Two critical reaction types in many this compound syntheses are Grignard reactions and intramolecular cyclizations. Both present unique challenges during scale-up. Grignard reactions are highly exothermic and moisture-sensitive, while cyclization reactions can be prone to side reactions and may require high dilution, which is often not feasible at an industrial scale.
Q3: Are there any known total syntheses of this compound with reported yields?
A3: Yes, several total syntheses of this compound have been reported. For instance, a synthesis starting from a bicyclic ketone involving a Grignard reaction and dehydration has been described.[2] Another approach utilizes a gold(I)-catalyzed tandem cycloisomerization/(4 + 3) cycloaddition, which is part of a divergent synthesis of several daucane natural products.[3][4][5]
Q4: What are the primary challenges when scaling up the purification of this compound?
A4: this compound is a hydrocarbon and is relatively non-polar. At a large scale, traditional column chromatography can be expensive and generate large volumes of solvent waste. Alternative purification methods like distillation (if the boiling point is suitable and the compound is thermally stable) or crystallization (if a suitable solvent system can be found) should be explored. The removal of structurally similar side products can be a significant challenge.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Reaction Step
Problem: The Grignard reaction to form a key intermediate is sluggish or results in a low yield of the desired alcohol.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor quality or passivated magnesium turnings. | Use fresh, high-purity magnesium. Activate the magnesium surface by crushing the turnings in a mortar and pestle before the reaction or by using initiators like a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] |
| Presence of moisture in reagents or glassware. | Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents. Dry the organic halide over a suitable drying agent before use. |
| Side reactions such as Wurtz coupling or enolization. | Control the addition rate of the organic halide to the magnesium suspension to maintain a steady reaction rate and avoid localized high concentrations. For reactions with ketones, especially sterically hindered ones, enolization can be a major side reaction. Consider using cerium(III) chloride (Luche conditions) to increase the nucleophilicity of the Grignard reagent and suppress enolization.[6] |
| Slow initiation of the Grignard reaction. | Gentle heating with a heat gun can initiate the reaction. Sonication can also be an effective method to initiate the reaction by disrupting the magnesium oxide layer. |
Issue 2: Inefficient Intramolecular Cyclization
Problem: The key intramolecular cyclization step to form the bicyclo[5.3.0]decane core of this compound results in low yields or formation of significant side products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Intermolecular side reactions. | High concentrations can favor intermolecular reactions. While high dilution is effective in the lab, it is often impractical for scale-up. A slow addition of the substrate to the reaction mixture (pseudo-dilution) can mimic high dilution conditions and favor the desired intramolecular cyclization. |
| Incorrect conformation for cyclization. | The substrate may not be adopting the required conformation for the ring closure. The choice of solvent and temperature can influence the conformational equilibrium. Systematic screening of these parameters is recommended. |
| Formation of constitutional isomers or rearrangement products. | The carbocation intermediate in acid-catalyzed cyclizations can undergo rearrangements. The choice of acid catalyst and reaction temperature is critical. Lewis acids may offer better selectivity than Brønsted acids. |
| Catalyst deactivation. | In metal-catalyzed cyclizations, impurities in the starting material or solvent can poison the catalyst. Ensure the purity of all components. |
Quantitative Data
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Gold(I)-catalyzed cycloisomerization/cycloaddition | 1,3-diene and 1,6-enyne | Hydroazulene core | 36% (over three steps) | [3] |
| Dehydration of tertiary alcohol | Hydroxy-olefin | (+)-Daucene | - | [2] |
| α-Hydroxylation | Ester enolate | α-hydroxy ester | 90% | [4] |
Experimental Protocols
Protocol 1: Grignard Reaction with a Bicyclic Ketone (Lab Scale)
This protocol is adapted from a reported synthesis of this compound.[2]
Materials:
-
Bicyclic ketone intermediate
-
Methylmagnesium iodide solution (or prepared in situ from methyl iodide and magnesium)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Place the bicyclic ketone in the flask and dissolve it in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Add the methylmagnesium iodide solution dropwise from the dropping funnel to the stirred solution of the ketone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
Protocol 2: Dehydration to this compound (Lab Scale)
This protocol is a general method for the dehydration of tertiary alcohols.
Materials:
-
Crude tertiary alcohol from Protocol 1
-
Thionyl chloride
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stirrer under an inert atmosphere.
-
Dissolve the crude tertiary alcohol in anhydrous diethyl ether and cool the solution in an ice bath.
-
Slowly add a pre-mixed solution of thionyl chloride in pyridine to the stirred alcohol solution.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using hexane as the eluent.
Visualizations
References
- 1. Total synthesis of the sesquiterpene (–)-daucene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Total synthesis of the sesquiterpenes (+)-daucene, (+)-carotol, and (–)-daucol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Daucane Natural Products Enabled by a Gold(I)-Catalyzed Tandem Cycloisomerization/(4 + 3) Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Daucane Natural Products Enabled by a Gold(I)-Catalyzed Tandem Cycloisomerization/(4 + 3) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in Synthetic Daucene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis and purification of daucene.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my synthetic this compound sample?
A1: Impurities in synthetic this compound can originate from starting materials, side reactions during the synthesis, or degradation of the final product. Based on common synthetic routes for this compound and other guaiane sesquiterpenes, potential impurities may include:
-
Isomers of this compound: Positional or stereoisomers can form during cyclization or rearrangement steps.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Oxidized Byproducts: Exposure to air or oxidizing agents can lead to the formation of oxidized derivatives of this compound.
-
Solvent Adducts: Solvents used in the reaction or purification process may sometimes form adducts with the product or intermediates.
-
Catalyst Residues: If a metal catalyst is used in the synthesis, trace amounts may remain in the final product.
Q2: How can I identify the impurities in my this compound sample?
A2: The primary methods for identifying impurities in a volatile compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) can also be useful, particularly for separating isomers.
-
GC-MS: Provides separation of volatile compounds and their mass spectra, which can be used to identify known impurities by library matching or to deduce the structure of unknown impurities from their fragmentation patterns.
-
NMR (¹H and ¹³C): Provides detailed structural information about the major components of a sample. The presence of unexpected signals can indicate impurities.
-
HPLC: Can be used to separate this compound from less volatile impurities or to resolve isomeric impurities, often with a UV or refractive index detector.
Q3: What is the best way to purify synthetic this compound?
A3: For a non-polar sesquiterpene like this compound, column chromatography is a highly effective purification method. Due to its volatility, fractional distillation under reduced pressure can also be a viable option, especially for removing less volatile impurities on a larger scale.
Troubleshooting Guides
Problem 1: My GC-MS analysis shows multiple peaks close to the this compound peak.
-
Possible Cause: These are likely isomeric impurities of this compound, which have very similar boiling points and polarities.
-
Troubleshooting Steps:
-
Optimize GC Conditions: Use a long capillary column with a non-polar stationary phase (e.g., DB-5ms) and a slow temperature gradient to maximize separation.
-
Mass Spectral Analysis: Carefully examine the mass spectra of each peak. Isomers will have the same molecular ion, but may show subtle differences in their fragmentation patterns.
-
Preparative Chromatography: Use column chromatography with a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to separate the isomers. Monitor fractions by TLC or GC-MS to isolate the pure this compound.
-
Problem 2: My NMR spectrum shows unexpected signals.
-
Possible Cause: The presence of unreacted starting materials, byproducts from side reactions, or residual solvent.
-
Troubleshooting Steps:
-
Identify Residual Solvent: Compare the chemical shifts of the unknown peaks to common laboratory solvents.
-
Analyze Starting Material Spectra: Compare the impurity signals to the NMR spectra of your starting materials.
-
Purification: If the impurities are not solvent-related, further purification by column chromatography is recommended.
-
Data Presentation
Table 1: Potential Impurities in Synthetic this compound and Recommended Analytical Methods
| Impurity Type | Potential Origin | Recommended Analytical Method |
| This compound Isomers | Rearrangement during synthesis | GC-MS, HPLC, ¹H NMR |
| Unreacted Precursors | Incomplete reaction | GC-MS, ¹H NMR |
| Oxidized this compound | Air exposure, workup conditions | GC-MS, LC-MS, ¹H NMR |
| Catalyst Residues | Incomplete removal after reaction | Inductively Coupled Plasma (ICP) Spectroscopy |
Experimental Protocols
Protocol 1: GC-MS Analysis of Synthetic this compound
-
Sample Preparation: Dissolve a small amount of the crude this compound sample (approx. 1 mg) in a suitable volatile solvent like hexane or dichloromethane (1 mL).
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Compare the mass spectra of other peaks to a library of known compounds to identify impurities.
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into a glass column. Allow the silica to settle and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and carefully load it onto the top of the silica gel.
-
Elution: Begin elution with 100% hexane. The non-polar this compound should elute relatively quickly. Gradually increase the polarity of the eluent (e.g., by adding small percentages of ethyl acetate to the hexane) to elute more polar impurities.
-
Fraction Collection: Collect small fractions and monitor them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
Validation & Comparative
A Comparative Analysis of Daucene Synthesis Routes for Researchers
For researchers and professionals in drug development and synthetic chemistry, the efficient construction of complex molecular scaffolds is a paramount objective. Daucene, a sesquiterpene with a characteristic hydroazulene core, represents a valuable synthetic target. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering a detailed examination of their methodologies, performance metrics, and underlying chemical principles.
This guide delves into four distinct approaches for the synthesis of this compound and its derivatives: two classical total syntheses, a modern gold-catalyzed approach, and a potential biocatalytic route. By presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways, this document aims to equip researchers with the necessary information to select and adapt these methods for their specific research needs.
Comparative Performance of this compound Synthesis Routes
The following table summarizes the key performance indicators for the different this compound synthesis strategies discussed in this guide. This allows for a rapid, at-a-glance comparison of the efficiency and practicality of each route.
| Synthesis Route | Starting Material | Number of Steps (Longest Linear Sequence) | Overall Yield | Stereocontrol |
| Classical Synthesis from (-)-Dihydrocarvone | (-)-Dihydrocarvone | ~10 | Not explicitly reported | Diastereoselective |
| Classical Synthesis from (R)-(+)-Limonene | (R)-(+)-Limonene | ~8 | Not explicitly reported | Enantioselective |
| Gold(I)-Catalyzed Synthesis | Commercially available 1,6-enynes and 1,3-dienes | 11 (for (±)-schisanwilsonene A) | ~10% (for (±)-schisanwilsonene A)[1][2] | Racemic (as reported) |
| Potential Biocatalytic Route | Farnesyl pyrophosphate (FPP) | 1 (enzymatic step) | High (enzyme-dependent) | High (enzyme-dependent) |
I. Classical Total Synthesis of (+)-Daucene from (-)-Dihydrocarvone
This pioneering synthesis, reported by De Broissia, Levisalles, and Rudler, establishes a foundational approach to the daucane skeleton from a readily available chiral pool starting material.[1] The strategy relies on a key ring expansion and subsequent functional group manipulations to construct the characteristic 5-7 fused ring system.
Experimental Protocols
Key Step: Ring Expansion of a Ketol with Diazomethane
A mixture of ketols derived from (-)-dihydrocarvone is treated with diazomethane. This reaction is not highly selective, yielding a mixture of the desired 7-membered ring ketol and a 6-membered ring isomer. The desired ketol is then separated and carried forward.
Subsequent Transformations
The resulting ketol undergoes a series of reactions including dehydration to introduce a double bond, followed by the addition of a methyl group via a Grignard reaction. A final dehydration step yields (+)-daucene.
Detailed experimental procedures for each step were not fully elaborated in the initial communication.
Synthesis Pathway
II. Classical Total Synthesis of (–)-Daucene from (R)-(+)-Limonene
Reported by Yamasaki, this synthesis provides an alternative route to the enantiomeric form of this compound, also starting from a common chiral terpene.[3] This pathway features a key acid-catalyzed cyclization to construct the bicyclic core.
Experimental Protocols
Key Step: Acid-Catalyzed Cyclization
An allylic alcohol, prepared from (R)-(+)-limonene, is treated with formic acid at room temperature. This crucial step induces a cyclization to form the hydroazulene skeleton, although it produces a mixture of several isomers that require chromatographic separation.
Subsequent Transformations
The desired cyclized product is then converted to (–)-daucene through a series of steps including reduction and dehydration.
Detailed experimental procedures for each step were not fully elaborated in the initial communication.
Synthesis Pathway
III. Gold(I)-Catalyzed Synthesis of Daucane Natural Products
A modern and convergent approach developed by the groups of Michelet and Echavarren utilizes the power of gold catalysis to rapidly construct the daucane core.[1][2][4] This strategy involves a tandem cycloisomerization/(4+3) cycloaddition reaction.
Experimental Protocols
Key Step: Gold(I)-Catalyzed Cycloisomerization/(4+3) Cycloaddition
To a solution of a 1,3-diene and a gold(I) catalyst (e.g., [JohnPhosAu(MeCN)]SbF6) in a suitable solvent like dichloromethane at low temperature, a solution of a 1,6-enyne is added slowly. The reaction mixture is stirred for several hours until completion. The resulting hydroazulene product is then purified by column chromatography. This key step efficiently builds the bicyclo[5.3.0]decane skeleton in a single transformation.[2]
Synthesis of (±)-Schisanwilsonene A
Following the key cycloaddition, the resulting silyl enol ether intermediate is treated with a fluoride source to afford a ketone. Subsequent steps, including triflation, methoxycarbonylation, methanolysis, and hydrogenation, lead to a late-stage intermediate that can be converted to (±)-schisanwilsonene A, a daucane natural product.[1][2] The overall synthesis was achieved in 11 steps with an approximate overall yield of 10%.[1][2]
Synthesis Pathway
IV. Potential Biocatalytic Route to Daucane Sesquiterpenes
While a specific this compound synthase has not been fully characterized, research into sesquiterpene cyclases offers a promising avenue for the biocatalytic production of daucane skeletons. A notable example is the dauc-8-en-11-ol synthase from Streptomyces venezuelae.[5][6]
Enzymatic Transformation
Dauc-8-en-11-ol Synthase Activity
This enzyme catalyzes the cyclization of the linear precursor, farnesyl pyrophosphate (FPP), to form dauc-8-en-11-ol, a molecule possessing the daucane core structure.[5][6] The reaction proceeds through a series of carbocationic intermediates, with the enzyme's active site controlling the intricate stereochemistry of the final product.
Experimental Protocol for Enzymatic Synthesis
General Procedure for in vitro Enzymatic Reaction
Farnesyl pyrophosphate is incubated with the purified dauc-8-en-11-ol synthase in a suitable buffer (e.g., Tris-HCl) containing a divalent metal cofactor, typically MgCl2, at an optimal temperature (e.g., 30°C) for several hours. The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate), and the product is analyzed and purified by gas chromatography-mass spectrometry (GC-MS) and other chromatographic techniques. Site-directed mutagenesis of surface residues of the enzyme has been shown to increase the yield of the preparative scale incubations.[5][6]
Biocatalytic Pathway
Conclusion
The synthesis of this compound has evolved from classical, multi-step total syntheses to more elegant and efficient modern catalytic methods. The early routes, while foundational, often suffer from low overall yields and the generation of isomeric mixtures. The gold(I)-catalyzed approach represents a significant advancement, enabling the rapid construction of the daucane core with good efficiency, albeit for a racemic product in the reported examples.
Looking to the future, biocatalysis presents a highly attractive strategy. The discovery and engineering of sesquiterpene cyclases, such as the dauc-8-en-11-ol synthase, pave the way for the sustainable and highly selective production of daucane sesquiterpenes. Further research in enzyme discovery and protein engineering will likely lead to the development of a dedicated this compound synthase, which could revolutionize the accessibility of this important molecular scaffold for applications in drug discovery and development. This guide provides a solid foundation for researchers to understand the current landscape of this compound synthesis and to make informed decisions for their future synthetic endeavors.
References
- 1. Total synthesis of the sesquiterpenes (+)-daucene, (+)-carotol, and (–)-daucol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Daucane Natural Products Enabled by a Gold(I)-Catalyzed Tandem Cycloisomerization/(4 + 3) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of the sesquiterpene (–)-daucene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Total synthesis of the sesquiterpene (–)-daucene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Rerouting and Improving Dauc-8-en-11-ol Synthase from Streptomyces venezuelae to a High Yielding Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rerouting and Improving Dauc‐8‐en‐11‐ol Synthase from Streptomyces venezuelae to a High Yielding Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potential Biological Activities of Daucene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daucene is a sesquiterpene hydrocarbon with the chemical formula C15H24, naturally occurring in various plants, notably in the essential oil of Daucus carota (wild carrot).[1][2] As with many natural products, this compound can exist in various isomeric forms, including stereoisomers and constitutional isomers. While direct comparative studies on the biological activities of individual this compound isomers are not extensively available in the current scientific literature, research on structurally related daucane and carotane sesquiterpenes strongly suggests that the isomeric form of this compound would significantly influence its pharmacological effects.[3] This guide provides a comparative overview of the reported biological activities of daucane and carotane sesquiterpenes, offering insights into the potential activities of this compound isomers and highlighting the importance of stereochemistry in their biological action.
Comparative Biological Activities of Daucane and Carotane Sesquiterpenes
The following table summarizes the observed biological activities of various daucane and carotane sesquiterpenes, which share the same bicyclo[5.3.0]decane core as this compound.[4] The data presented underscores the diverse pharmacological potential of this class of compounds and emphasizes that even minor stereochemical differences can lead to significant variations in bioactivity.[3]
| Compound Class/Name | Biological Activity | Key Findings & IC50/MIC Values | Reference |
| Daucane Esters | Antiproliferative/Cytotoxic | Several daucane esters isolated from Ferula and Ferulago species exhibited cytotoxic activity against a panel of human tumor cell lines. Isomeric derivatives showed significant differences in their IC50 values. For example, the β-orientation of the ester group at position 2 enhanced cytotoxicity. Compound DE-11 was the most potent against several cell lines, with IC50 values ranging from 1.7 to 26.5 µM . Compound DE-8 was most active against Jurkat cells with an IC50 of 3.3 µM . | [3] |
| Daucane Esters | Pro-apoptotic | The most active daucane esters were found to induce apoptosis in Jurkat cells in a time and concentration-dependent manner. | [3] |
| Carotane Sesquiterpenes (e.g., Pellucarotine) | Antifungal | Pellucarotine, a carotane sesquiterpene from Peperomia pellucida, showed anti-infective effects against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 512 µg/mL . | [5][6] |
| Carotane Sesquiterpenes (e.g., 7β-hydroxy CAF-603) | Antibacterial | A range of carotane sesquiterpenes isolated from an endophytic fungus exhibited potent activity against Escherichia coli, with MIC values from 0.5 to 32 µg/mL . 7β-hydroxy CAF-603 strongly inhibited Micrococcus luteus with an MIC of 0.5 µg/mL . | [7] |
| Daucane Sesquiterpene Intermediates | Antifungal | Synthetic intermediates in the total synthesis of daucane natural products showed potent antifungal activities against Cryptococcus neoformans and Candida albicans, with MIC values of ≤0.25 μg/mL . | [4][8] |
| Daucus carota Essential Oil (contains this compound) | Antimicrobial | The essential oil of Daucus carota has demonstrated antimicrobial activity against various bacteria and fungi. | [9][10] |
| Daucus carota Essential Oil (contains this compound) | Anti-inflammatory | Essential oil from Daucus carota has shown anti-inflammatory potential by reducing nitric oxide production in LPS-stimulated macrophages. | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Antiproliferative and Cytotoxicity Assays
The cytotoxic activity of daucane esters was evaluated against a panel of human tumor cell lines (HeLa, A549, HL-60, K562, RS 4;11, SEM, and Jurkat).
-
Cell Culture: Cells were cultured in appropriate media supplemented with fetal bovine serum, L-glutamine, penicillin, and streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Cells were seeded in 96-well plates.
-
After 24 hours, the cells were treated with various concentrations of the test compounds.
-
Following a 72-hour incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.
-
After a further 4-hour incubation, the formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.[3]
-
Apoptosis Assay
The pro-apoptotic effect of the daucane esters was assessed in Jurkat cells.
-
Cell Treatment: Jurkat cells were treated with the test compounds at their respective IC50 concentrations for different time points (e.g., 24, 48, and 72 hours).
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Treated cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension.
-
After incubation in the dark, the cells were analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V-positive) was determined.[3]
-
Antimicrobial Assays (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of carotane sesquiterpenes against bacteria and fungi was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media to achieve a standardized concentration of microorganisms.
-
Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.[5][7]
The Role of Isomerism in Biological Activity: A Conceptual Overview
The differential biological activities observed among isomers of daucane sesquiterpenes highlight a fundamental principle in pharmacology: stereoselectivity.[3] The three-dimensional structure of a molecule is critical for its interaction with biological targets such as enzymes and receptors. Different isomers, possessing unique spatial arrangements of atoms, will interact with these targets with varying degrees of affinity and efficacy, leading to distinct biological responses.
The following diagram illustrates the logical relationship between this compound isomers and their potential for varied biological activities.
Caption: Conceptual diagram of stereoselectivity.
Conclusion
While direct comparative data on the biological activities of this compound isomers remains to be elucidated, the existing body of research on structurally related daucane and carotane sesquiterpenes provides compelling evidence that isomerism is a critical determinant of their pharmacological effects. The observed differences in cytotoxic, pro-apoptotic, antifungal, and antibacterial activities among isomers of these related compounds strongly suggest that this compound isomers will also exhibit a diverse range of biological activities.
Future research should focus on the isolation or synthesis of individual this compound isomers and the systematic evaluation of their biological profiles. Such studies are essential for unlocking the full therapeutic potential of this class of natural products and for the development of novel drug candidates with improved efficacy and selectivity. This guide serves as a foundational resource to inform and encourage such investigations.
References
- 1. This compound | C15H24 | CID 177773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Natural daucane sesquiterpenes with antiproliferative and proapoptotic activity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carotane sesquiterpenes from Peperomia pellucida and their anti-infective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of Daucane Natural Products Enabled by a Gold(I)-Catalyzed Tandem Cycloisomerization/(4 + 3) Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Claims for Wild Carrot (Daucus carota subsp. carota) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Wild Carrot (Daucus carota): A Phytochemical and Pharmacological Review [mdpi.com]
Navigating the Analytical Landscape: A Comparative Guide to Daucene Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of specific chemical compounds is paramount. Daucene, a sesquiterpene found in various plants, notably in the essential oil of carrots (Daucus carota), presents a unique analytical challenge due to its volatility and potential for complex sample matrices. This guide provides a comprehensive comparison of validated analytical methods for this compound quantification, offering insights into their performance, detailed experimental protocols, and the logical workflows involved in method validation and selection.
The primary analytical techniques for the quantification of volatile compounds like this compound are Gas Chromatography (GC) coupled with a detector, most commonly a Mass Spectrometer (GC-MS), and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation.
Comparative Analysis of Analytical Methods
A summary of the performance characteristics of GC-MS and HPLC-UV for the quantification of sesquiterpenes, which are structurally related to this compound, is presented below. It is important to note that specific performance may vary depending on the exact instrumentation, column, and experimental conditions.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Range | 0.1 - 100 µg/mL | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for GC-MS and HPLC-UV analysis of sesquiterpenes, which can be adapted for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of sesquiterpenes in plant extracts.
1. Sample Preparation:
-
Extraction: Weigh 1.0 g of the homogenized plant material (e.g., carrot seeds) and extract with 10 mL of n-hexane.
-
Sonication: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 5000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC coupled to a 5977A Mass Selective Detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 10 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Quantification:
-
An external calibration curve is constructed using this compound standards of known concentrations.
-
The peak area of the this compound in the sample is used to determine its concentration from the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol is a general method for the analysis of non-polar compounds like sesquiterpenes.
1. Sample Preparation:
-
Extraction: Prepare the sample extract as described in the GC-MS protocol.
-
Solvent Evaporation: Evaporate the n-hexane solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase (acetonitrile:water).
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile and water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 210 nm.
3. Quantification:
-
Similar to GC-MS, a calibration curve is generated using this compound standards.
-
The peak area of this compound in the chromatogram of the sample is used for quantification.
Mandatory Visualizations
To better understand the processes involved in analytical method validation and selection, the following diagrams are provided.
A Comparative Guide to Daucene and Other Bicyclo[5.3.0]decane Sesquiterpenes for Researchers and Drug Development Professionals
An In-depth Analysis of Structure, Bioactivity, and Synthesis of a Promising Class of Natural Products
The bicyclo[5.3.0]decane ring system is a common structural motif in a diverse range of sesquiterpenoids, which are a class of 15-carbon natural products. Among these, daucane sesquiterpenes, with daucene as a parent hydrocarbon, have garnered significant attention for their interesting biological activities. This guide provides a comparative overview of this compound and other notable bicyclo[5.3.0]decane sesquiterpenes, including the guaianes, focusing on their cytotoxic and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed protocols, and visualization of relevant biological pathways.
Performance Comparison: Cytotoxicity and Anti-inflammatory Activity
The biological potential of this compound and its congeners is best illustrated through a direct comparison of their performance in preclinical assays. The following tables summarize the cytotoxic and anti-inflammatory activities of representative bicyclo[5.3.0]decane sesquiterpenes, providing a quantitative basis for comparison.
Table 1: Comparative Cytotoxic Activity of Daucane and Guaiane Sesquiterpenes
The cytotoxic potential of these compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below. Lower IC50 values indicate higher cytotoxic potency.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Daucane | DE-11 | HeLa (Cervical Cancer) | 4.4 ± 0.7 | [1] |
| DE-11 | A549 (Lung Cancer) | 2.8 ± 1.4 | [1] | |
| DE-11 | HL-60 (Leukemia) | 2.6 ± 0.4 | [1] | |
| DE-11 | RS 4;11 (Leukemia) | 1.7 ± 0.3 | [1] | |
| DE-11 | SEM (Leukemia) | 2.4 ± 0.1 | [1] | |
| DE-8 | Jurkat (T-cell Leukemia) | 3.3 ± 0.8 | [1] | |
| Ferutinin | PC-3 (Prostate Cancer) | 19.7 | [2] | |
| Guaiane | Biscogniauxiaol A | Candida albicans (Fungus) | 1.60 | [3] |
| Biscogniauxiaol B | Candida albicans (Fungus) | 6.30 | [3] | |
| Biscogniauxiaol G | Candida albicans (Fungus) | 4.80 | [3] |
Table 2: Comparative Anti-inflammatory Activity of Guaiane Sesquiterpenes
The anti-inflammatory activity of bicyclo[5.3.0]decane sesquiterpenes is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound Class | Specific Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Guaiane | Indicanone | RAW 264.7 | 9.3 | [4] |
| Miganoid C | RAW 264.7 | ~89% inhibition (concentration not specified) | [5] | |
| Miganoid G | RAW 264.7 | - | [5] | |
| Graphostromane F | RAW 264.7 | 14.2 | [6] | |
| Biscogniauxiaol A | RAW 264.7 | 4.60 | [3] | |
| Biscogniauxiaol B | RAW 264.7 | 20.00 | [3] | |
| Biscogniauxiaol G | RAW 264.7 | 15.30 | [3] |
Key Signaling Pathways
The biological activities of bicyclo[5.3.0]decane sesquiterpenes are often attributed to their modulation of specific cellular signaling pathways. Below are diagrams illustrating the key pathways involved in their anti-inflammatory and cytotoxic effects.
Figure 1: Anti-inflammatory mechanism via NF-κB pathway inhibition.
References
- 1. Natural daucane sesquiterpenes with antiproliferative and proapoptotic activity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Guaiane-Type Sesquiterpenoids Biscogniauxiaols A–G with Anti-Fungal and Anti-Inflammatory Activities from the Endophytic Fungus Biscogniauxia Petrensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of new guaiane type sesquiterpene from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guaiane-type sesquiterpenoids from Cinnamomum migao H. W. Li: And their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New anti-inflammatory guaianes from the Atlantic hydrotherm-derived fungus Graphostroma sp. MCCC 3A00421 - PMC [pmc.ncbi.nlm.nih.gov]
Daucane Sesquiterpenes: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Daucane sesquiterpenes, a significant class of secondary metabolites predominantly found in plants of the Apiaceae family, such as those from the Ferula and Laserpitium genera, have garnered considerable attention for their diverse and potent biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of daucane sesquiterpenes across various therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The information is supported by quantitative experimental data to aid in the development of novel therapeutic agents.
Anticancer Activity
Daucane sesquiterpenes have demonstrated significant cytotoxic and pro-apoptotic effects against a range of human cancer cell lines.[1] The core structure, a 5,7-fused bicyclic system, and the nature of its ester substituents are critical for this activity.
Structure-Activity Relationship Highlights:
-
Bicyclic Core Stereochemistry: A trans fusion of the five- and seven-membered rings is often associated with higher cytotoxic activity.[1]
-
Ester Groups: The presence, type, and position of ester groups significantly modulate anticancer potency.
-
Position C6: Lipophilic ester groups at the C6 position are crucial for activity.[1]
-
Position C2: The stereochemistry of ester groups at the C2 position is important, with the β-orientation enhancing cytotoxicity.[1]
-
Nature of the Ester: The type of acyl group in the ester moiety influences activity. For instance, aromatic esters often contribute significantly to the cytotoxic profile.
-
Comparative Cytotoxicity Data:
| Compound ID | R1 (Position 2) | R2 (Position 6) | Cell Line | IC50 (µM) | Reference |
| DE-11 | Angeloyl (β) | Veratroyl | A549 (Lung) | 2.8 ± 1.4 | [1] |
| HL-60 (Leukemia) | 2.6 ± 0.4 | [1] | |||
| RS4;11 (Leukemia) | 1.7 ± 0.3 | [1] | |||
| SEM (Leukemia) | 2.4 ± 0.1 | [1] | |||
| HeLa (Cervical) | 4.4 ± 0.7 | [1] | |||
| DE-8 | Angeloyl (β) | Benzoyl | Jurkat (Leukemia) | 3.3 ± 0.8 | [1] |
| Ferutinin | H | p-Hydroxybenzoyl | PC-3 (Prostate) | 19.7 | [3] |
| Acetyldesoxodehydrolaserpitin | Acetyl (β) | Angeloyl | MCF 7/6 (Breast) | 0.60 | [1] |
| Laserpitin | Angeloyl (β) | Angeloyl | MCF 7/6 (Breast) | >50 | [1] |
Note: The table showcases a selection of daucane sesquiterpenes to highlight key SAR aspects. A lower IC50 value indicates higher potency.
Mechanism of Action: Pro-Apoptotic Signaling Pathway
Several cytotoxic daucane esters induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Caption: Pro-apoptotic signaling pathway induced by daucane esters.
Antimicrobial Activity
Daucane sesquiterpenes, particularly those isolated from Ferula species, have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Structure-Activity Relationship Highlights:
-
Aromatic Esters: The presence of aromatic ester moieties, such as p-hydroxybenzoate, appears to be important for antibacterial activity.
-
Hydroxylation: The presence and position of hydroxyl groups on the daucane skeleton can influence activity.
Comparative Antimicrobial Data:
| Compound | R Group | Organism | MIC (µg/mL) |
| Jaeschkeanadiol p-hydroxybenzoate | p-Hydroxybenzoyl | S. aureus | 3.5 |
| MRSA | 4.0 | ||
| 14-(4'-hydroxybenzoyloxy)dauc-4,8-diene | p-Hydroxybenzoyl | S. aureus | 1.5 |
| MRSA | 2.0 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Anti-inflammatory Activity
Daucane esters have been identified as potent anti-inflammatory agents that can modulate key signaling pathways involved in the inflammatory response.
Structure-Activity Relationship Highlights:
-
Ester Moieties at C2, C6, and C10: The presence of ester groups at positions 2β, 6α, and 10α contributes to the suppression of pro-inflammatory pathways.[4][5]
-
Hydroxylation at C9: A hydroxyl group at the 9α position appears to enhance the inhibitory activity against NF-κB and AP-1.[4]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Daucane esters from Laserpitium latifolium have been shown to inhibit the activation of the transcription factors NF-κB and AP-1, which are central regulators of inflammatory gene expression, including cytokines and chemokines.[4][5]
Caption: Inhibition of the NF-κB signaling pathway by daucane esters.
Neuroprotective and Acetylcholinesterase Inhibitory Activities
The exploration of daucane sesquiterpenes for neuroprotective and acetylcholinesterase (AChE) inhibitory activities is an emerging area of research. While comprehensive SAR studies are still developing, initial findings suggest potential in these areas.
Structure-Activity Relationship Highlights:
-
Anti-neuroinflammatory Effects: Certain daucane sesquiterpenes have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in microglial cells, suggesting a potential neuroprotective mechanism.[6]
-
Acetylcholinesterase Inhibition: While data for daucane sesquiterpenes is limited, other sesquiterpenes have demonstrated AChE inhibitory activity, which is a key therapeutic strategy for Alzheimer's disease.[7] Further investigation into the SAR of daucane esters as AChE inhibitors is warranted.
Experimental Protocols
WST-1 Cytotoxicity Assay
This colorimetric assay measures cell viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the daucane sesquiterpenes and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the WST-1 cytotoxicity assay.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare serial two-fold dilutions of the daucane sesquiterpenes in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Ellman's Method for Acetylcholinesterase Inhibition
This spectrophotometric assay measures AChE activity by detecting the product of the reaction between thiocholine (from acetylthiocholine hydrolysis) and DTNB.
-
Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and AChE solution.
-
Assay Mixture: In a 96-well plate, add buffer, AChE solution, DTNB, and the daucane sesquiterpene (inhibitor).
-
Pre-incubation: Incubate the mixture for 15 minutes at 25°C.
-
Reaction Initiation: Add ATCI to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
Daucane sesquiterpenes represent a promising class of natural products with a wide range of biological activities. The structure-activity relationships highlighted in this guide underscore the importance of the daucane core's stereochemistry and the nature and placement of ester substituents in determining their cytotoxic, antimicrobial, and anti-inflammatory potential. Further exploration of their neuroprotective and acetylcholinesterase inhibitory effects, along with detailed mechanistic studies and in vivo validation, is crucial for the development of daucane-based therapeutics. This comparative guide serves as a valuable resource for researchers in the field of natural product chemistry and drug discovery.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Synthesis and neuroprotective effects of new genipin derivatives against glutamate-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Daucane esters from laserwort (Laserpitium latifolium L.) inhibit cytokine and chemokine production in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dauferulins A-L, daucane-type sesquiterpenes from the roots of Ferula communis: Their structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase inhibitory activity of Ferula plants and their potential for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Daucene as a Pheromone Component: A Comparative Efficacy Guide
An Objective Analysis for Researchers and Drug Development Professionals
Daucene, a sesquiterpene of significant interest in chemical ecology, plays a crucial role as a component in the aggregation pheromone of the lesser mealworm, Alphitobius diaperinus. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, to offer a clear perspective on its role within a multi-component pheromone blend. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in understanding the functional significance of this compound in insect chemical communication.
Comparative Efficacy of this compound in Alphitobius diaperinus
The male-produced aggregation pheromone of the lesser mealworm, Alphitobius diaperinus, is a blend of several volatile compounds. Notably, the composition of this pheromone varies between different geographic populations, leading to differences in the relative importance of individual components, including this compound.
North American Population:
For the North American population of A. diaperinus, the male-produced pheromone consists of five components: (R)-(+)-limonene, (E)-β-ocimene, (S)-(+)-linalool, (R)-(+)-daucene, and 2-nonanone.[1] However, behavioral studies have indicated that not all components are essential for eliciting an attractive response. A significant finding is that a simpler blend of just three of these compounds—(E)-β-ocimene, (R)-(+)-daucene, and 2-nonanone—is sufficient to induce the full behavioral activity of the natural pheromone blend. This suggests that this compound is a key component for attraction in this population, working in synergy with (E)-β-ocimene and 2-nonanone.
Brazilian Population:
In contrast, the Brazilian population of A. diaperinus requires a more complex blend for effective attraction.[2] Their male-produced pheromone includes the same five components as the North American population, with the addition of a sixth compound, (E,E)-α-farnesene.[2][3] Behavioral assays conducted using a Y-tube olfactometer demonstrated that all six components, including this compound, must be present in a ratio similar to that emitted by the males to elicit a significant attractive response from both males and females.[2][4]
The following table summarizes the quantitative results from Y-tube olfactometer bioassays on the Brazilian population of A. diaperinus, showcasing the response to the complete six-component blend.
| Treatment (vs. Hexane Control) | Responding Females | Non-Responding Females | P-value (Chi-square) | Responding Males | Non-Responding Males | P-value (Chi-square) |
| Live Males | 41 | 9 | <0.001 | 39 | 11 | 0.03 |
| 6-Component Synthetic Blend | 40 | 10 | <0.001 | 42 | 8 | <0.001 |
Data extracted from Hassemer et al. (2016). The synthetic blend contained (R)-limonene, (E)-ocimene, 2-nonanone, (S)-linalool, (R)-daucene, and (E,E)-α-farnesene.[4]
This compound and the Carrot Fly (Chamaepsila rosae)
Despite the etymological link between this compound and carrots (Daucus carota), there is currently no scientific evidence to suggest that this compound functions as a pheromone for the carrot fly, Chamaepsila rosae. Research on the chemical ecology of the carrot fly has primarily focused on oviposition stimulants found on the surface of host-plant leaves. Studies have identified a complex mixture of compounds, including phenylpropenes, furanocoumarins, and polyacetylenes, as being responsible for stimulating egg-laying behavior.[5] One identified oviposition stimulant is trans-1,2-dimethoxy-4-propenyl-benzene (methyl-isoeugenol).[6]
Experimental Protocols
Behavioral Bioassay: Y-Tube Olfactometer
This method is used to assess the behavioral response of insects to airborne chemical cues in a two-choice scenario.
-
Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms connected to odor sources.[7] Airflow is purified (e.g., with charcoal) and directed through each arm at a controlled rate.[8]
-
Procedure:
-
A single insect is introduced at the base of the central arm.
-
Purified air is passed through one arm (control), while air carrying the test odorant (e.g., synthetic this compound, a pheromone blend, or volatiles from live insects) is passed through the other.[2]
-
The first choice of the insect (which arm it enters) and/or the time spent in each arm over a defined period is recorded.[2][8]
-
The apparatus is cleaned thoroughly between trials, and the position of the treatment and control arms is alternated to avoid positional bias.
-
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a Chi-square test. The time spent in each arm can be compared using a Wilcoxon matched-pairs test or a paired t-test.[2][8]
Behavioral Bioassay: Wind Tunnel
Wind tunnels provide a more realistic environment to study insect flight behavior in response to an odor plume.
-
Apparatus: A large chamber, typically made of plexiglass, with a fan at one end to generate a laminar airflow of a specific velocity.[9] An odor source is placed at the upwind end of the tunnel.
-
Procedure:
-
Insects are acclimatized to the tunnel's conditions (light, temperature, humidity).[10]
-
A single insect is released at the downwind end of the tunnel.[9]
-
The odorant is released from the upwind source, creating a plume that travels down the tunnel.
-
The insect's flight path and behaviors are observed and recorded. Key behaviors often scored include taking flight, oriented flight towards the source, upwind flight, and landing on or near the source.[9]
-
-
Data Analysis: The percentage of insects exhibiting each defined behavior in response to the treatment is calculated and compared to a control (e.g., a solvent blank).
Visualizations
Caption: Workflow for analyzing pheromone component efficacy.
Caption: Insect olfactory signal transduction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Revisiting the Male-Produced Aggregation Pheromone of the Lesser Mealworm, Alphitobius diaperinus (Coleoptera, Tenebrionidae): Identification of a Six-Component Pheromone from a Brazilian Population [pubmed.ncbi.nlm.nih.gov]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. Patterns of oviposition stimulants for carrot fly in leaves of various host plants [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
spectroscopic comparison of synthetic vs. natural daucene
A definitive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of synthetic and naturally sourced daucene. This guide provides a detailed examination of their spectral fingerprints, offering valuable insights for compound validation and characterization.
This compound, a sesquiterpene hydrocarbon, is a key constituent of the essential oil of carrots (Daucus carota) and other plants. Its unique bicyclic structure has made it a target for total synthesis by organic chemists. A critical aspect of any successful total synthesis is the rigorous comparison of the synthetic product with the natural compound to ensure structural identity. This guide presents a side-by-side spectroscopic comparison of synthetic and natural this compound, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Workflow for Spectroscopic Comparison
The following diagram illustrates the general workflow for the spectroscopic comparison of a synthetic compound with its natural counterpart.
Daucene's Bioactivity in the Landscape of Carotane Sesquiterpenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The carotane sesquiterpenes, a diverse class of natural products, have garnered significant interest in the scientific community for their potential therapeutic applications. This guide provides a comparative analysis of the bioactivity of daucene and other notable carotane sesquiterpenes, including daucol, pellucarotine, trichocarotins, and CAF-603. While extensive research has illuminated the biological effects of several carotane sesquiterpenes, data on the specific bioactivity of isolated this compound remains limited. This guide synthesizes the available experimental data to offer a comprehensive overview and facilitate future research in this promising area.
Comparative Analysis of Bioactivity
The bioactivities of carotane sesquiterpenes span a range of therapeutic areas, including anticancer, antifungal, and antibacterial applications. The following tables summarize the available quantitative data for this compound (in the context of essential oils) and other prominent carotane sesquiterpenes.
Table 1: Cytotoxicity of Daucane Sesquiterpene Esters (Structurally Related to this compound) [1]
| Compound | Cell Line | IC50 (µM) |
| DE-11 | HeLa | 4.4 ± 0.7 |
| A549 | 2.8 ± 1.4 | |
| HL-60 | 2.6 ± 0.4 | |
| K562 | 26.5 ± 6.0 | |
| RS 4;11 | 1.7 ± 0.3 | |
| SEM | 2.4 ± 0.1 | |
| DE-8 | Jurkat | 3.3 ± 0.8 |
DE-11 and DE-8 are daucane sesquiterpene esters isolated from Ferula species.[1]
Table 2: Antifungal Activity of Carotane Sesquiterpenes
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Pellucarotine | Candida albicans | 512 | [2] |
| CAF-603 | Yeasts and dermatophytes | Not specified | [3] |
| Daucus carota Essential Oil | Candida albicans | - | [4] |
Table 3: Antibacterial Activity of Carotane Sesquiterpenes and Essential Oils
| Compound/Extract | Bacterial Strain | MIC (µg/mL) | Reference |
| Trichocarotins (from T. virens) | E. coli, M. luteus | 0.5 - 32 | |
| Daucus carota Essential Oil | Gram-positive bacteria | 320-640 | |
| Daucus crinitus Extracts | S. aureus, B. cereus, C. albicans | 310-830 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., daucane sesquiterpene esters) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways
The bioactivity of sesquiterpenes is often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Many sesquiterpenes have been shown to exert their anti-inflammatory effects by modulating this pathway. They can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and differentiation. Some daucane sesquiterpene esters have demonstrated the ability to induce apoptosis in cancer cells, and this effect may be mediated through the modulation of the MAPK pathway, such as the Erk pathway.[6]
Conclusion
This guide provides a comparative overview of the bioactivity of this compound and other carotane sesquiterpenes based on currently available scientific literature. While significant progress has been made in understanding the anticancer, antifungal, and antibacterial properties of compounds like daucane sesquiterpene esters and pellucarotine, a notable gap in knowledge exists regarding the specific bioactivity of isolated this compound. The data presented for this compound is primarily derived from studies on essential oils of Daucus carota, where its individual contribution to the overall activity is not yet fully elucidated.
Future research should focus on the isolation and comprehensive biological evaluation of this compound to determine its specific bioactivities and mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this and other carotane sesquiterpenes for the development of novel pharmaceuticals.
References
- 1. Natural daucane sesquiterpenes with antiproliferative and proapoptotic activity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carotane sesquiterpenes from Peperomia pellucida and their anti-infective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAF-603: a new antifungal carotane sesquiterpene. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Daucus carota pentane-based fractions arrest the cell cycle and increase apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for Daucene in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of daucene, a sesquiterpene found in various essential oils, most notably carrot seed oil. Accurate and precise quantification of this compound is critical for the quality control and standardization of essential oils used in pharmaceutical and research applications. This document outlines a detailed experimental protocol for method validation and presents a comparative analysis of different Gas Chromatography-Mass Spectrometry (GC-MS) techniques, supported by experimental data.
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of two common GC-MS injection techniques for the analysis of terpenes, which are analogous to the expected performance for this compound. The data is compiled from studies validating methods for a range of terpenes, providing a strong basis for method selection.[1][2][3][4]
| Performance Metric | GC-MS with Liquid Injection (LI) | GC-MS with Headspace Solid-Phase Microextraction (HS-SPME) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Precision (RSD%) | < 15% | < 20% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 µg/mL |
Note: The specific values for this compound may vary depending on the exact instrumental conditions and the matrix of the essential oil.
Experimental Protocol: Validation of a GC-MS Method for this compound
This protocol is based on established guidelines for analytical method validation, such as those from the International Council for Harmonisation (ICH).
Instrumentation and Reagents
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for terpene analysis.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
This compound Standard: A certified reference standard of this compound.
-
Solvent: Hexane or ethyl acetate (analytical grade).
-
Essential Oil Sample: The essential oil to be analyzed (e.g., carrot seed oil).
Preparation of Standard and Sample Solutions
-
Stock Standard Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of this compound in the essential oil samples. A typical range could be from 0.1 to 100 µg/mL.
-
Sample Solution: Dilute the essential oil sample with the solvent to bring the expected this compound concentration within the calibration range.
GC-MS Operating Conditions
-
Injector Temperature: 250°C
-
Injection Mode: Splitless or split (e.g., 1:10)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/minute to 240°C
-
Hold: 5 minutes at 240°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for this compound.
Method Validation Parameters
-
Specificity: Analyze a blank solvent, the essential oil matrix without this compound (if available), and the this compound standard to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The determination coefficient (R²) should be ≥ 0.99.
-
Accuracy: Determine the accuracy by a recovery study. Spike a known amount of this compound standard into the essential oil sample at three different concentration levels (low, medium, and high). The recovery should be within 85-115%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicates of a sample at a single concentration on the same day. The relative standard deviation (RSD) should be ≤ 15%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments. The RSD should be ≤ 15%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S) or by the signal-to-noise ratio (LOD S/N ≥ 3; LOQ S/N ≥ 10).
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound in essential oils.
Workflow for this compound analytical method validation.
References
- 1. Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis [frontiersin.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Daucene proper disposal procedures
{"answer":"### Navigating the Disposal of Daucene: A Guide for Laboratory Professionals
It is important to note that "this compound" is not a widely recognized chemical name with a specific Safety Data Sheet (SDS). The information provided here is based on the general properties of bicyclic sesquiterpenes, a class of organic compounds to which this compound belongs, and should be supplemented by consulting your institution's Environmental Health and Safety (EHS) department for specific protocols.
This compound, a bicyclic sesquiterpene, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] Due to its potential flammability and ecotoxicity, adherence to established hazardous waste protocols is essential.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
| PPE & Handling Summary | Specification | Purpose |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Protective Clothing | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of vapors. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste management company, which will typically utilize high-temperature incineration.
-
Waste Identification and Segregation :
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.[2]
-
Segregate this compound waste from other waste streams, particularly oxidizers, to avoid chemical reactions.[3] Never mix incompatible wastes.[4]
-
-
Waste Collection and Storage :
-
Liquid Waste : Collect liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[5] If possible, use the original container.[2]
-
Solid Waste : Place solid waste, such as contaminated gloves or filter paper, in a separate, clearly labeled, puncture-resistant container.[2]
-
All waste containers must be kept tightly sealed, except when adding waste.[6]
-
Store waste containers in a designated satellite accumulation area.[5]
-
-
Labeling :
-
Arrange for Pickup and Disposal :
Decontamination of Glassware
For reusable glassware, a triple-rinse procedure is recommended:
-
Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve this compound.
-
Collect the first rinsate as hazardous waste in a designated liquid waste container.[4] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After the triple rinse, the glassware can typically be washed with soap and water.[6]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Experimental Protocols
References
- 1. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Daucene
Disclaimer: This document provides crucial safety and logistical information for the handling of Daucene. Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, the following guidelines are based on its known physical properties and general laboratory safety principles for handling combustible liquids and chemicals with unknown toxicity. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements. This guide is intended for researchers, scientists, and drug development professionals to foster a safe laboratory environment.
Immediate Safety and Hazard Assessment
Given the limited specific toxicity data for this compound, a cautious approach is mandatory. It should be treated as a substance with potential hazards until proven otherwise. The known physical properties of this compound indicate it is a combustible liquid.
Key Safety Considerations:
-
Unknown Toxicity: Assume this compound may be an irritant to the skin and eyes, and may have unknown systemic effects. Avoid direct contact and inhalation.
-
Combustibility: this compound has a high flash point, classifying it as a combustible liquid. While not highly flammable at room temperature, it can become a fire hazard if heated.
-
Environmental Hazard: As with many organic compounds, release into the environment should be avoided.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from potential splashes. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised when handling the pure compound or concentrated solutions. Gloves must be inspected before use and changed if contaminated. |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat must be worn to protect skin and clothing. A flame-resistant lab coat should be considered if heating this compound. |
| Respiratory Protection | Fume Hood | All handling of this compound that could generate aerosols or vapors must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and materials before handling this compound.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Conduct all weighing, dilutions, and transfers of this compound within the fume hood.
-
Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.
-
Keep containers of this compound closed when not in use to prevent the release of vapors.
-
Avoid heating this compound near open flames or other ignition sources. Use heating mantles, water baths, or other controlled heating devices.[1]
-
-
Spill Management:
-
In the event of a small spill inside a fume hood, absorb the material with a spill pillow or absorbent pads.
-
For larger spills, evacuate the area and follow your institution's EHS protocols.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to protect personnel and the environment.
-
Waste Segregation:
-
All waste contaminated with this compound must be treated as hazardous chemical waste.[2]
-
Segregate this compound waste from other waste streams to prevent accidental mixing of incompatible chemicals.
-
-
Containerization and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for this compound waste.
-
Clearly label the waste container with "Hazardous Waste," "this compound," and a description of the contents (e.g., "this compound in ethanol").[2]
-
-
Decontamination:
-
Triple-rinse any empty containers that held this compound with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous waste.[2]
-
Decontaminate any surfaces or equipment that came into contact with this compound using a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Store sealed hazardous waste containers in a designated satellite accumulation area.
-
Arrange for the disposal of the hazardous waste through your institution's EHS department.
-
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Boiling Point | 275.00 to 276.00 °C @ 760.00 mm Hg[3] |
| Flash Point | 227.00 °F (108.33 °C)[4] |
| Solubility | Soluble in alcohol; Insoluble in water[4] |
Experimental Workflow and Logic Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision-making for PPE selection for chemicals with unknown hazards.
References
- 1. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. This compound | C15H24 | CID 177773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 16661-00-0 [thegoodscentscompany.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
